molecular formula C6H7NO2S B1584597 4-Methyl-5-thiazoleacetic acid CAS No. 5255-33-4

4-Methyl-5-thiazoleacetic acid

Cat. No.: B1584597
CAS No.: 5255-33-4
M. Wt: 157.19 g/mol
InChI Key: BHYWREOEQYCKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylthiazole-5-acetic-acid is a member of thiazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWREOEQYCKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200538
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5255-33-4
Record name 4-Methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5255-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Methyl-5-thiazoleacetic acid, a molecule of significant interest in pharmaceutical research. Drawing upon established scientific principles and methodologies, this document is intended to serve as a practical resource for professionals in drug development and related fields.

Introduction: A Molecule of Pharmacological Significance

4-Methyl-5-thiazoleacetic acid (MTAA) is a key metabolite of the sedative, hypnotic, and anticonvulsant drug chlormethiazole.[1] Its structural similarity to the parent compound has led to investigations into its own pharmacological properties, revealing potential analgesic, anti-inflammatory, and antiemetic effects.[1] The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, is a common motif in biologically active compounds, contributing to the unique therapeutic potential of MTAA.[2] This guide will delve into the fundamental characteristics of MTAA, providing a robust foundation for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in experimental settings. The key properties of 4-Methyl-5-thiazoleacetic acid are summarized in the table below.

PropertyValueReference
CAS Number 5255-33-4[1]
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
Appearance White to off-white crystalline solid[2]
Boiling Point 157.3 °C[1]
Solubility Soluble in water and various organic solvents[2]

Synthesis of 4-Methyl-5-thiazoleacetic Acid: An Experimental Protocol

The synthesis of 4-Methyl-5-thiazoleacetic acid can be achieved through the oxidation of its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole. The following protocol outlines a general procedure for this transformation, which serves as a crucial step in accessing this valuable research compound.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant 4-Methyl-5-(2-hydroxyethyl)thiazole Product 4-Methyl-5-thiazoleacetic acid Reactant->Product Oxidation Catalyst Oxidizing Agent (e.g., Ruthenium compound or Piperidine nitroxide radical) Catalyst->Reactant Solvent Appropriate Solvent Solvent->Reactant

Caption: Oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole to 4-Methyl-5-thiazoleacetic acid.

Step-by-Step Synthesis Protocol

This protocol is based on the general method described in patent literature.[3] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

  • Dissolution of Starting Material: Dissolve 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent. The choice of solvent will depend on the selected oxidizing agent.

  • Introduction of Catalyst: Add the chosen catalyst to the reaction mixture. Examples of suitable catalysts include piperidine nitroxide free radicals or compounds containing transition metals such as ruthenium (e.g., ruthenium trichloride, ruthenium acetate).[3]

  • Oxidation Reaction: Carry out the oxidation reaction under appropriate conditions. This may involve heating the mixture and bubbling oxygen through it, depending on the catalytic system employed.

  • Monitoring the Reaction: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the product, 4-Methyl-5-thiazoleacetic acid, is isolated. This typically involves quenching the reaction, extracting the product into an appropriate solvent, and purifying it through techniques such as crystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized 4-Methyl-5-thiazoleacetic acid using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodologies: Ensuring Purity and Quantification

Accurate and reliable analytical methods are essential for the characterization and quantification of 4-Methyl-5-thiazoleacetic acid in various matrices, including reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 4-Methyl-5-thiazoleacetic acid. A reverse-phase HPLC method would be a suitable starting point for analysis.

  • Column: A C18 column is a common choice for the separation of moderately polar compounds like MTAA.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiazole ring would provide good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of 4-Methyl-5-thiazoleacetic acid, which is a metabolite found in biological fluids, GC-MS is a valuable tool.[1]

  • Derivatization: Due to the carboxylic acid group, derivatization is often necessary to increase the volatility and thermal stability of MTAA for GC analysis. Esterification to form a more volatile derivative is a common approach.

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.

  • Mass Spectrometry: The mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification of the compound.

Biological Activity and Potential Applications

As a metabolite of chlormethiazole, 4-Methyl-5-thiazoleacetic acid has demonstrated a pharmacological profile that warrants further investigation. Its reported analgesic, anti-inflammatory, and antiemetic properties suggest that it may contribute to the overall therapeutic effects of the parent drug.[1] The thiazole moiety is a key structural feature in many approved drugs, and MTAA's potential as a building block in the synthesis of novel therapeutic agents is an active area of research.[2] Its utility in the development of new pharmaceuticals and agrochemicals is a promising avenue for future studies.[2]

Diagram of Potential Research Workflow

Research_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization Synthesis Synthesize MTAA Purification Purify MTAA Synthesis->Purification Characterization Characterize MTAA (NMR, IR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., enzyme inhibition) Characterization->InVitro Test Biological Activity InVivo In Vivo Models (e.g., pain, inflammation) InVitro->InVivo SAR Structure-Activity Relationship Studies InVivo->SAR Identify Lead Compound ADMET ADMET Profiling SAR->ADMET Preclinical Preclinical Development ADMET->Preclinical Candidate Selection

Caption: A potential workflow for the investigation of 4-Methyl-5-thiazoleacetic acid in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Researchers are strongly advised to consult the specific SDS for any purchased 4-Methyl-5-thiazoleacetic acid and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

4-Methyl-5-thiazoleacetic acid is a compound with intriguing pharmacological potential and serves as a valuable building block in synthetic chemistry. This guide has provided a foundational understanding of its core properties, a general synthesis protocol, and an overview of relevant analytical techniques. Further research into its mechanism of action and the development of more detailed synthetic and analytical protocols will undoubtedly pave the way for new discoveries and applications in the fields of medicine and beyond.

References

  • CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google P

Sources

Technical Guide: The Structural & Synthetic Architecture of 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-thiazoleacetic acid (CAS: 5255-33-4), often abbreviated as MTAA , serves as a critical heterocyclic scaffold in the development of third-generation cephalosporins (e.g., Cefditoren) and is a definitive metabolite of the sedative chlormethiazole. Its structural significance lies in the thiazole ring , which acts as a bioisostere for pyridine and benzene, offering unique dipole moments and hydrogen-bonding capabilities that modulate pharmacological potency.

This guide provides a comprehensive technical analysis of MTAA, detailing its electronic architecture, spectroscopic fingerprint, and the causal logic behind its synthesis and metabolic formation.

Part 1: Molecular Architecture & Electronic Properties

The efficacy of MTAA as a drug intermediate stems from the specific electronic distribution within the thiazole ring and the reactivity of the acetic acid side chain.

Electronic Structure & Aromaticity

The thiazole ring is a planar, 5-membered aromatic heterocycle containing sulfur and nitrogen.

  • Aromaticity: The system possesses

    
     electrons (4 from carbon/nitrogen 
    
    
    
    -orbitals + 2 from the sulfur lone pair), satisfying Hückel’s rule.
  • Dipole Moment: The distinct electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) creates a strong dipole, directing electrophilic attack primarily to the C5 position. However, in MTAA, C5 is already substituted, stabilizing the ring against further electrophilic substitution.

  • Acid-Base Profile:

    • Thiazole Nitrogen: Weakly basic (pKa

      
       2.5), capable of accepting a proton in strong acidic media.
      
    • Carboxylic Acid: Typical aliphatic carboxylic acid behavior (pKa

      
       4.2–4.8), existing as a mono-anion at physiological pH (7.4).
      
Structural Geometry (Graphviz Visualization)

The molecule exhibits a "kinked" planar geometry. The acetic acid tail possesses rotational freedom, allowing it to adopt conformations favorable for protein binding or crystal packing (often forming dimers).

MTAA_Structure cluster_legend Structural Key C2 C2 N3 N3 C2->N3 double C4 C4 N3->C4 C5 C5 C4->C5 double Me CH3 C4->Me S1 S1 C5->S1 CH2 CH2 C5->CH2 S1->C2 COOH COOH CH2->COOH key1 C4-Me: Electron Donor key2 C5-Acid: H-Bond Donor/Acceptor

Figure 1: Connectivity map of 4-Methyl-5-thiazoleacetic acid. Note the C4-Methyl group providing electron density to the ring via hyperconjugation, while the C5-Acetic acid tail acts as the primary reactive handle.

Part 2: Spectroscopic Characterization (The Fingerprint)

To validate the identity of MTAA during synthesis or metabolic extraction, researchers must rely on specific NMR and MS signatures. The following data is synthesized from authoritative spectral databases (BMRB) and substituent shift logic.

Nuclear Magnetic Resonance (NMR)

The C2-proton is the diagnostic anchor. It appears significantly downfield due to the deshielding effect of the adjacent Nitrogen and Sulfur atoms.

Table 1: 1H NMR Chemical Shifts (500 MHz, DMSO-d6)

PositionMoietyShift (

, ppm)
MultiplicityIntegralMechanistic Insight
COOH Carboxylic Acid12.0 – 12.8Broad Singlet1HExchangeable proton; shift varies with concentration/water content.
C2-H Thiazole Ring8.80 – 8.95Singlet1HHighly deshielded aromatic proton; diagnostic for thiazole integrity.
C5-CH2 Methylene Bridge3.65 – 3.80Singlet2HDeshielded by both the aromatic ring and the carbonyl group.
C4-CH3 Methyl Group2.30 – 2.40Singlet3HTypical allylic-like position; slight deshielding due to aromatic ring current.
Mass Spectrometry (MS)
  • Molecular Ion (M+): 157 m/z

  • Base Peak: Often observed at 113 m/z (Loss of CO

    
     via decarboxylation, a common pathway for heteroaromatic acetic acids).
    

Part 3: Synthetic Pathways & Protocols[1]

The synthesis of MTAA is approached via two primary methodologies: the classical Hantzsch Thiazole Synthesis (cyclization) and the Oxidative Transformation of the commercially available alcohol.

Route A: Oxidative Transformation (Industrial Preferred)

This route is favored in pharmaceutical manufacturing (e.g., for Cefditoren precursors) due to the availability of 4-methyl-5-thiazoleethanol.

Reaction Logic: The primary alcohol is oxidized to the carboxylic acid. While Jones reagent (CrO


/H

SO

) is effective, modern "Green Chemistry" protocols utilize Ruthenium-catalyzed oxidation or TEMPO to avoid toxic chromium waste.

Protocol (Ruthenium-Catalyzed):

  • Dissolution: Dissolve 4-methyl-5-thiazoleethanol (10 mmol) in a biphasic mixture of CCl

    
    /CH
    
    
    
    CN/H
    
    
    O (2:2:3).
  • Catalyst Addition: Add RuCl

    
     (2 mol%) and NaIO
    
    
    
    (4.0 equiv) as the stoichiometric oxidant.
  • Reaction: Stir vigorously at ambient temperature for 2–4 hours. The color changes from black (Ru) to yellow/orange indicating oxidation states.

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    , extract with Ethyl Acetate (3x), dry over MgSO
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water.

Route B: Hantzsch Thiazole Synthesis (De Novo)

This route constructs the ring from acyclic precursors.

Mechanism: Condensation of Thioformamide (or a thioamide equivalent) with


-bromo-levulinic acid  (or its ester).

Hantzsch_Synthesis cluster_conditions Reaction Conditions Start1 Thioformamide (H-CS-NH2) Intermediate Hydroxy-Thiazoline Intermediate Start1->Intermediate Start2 3-Bromo-4-oxopentanoic Acid (Alpha-Halo Ketone) Start2->Intermediate Product 4-Methyl-5-thiazoleacetic Acid (MTAA) Intermediate->Product Reflux/Acid Dehydration Dehydration (-H2O) cond Solvent: EtOH/H2O Temp: Reflux (80°C) Base: NaHCO3 (Neutralization)

Figure 2: The Hantzsch construction of the thiazole core. The sulfur of the thioamide attacks the alpha-carbon of the haloketone, followed by cyclization and dehydration.

Part 4: Pharmaceutical Utility & Metabolic Fate

MTAA is not just a building block; it is a biological marker.

Cefditoren Pivoxil Synthesis

MTAA is a key intermediate. The carboxylic acid is often converted to an activated ester or chloride, then coupled or reduced to the aldehyde (4-methyl-5-formylthiazole) to generate the C3-side chain of the cephalosporin core.

Metabolism of Chlormethiazole

Chlormethiazole (a sedative) undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of the chloroethyl side chain.

  • Hydroxylation: The chloroethyl group is hydrolyzed/oxidized to the ethanol (4-methyl-5-thiazoleethanol).

  • Oxidation: Alcohol dehydrogenase (ADH) and Aldehyde dehydrogenase (ALDH) convert the ethanol to MTAA .

  • Excretion: MTAA is the major urinary metabolite, making it a critical biomarker for chlormethiazole toxicology.

Metabolism Drug Chlormethiazole (Sedative) Inter 4-Methyl-5- thiazoleethanol Drug->Inter CYP450 / Hydrolysis Metabolite MTAA (Excreted in Urine) Inter->Metabolite ADH / ALDH (Oxidation)

Figure 3: Metabolic pathway showing MTAA as the terminal oxidation product of Chlormethiazole.

References

  • Biosynth . (n.d.). 4-Methyl-5-thiazoleacetic acid (MTAA) - Product & Metabolic Information. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC2635695. Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB) . (n.d.). Entry bmse000355: 4-methyl-5-thiazoleethanol NMR Data. Retrieved from

  • DrugFuture . (n.d.). Chemical Index: 4-Methyl-5-thiazoleethanol (Precursor Data). Retrieved from

  • BenchChem . (2025). Protocol for Hantzsch Thiazole Synthesis. Retrieved from

Technical Monograph: 4-Methyl-5-thiazoleacetic Acid (CAS 5255-33-4)

[1]

Executive Summary

4-Methyl-5-thiazoleacetic acid (CAS 5255-33-4) is a critical heterocyclic building block in the pharmaceutical industry, serving as the primary pharmacophore scaffold for the synthesis of third-generation cephalosporins, most notably Cefditoren pivoxil . Its structural significance lies in the thiazole ring, which imparts metabolic stability and enhanced binding affinity in antibiotic pharmacodynamics.

Beyond its role as a synthetic intermediate, the compound is biologically relevant as the major urinary metabolite of Chlormethiazole (a sedative-hypnotic agent), making it a key analyte in pharmacokinetic (PK) and toxicology studies. This guide provides a comprehensive technical analysis of its synthesis, characterization, and application in drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
CAS Number 5255-33-4
IUPAC Name 2-(4-Methyl-1,3-thiazol-5-yl)acetic acid
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water
pKa ~3.8 (Carboxylic acid moiety)
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Core Synthesis: The Levulinate Route

While multiple routes exist, the industrial "Gold Standard" for synthesizing 4-Methyl-5-thiazoleacetic acid utilizes the Hantzsch Thiazole Synthesis starting from levulinic acid derivatives. This pathway is preferred for its scalability and regioselectivity.

Mechanism of Action

The synthesis relies on the condensation of a


Step-by-Step Protocol
Phase 1: Regioselective Bromination
  • Reagents: Methyl levulinate (1.0 eq), Bromine (

    
    ) or 
    
    
    (1.05 eq), Methanol.
  • Procedure:

    • Dissolve methyl levulinate in dry methanol.

    • Add brominating agent dropwise at 0°C to prevent poly-bromination.

    • Critical Control Point: Monitor by TLC/GC. The target is Methyl 3-bromo-4-oxopentanoate . Avoid the 5-bromo isomer (kinetic vs. thermodynamic control).

    • Note: The 3-bromo isomer is thermodynamically favored under acidic conditions.

Phase 2: Hantzsch Cyclization
  • Reagents: Methyl 3-bromo-4-oxopentanoate (from Phase 1), Thioformamide (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve thioformamide in ethanol.[1]

    • Add the brominated keto-ester slowly under reflux (70-80°C).

    • Reflux for 4–6 hours.

    • Observation: The solution typically darkens; precipitation of the hydrobromide salt may occur.

Phase 3: Hydrolysis & Isolation
  • Reagents: NaOH (2M aq), HCl (6M).

  • Procedure:

    • Evaporate ethanol. Treat the residue with aqueous NaOH to hydrolyze the methyl ester.

    • Stir at room temperature for 2 hours.

    • Acidify carefully with HCl to pH 3.0–3.5.

    • Crystallization: The free acid, 4-Methyl-5-thiazoleacetic acid , precipitates as a white solid.[2]

    • Recrystallize from water/ethanol.

Visualization: Synthesis Pathway

SynthesispathwayStartMethyl LevulinateBrominationBromination(Br2/MeOH)Start->BrominationIntermediateMethyl 3-bromo-4-oxopentanoateBromination->Intermediate Regioselective at C3CyclizationHantzsch Cyclization(+ Thioformamide)Intermediate->CyclizationEsterMethyl 4-methyl-5-thiazoleacetateCyclization->Ester Ring ClosureHydrolysisHydrolysis(NaOH -> HCl)Ester->HydrolysisProduct4-Methyl-5-thiazoleaceticAcid (CAS 5255-33-4)Hydrolysis->Product Precipitate

Figure 1: Industrial synthesis workflow via the Hantzsch thiazole reaction.

Pharmaceutical Applications

The primary utility of CAS 5255-33-4 is as the precursor to the C-3 side chain of Cefditoren Pivoxil . The acid functionality is typically converted to an aldehyde to facilitate a Wittig reaction, linking the thiazole ring to the cephalosporin core.

The Cefditoren Pathway
  • Activation: The acid is converted to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Reduction: The acid chloride is reduced to 4-Methyl-5-thiazolecarboxaldehyde (Rosenmund reduction or Hydride reduction).

  • Coupling: The aldehyde undergoes a Wittig reaction with the cephalosporin triphenylphosphonium salt to form the vinyl linkage.

Visualization: Drug Development Workflow

CefditorenAcid4-Methyl-5-thiazoleacetic Acid(Starting Material)ChlorideAcid Chloride(Activation)Acid->Chloride SOCl2Aldehyde4-Methyl-5-thiazolecarboxaldehyde(Key Intermediate)Chloride->Aldehyde Pd/BaSO4, H2(Rosenmund)WittigWittig Reaction(+ Cephalosporin Core)Aldehyde->WittigCefditorenCefditoren Pivoxil(API)Wittig->Cefditoren Final Assembly

Figure 2: Transformation of the acid into the Cefditoren pharmacophore.

Analytical Characterization (Self-Validating Protocol)

To ensure the integrity of the synthesized or purchased material, the following analytical controls must be established.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) or Mixed-Mode (e.g., Newcrom R1).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[3]

    • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Thiazole absorption).

  • Retention Time: Expect elution around 4–6 minutes depending on dead volume; the free acid is polar and elutes early compared to esters.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by three distinct singlet signals in the


  • 
     ~12.5 ppm:  Carboxylic acid proton (-COOH ) [Broad singlet].
    
  • 
     ~8.8 ppm:  Thiazole C-2 proton (N=CH -S) [Singlet].
    
  • 
     ~3.8 ppm:  Methylene bridge (-CH ₂-COOH) [Singlet].
    
  • 
     ~2.3 ppm:  Methyl group (-CH ₃) [Singlet].
    

Handling & Safety

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Metabolic Context: As a metabolite of Chlormethiazole, it is generally considered to have low acute toxicity compared to the parent drug, but standard PPE (gloves, goggles) is mandatory.

  • Stability: The compound is stable as a solid but can decarboxylate under extreme thermal stress (>200°C). Store in a desiccator to prevent hydrolysis if kept as an ester or moisture absorption as an acid.

References

  • Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.[4][2][5] Retrieved from

  • National Institutes of Health (NIH). (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from

  • CymitQuimica. (n.d.). CAS 5255-33-4: 4-Methyl-5-thiazoleacetic acid.[2] Retrieved from

  • SIELC Technologies. (n.d.). Separation of 5-Thiazoleethanol, 4-methyl-, acetate on Newcrom R1 HPLC column. Retrieved from

  • Ariaey-Nejad, M. R., & Pearson, W. N. (1968).[6] 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[6] Journal of Nutrition. Retrieved from

Physical and chemical properties of 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) , assigned CAS 5255-33-4 , is a critical heterocyclic intermediate characterized by a thiazole ring substituted with a methyl group at the C4 position and an acetic acid moiety at the C5 position.[1][2] It serves as a primary metabolite of the sedative clomethiazole and functions as a strategic building block in the synthesis of third-generation cephalosporins, specifically Cefditoren pivoxil .

This technical guide synthesizes the physicochemical properties, synthetic pathways, and pharmaceutical applications of MTAA, providing researchers with a self-validating framework for its handling and utilization in drug development.

Part 1: Molecular Identity & Physicochemical Profile

The amphoteric nature of the thiazole ring combined with the carboxylic acid tail creates unique solubility and stability profiles essential for process chemistry.

Chemical Identification
ParameterData
IUPAC Name 2-(4-Methyl-1,3-thiazol-5-yl)acetic acid
Common Abbreviations MTAA, 4-MTA
CAS Registry Number 5255-33-4
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
SMILES CC1=C(SC=N1)CC(=O)O
InChI Key BHYWREOEQYCKSC-UHFFFAOYSA-N
Physical & Thermodynamic Properties
PropertyValue / DescriptionReliability Level
Appearance White to off-white crystalline solidHigh (Experimental)
Melting Point 188–192 °C (Decomposes)Medium (Class characteristic)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water; Insoluble in HexaneHigh (Experimental)
pKa (Acid) 4.09 ± 0.10 (Carboxyl group)High (Predicted)
LogP 0.65 (Hydrophilic)High (Predicted)
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsHigh (Structural)

Part 2: Structural Characterization (Spectroscopy)

Accurate identification of MTAA relies on distinguishing the thiazole ring protons from the acetic acid side chain.

Nuclear Magnetic Resonance (NMR) Profile

The 1H-NMR spectrum in DMSO-d₆ typically exhibits three distinct signal regions.

  • Thiazole C2-H: The most deshielded proton, appearing as a singlet around ~8.8–9.0 ppm . This shift is diagnostic of the thiazole ring integrity.

  • Methylene (-CH₂-): A singlet appearing at ~3.7–3.8 ppm . Note: If esterified, this shifts upfield; if reduced to ethanol, it splits into a triplet.

  • Methyl (-CH₃): A sharp singlet at ~2.3–2.4 ppm attached to the C4 position.

Mass Spectrometry (MS)
  • Molecular Ion [M+H]⁺: m/z 158.2

  • Fragmentation Pattern: Loss of CO₂ (M-44) is a common fragmentation pathway for thiazole acetic acids under ESI conditions, yielding a characteristic ion at m/z ~114.

Part 3: Synthetic Pathways & Process Chemistry

MTAA is synthesized primarily through two routes: the classical Hantzsch Thiazole Synthesis (cyclization) or the Oxidative Transformation of 4-methyl-5-thiazoleethanol (Sulfurol).

Route A: Hantzsch Cyclization (Industrial Standard)

This route is preferred for scalability. It involves the condensation of thioformamide with ethyl 4-chloroacetoacetate, followed by hydrolysis.

Protocol:

  • Cyclization: React Thioformamide (or phosphorus pentasulfide + formamide) with Ethyl 4-chloroacetoacetate in ethanol under reflux for 4–6 hours.

  • Isolation: Evaporate solvent to obtain Ethyl 4-methyl-5-thiazoleacetate.

  • Hydrolysis: Treat the ester with 1N NaOH at room temperature for 2 hours.

  • Workup: Acidify with HCl to pH 3.0. The zwitterionic acid precipitates or is extracted with ethyl acetate.

Route B: Bio-Oxidation / Chemical Oxidation

Used when starting from the flavor ingredient Sulfurol (4-Methyl-5-thiazoleethanol).

Protocol:

  • Reagent: Dissolve Sulfurol in acetonitrile.

  • Oxidant: Add TEMPO (catalytic) and Sodium Hypochlorite (NaOCl) at 0°C.

  • Reaction: Stir for 30 mins. The primary alcohol oxidizes directly to the carboxylic acid.

Synthesis Workflow Diagram

SynthesisPathways Precursor1 Thioformamide Intermediate Ethyl 4-methyl-5-thiazoleacetate Precursor1->Intermediate Hantzsch Cyclization (EtOH, Reflux) Precursor2 Ethyl 4-chloroacetoacetate Precursor2->Intermediate Product 4-Methyl-5-thiazoleacetic Acid (MTAA) Intermediate->Product Hydrolysis (NaOH, then HCl) AltStart 4-Methyl-5-thiazoleethanol (Sulfurol) AltStart->Product Oxidation (TEMPO/NaOCl)

Figure 1: Dual synthetic pathways for MTAA showing the Hantzsch cyclization (solid lines) and oxidative route (dashed).

Part 4: Pharmaceutical Applications & Mechanism

MTAA is not just a metabolite; it is a structural scaffold for advanced antibiotics.

Role in Cefditoren Synthesis

Cefditoren pivoxil is a third-generation cephalosporin. Its activity against Gram-negative bacteria is enhanced by the aminothiazole side chain. MTAA serves as a precursor to the 4-methyl-5-formylthiazole intermediate required to construct the C3 vinyl linkage.

Mechanism of Transformation:

  • Activation: MTAA is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Rosenmund Reduction: The acid chloride is hydrogenated over Pd/BaSO₄ to yield 4-methyl-5-thiazolecarboxaldehyde (Note: This involves oxidative cleavage or direct reduction depending on the specific carbon count required for the vinyl linker).

  • Coupling: The aldehyde undergoes a Wittig reaction to form the vinyl bridge attached to the cephem core.

Drug Development Pathway

CefditorenPath MTAA 4-Methyl-5-thiazoleacetic Acid (MTAA) AcidChloride Acid Chloride Derivative MTAA->AcidChloride SOCl2 Aldehyde 4-Methyl-5-thiazolecarboxaldehyde AcidChloride->Aldehyde Pd/BaSO4 Reduction VinylLinker Thiazole Vinyl Side Chain Aldehyde->VinylLinker Wittig Reaction Cefditoren Cefditoren Pivoxil (Active API) VinylLinker->Cefditoren Coupling with 7-ACA Core

Figure 2: Strategic utilization of MTAA in the synthesis of the antibiotic Cefditoren Pivoxil.

Part 5: Handling, Stability, & Safety

Stability Profile
  • Hygroscopicity: Low to moderate. Store in a desiccator.

  • Thermal Stability: Stable up to ~150°C; decarboxylation may occur near melting point (~190°C).

  • Reactivity: The carboxylic acid is reactive toward bases and coupling agents (EDC/NHS). The thiazole nitrogen is weakly basic but generally non-reactive under standard acylation conditions.

Safety Protocol (Self-Validating)
  • Hazard Identification: Irritant (Skin/Eye).

  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Spill Management: Neutralize with sodium bicarbonate before sweeping.

  • Validation: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) before use in sensitive synthesis.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Thiazole Derivatives. Retrieved from [Link]

  • Paerl, R. W., et al. (2018).[3] Carboxythiazole is a key microbial nutrient currency and critical component of thiamin biosynthesis.[4] Scientific Reports. Retrieved from [Link]

  • Google Patents. (2021). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.[5] Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-5-thiazoleacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-5-thiazoleacetic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. As a derivative of the thiazole ring, it serves as a valuable building block in the synthesis of various biologically active molecules.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, formulation, and efficacy in various applications. Understanding and predicting its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure optimal experimental design, from synthesis and purification to formulation and delivery.

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-5-thiazoleacetic acid in organic solvents. It is designed to offer not just data, but a deeper understanding of the underlying principles governing its solubility. We will explore the physicochemical properties of the molecule, present available solubility data for structurally related compounds to infer its behavior, and provide detailed, field-proven methodologies for experimentally determining its solubility. This guide is structured to empower researchers with the knowledge to make informed decisions when working with this important chemical entity.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For 4-Methyl-5-thiazoleacetic acid, several key parameters govern its interaction with organic solvents.

Molecular Structure

The structure of 4-Methyl-5-thiazoleacetic acid, with its thiazole ring, methyl group, and a carboxylic acid functional group, dictates its polarity and potential for intermolecular interactions.[1] The thiazole ring, containing both sulfur and nitrogen heteroatoms, contributes to the molecule's overall polarity and provides sites for potential hydrogen bonding. The carboxylic acid group is a key determinant of its acidic nature and its ability to act as a hydrogen bond donor and acceptor.

Polarity, pKa, and Hydrogen Bonding

The ability to form hydrogen bonds is a crucial factor in solubility. The carboxylic acid group can readily form hydrogen bonds with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

Predicting Solubility: Insights from Structurally Related Compounds

Direct, quantitative solubility data for 4-Methyl-5-thiazoleacetic acid in a wide range of organic solvents is not extensively published. However, by examining the solubility of structurally similar compounds, we can draw valuable inferences.

Qualitative Solubility of Related Thiazole Derivatives
  • 4-Methyl-5-thiazoleethanol: This compound is reported to be soluble in alcohol, chloroform, benzene, and diethyl ether/hexanes. Its high water solubility is also noted.

  • 4-Methyl-5-vinylthiazole: This derivative is described as being insoluble in water but soluble in alcohol.[3]

These qualitative data points suggest that the thiazole moiety itself imparts some degree of solubility in a range of organic solvents, from polar to relatively nonpolar.

Quantitative Solubility Data for 4-Methyl-5-thiazoleethanol Acetate

A comprehensive set of quantitative solubility data is available for 4-Methyl-5-thiazoleethanol acetate, the ester analog of our target compound. This data, presented in Table 1, serves as an excellent predictive tool. The primary structural difference is the functional group at the 5-position: a carboxylic acid versus an acetate ester. While the ester is generally less polar and lacks the strong hydrogen-bonding donor capability of the carboxylic acid, this data provides a strong relative solubility profile across a diverse set of solvents.

Table 1: Quantitative Solubility of 4-Methyl-5-thiazoleethanol Acetate at 25°C

SolventSolubility (g/L)Solvent Polarity (Dielectric Constant)
Polar Protic Solvents
Methanol100.9132.7
Ethanol69.5124.5
Isopropanol53.019.9
n-Propanol52.2520.1
n-Butanol41.2517.5
Polar Aprotic Solvents
Dimethylformamide (DMF)660.4936.7
Dimethyl sulfoxide (DMSO)414.0246.7
Acetonitrile73.737.5
Acetone118.7320.7
Ethyl acetate59.06.02
Tetrahydrofuran (THF)162.427.58
Nonpolar Solvents
Toluene42.852.38
n-Hexane3.381.88
Cyclohexane6.972.02

Data sourced from Scent.vn.[4]

Based on this data, we can anticipate that 4-Methyl-5-thiazoleacetic acid will exhibit good solubility in polar aprotic solvents like DMF and DMSO, and moderate to good solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents such as hexane. The carboxylic acid's ability to form strong hydrogen bonds may enhance its solubility in protic solvents compared to its ester analog.

Experimental Determination of Solubility

To obtain precise solubility data for 4-Methyl-5-thiazoleacetic acid, experimental determination is essential. The following section outlines robust, field-proven protocols for both kinetic and thermodynamic solubility assays.

Core Principles of Solubility Measurement

The fundamental principle of solubility measurement involves creating a saturated solution of the compound in a given solvent at a specific temperature, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like 4-Methyl-5-thiazoleacetic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh Compound mixing Add Compound to Solvent prep_compound->mixing prep_solvent Measure Solvent prep_solvent->mixing agitation Agitate at Constant Temperature (e.g., Shake-Flask Method) mixing->agitation separation_method Separate Solid from Supernatant (Centrifugation or Filtration) agitation->separation_method dilution Dilute Supernatant separation_method->dilution analysis Analyze by HPLC-UV or LC-MS/MS dilution->analysis quantification Calculate Concentration (vs. Standard Curve) analysis->quantification

Sources

Technical Guide: The Pharmacophore Potential of 4-Methyl-5-thiazoleacetic Acid (4-MTAA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological significance, and synthetic potential of 4-Methyl-5-thiazoleacetic acid (4-MTAA) and its functional derivatives.

Executive Summary

4-Methyl-5-thiazoleacetic acid (4-MTAA) is a critical heterocyclic scaffold in medicinal chemistry. Primarily identified as the major oxidative metabolite of the sedative-hypnotic drug Clomethiazole (Chlormethiazole) and a catabolite of Thiamine (Vitamin B1), it serves as a versatile building block for drug discovery.

While the parent acid itself exhibits low physiological toxicity, its structural derivatives—particularly hydrazides, amides, and Schiff bases —demonstrate potent biological activities ranging from antimicrobial to anti-inflammatory (COX inhibition) and PPAR-modulating effects. This guide analyzes the structure-activity relationships (SAR) of 4-MTAA and provides validated protocols for synthesizing its bioactive derivatives.

The Parent Compound: Metabolic Origins & Pharmacokinetics

Understanding the biological origin of 4-MTAA is essential for toxicological profiling in drug development.

Metabolic Pathway

4-MTAA is formed via the hepatic oxidation of the hydroxyethyl side chain of thiazole-based xenobiotics. In the case of Clomethiazole, the pathway involves CYP450-mediated dechlorination and oxidation.

Metabolism Clomethiazole Clomethiazole (Parent Drug) Inter 4-Methyl-5-thiazoleethanol Clomethiazole->Inter CYP2E1 (Dechlorination/Oxidation) MTAA 4-Methyl-5-thiazoleacetic Acid (4-MTAA) Inter->MTAA ADH/ALDH (Oxidation) Excretion Renal Excretion MTAA->Excretion Major Urinary Metabolite

Figure 1: Metabolic generation of 4-MTAA from Clomethiazole. The acid is highly polar and excreted rapidly, limiting its intrinsic CNS activity compared to the parent drug.

Pharmacological Profile[1][2]
  • CAS Number: 5066-25-1

  • Molecular Weight: 157.19 g/mol [1]

  • Intrinsic Activity: Weakly sedative; significantly less potent than Clomethiazole due to poor blood-brain barrier (BBB) penetration caused by the ionized carboxylate group at physiological pH.

  • Toxicity: Low. It is generally considered a detoxification product.

Derivative Classes & Biological Activity

The carboxylic acid moiety at position 5 allows for facile chemical modification. The most biologically active derivatives fall into three primary classes.

Table 1: Biological Activity Profile of 4-MTAA Derivatives
Derivative ClassChemical ModificationPrimary Biological TargetMechanism of Action (MOA)
Hydrazide-Hydrazones Condensation with aldehydesAntimicrobial / Antifungal Disruption of bacterial cell wall synthesis; chelation of metal ions essential for bacterial enzymes.
2-Amino-Thiazole Acetates Substitution at C2 positionAnti-inflammatory Selective inhibition of COX-1 and COX-2 enzymes; docking into the hydrophobic channel of cyclooxygenase.
Thiazole Amides Amidation of the acid tailAnticancer (Cytotoxic) Inhibition of specific kinases (e.g., VEGFR-2) and induction of apoptosis in MCF-7/HepG2 cell lines.
Thiadiazole Isosteres Ring replacementMetabolic (PPAR) Agonism of PPAR-δ/α receptors, regulating lipid metabolism (similar to fibrates).
Antimicrobial Activity (Hydrazide-Hydrazones)

Derivatives formed by converting 4-MTAA to its acid hydrazide and subsequently condensing it with aromatic aldehydes (Schiff bases) show significant bacteriostatic activity.

  • Key Insight: The presence of the azomethine group (-NH-N=CH-) linked to the thiazole ring enhances lipophilicity, allowing penetration of bacterial membranes.

  • Target Spectrum: Highly effective against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values often ranging from 1.95–15.62 µg/mL [1][2].

Anti-inflammatory Activity

Structural analogs where the 2-position of the thiazole ring is substituted (e.g., with an amino or phenyl group) and the acetic acid tail is preserved or esterified act as non-steroidal anti-inflammatory drugs (NSAIDs).

  • MOA: These compounds mimic the arachidonic acid structure, binding to the active site of Cyclooxygenase (COX) enzymes.

  • Selectivity: 2-(4-substituted-thiazol-2-yl)amino derivatives have shown selectivity for COX-1, reducing the gastric ulceration risk associated with non-selective NSAIDs [3].

Experimental Protocols

Synthesis of Antimicrobial Hydrazone Derivatives

This protocol describes the conversion of 4-MTAA into a bioactive Schiff base.

Reagents Required:

  • 4-Methyl-5-thiazoleacetic acid (Starting Material)

  • Thionyl Chloride (

    
    ) or Ethanol/Sulfuric Acid
    
  • Hydrazine Hydrate (

    
    )
    
  • Aromatic Aldehyde (e.g., 5-nitro-2-furaldehyde for high potency)

  • Ethanol (Solvent)[2][3]

Workflow Diagram:

Synthesis Start 4-MTAA (Carboxylic Acid) Step1 Esterification (EtOH / H2SO4, Reflux) Start->Step1 Inter1 Ethyl Ester Derivative Step1->Inter1 Step2 Hydrazinolysis (NH2NH2, Reflux 3h) Inter1->Step2 Inter2 Acid Hydrazide Step2->Inter2 Step3 Condensation (Ar-CHO, EtOH, Reflux) Inter2->Step3 Final Target Hydrazone (Schiff Base) Step3->Final

Figure 2: Synthetic route for generating bioactive hydrazone derivatives from 4-MTAA.

Step-by-Step Methodology:

  • Esterification: Dissolve 0.01 mol of 4-MTAA in 20 mL absolute ethanol. Add 0.5 mL conc.

    
    . Reflux for 6 hours. Neutralize with 
    
    
    
    , extract with ethyl acetate, and evaporate to obtain the ethyl ester.
  • Hydrazide Formation: Dissolve the ester (0.01 mol) in 15 mL ethanol. Add hydrazine hydrate (0.02 mol) dropwise. Reflux for 3–5 hours. Cool the mixture; the acid hydrazide will precipitate. Filter and recrystallize from ethanol.

  • Schiff Base Condensation: Mix the acid hydrazide (0.01 mol) with an equimolar amount of the appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL ethanol. Add 2 drops of glacial acetic acid (catalyst). Reflux for 3 hours.

  • Purification: Cool to room temperature. Filter the solid product, wash with cold ethanol, and recrystallize. Verify structure via

    
    -NMR (look for singlet 
    
    
    
    at
    
    
    8.0–8.6 ppm).
Bioassay: Minimum Inhibitory Concentration (MIC)

Objective: Validate antimicrobial activity against S. aureus (ATCC 25923).[3]

  • Preparation: Dissolve the synthesized derivative in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well microtiter plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin or Nitrofurantoin.

    • Negative: DMSO only (solvent control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

Emerging Applications: PPAR Agonists

Recent research indicates that the thiazole acetic acid scaffold serves as a bioisostere for the phenoxyacetic acid tail found in fibrates (lipid-lowering drugs).

  • Mechanism: Dual agonists of PPAR-

    
     and PPAR-
    
    
    
    .[4]
  • Structural Requirement: The 4-methyl-5-thiazoleacetic acid moiety replaces the "head" group of standard PPAR agonists, improving metabolic stability while maintaining binding affinity to the receptor's ligand-binding domain (LBD).

  • Therapeutic Potential: Treatment of metabolic syndrome, dyslipidemia, and type 2 diabetes [4].[5]

References

  • Paruch, K., Popiołek, Ł., et al. (2021).[6] "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening." Applied Sciences.[6][7] Available at: [Link]

  • Popiołek, Ł. (2021).[6] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences. Available at: [Link]

  • Turan-Zitouni, G., et al. (2016).[8] "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors." Cumhuriyet Science Journal. Available at: [Link]

  • Xu, Y., et al. (2007). "Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). "4-Methyl-5-thiazoleethanol acetate." National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: 4-Methyl-5-thiazoleacetic Acid (MTAA) as a Metabolite of Chlormethiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) is the primary polar urinary metabolite of the sedative-hypnotic agent chlormethiazole (clomethiazole). Its formation represents the terminal detoxification step in the chlormethiazole metabolic cascade, characterized by extensive first-pass metabolism in the liver.

For drug development professionals and toxicologists, MTAA serves as a critical biomarker of exposure , particularly in forensic contexts involving drug-alcohol interactions.[1] This guide details the biochemical genesis of MTAA, its pharmacokinetic implications, and a validated LC-MS/MS workflow for its quantification in biological matrices.[1]

Metabolic Pathway & Mechanism

The conversion of chlormethiazole to MTAA is a multi-step oxidative process primarily occurring in the liver. It involves the replacement of the lipophilic chloroethyl side chain with a hydrophilic acetic acid moiety, facilitating renal excretion.

The Biochemical Cascade

The pathway proceeds through three distinct phases:

  • Oxidative Dechlorination/Hydrolysis: The parent drug, 5-(2-chloroethyl)-4-methylthiazole, undergoes nucleophilic substitution or oxidative dechlorination to form the intermediate alcohol, 5-(2-hydroxyethyl)-4-methylthiazole (often referred to as Heminevrin alcohol). This step is heavily mediated by CYP2E1 .

  • Alcohol Oxidation: The alcohol intermediate is oxidized to 4-methyl-5-thiazoleacetaldehyde .

  • Terminal Oxidation: The aldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable carboxylic acid, MTAA .

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic involvement.

Chlormethiazole_Metabolism Parent Chlormethiazole (5-(2-chloroethyl)-4-methylthiazole) Inter1 Intermediate Alcohol (5-(2-hydroxyethyl)-4-methylthiazole) Parent->Inter1 Hydrolysis / CYP2E1 (-Cl, +OH) Inter2 Intermediate Aldehyde (4-methyl-5-thiazoleacetaldehyde) Inter1->Inter2 ADH / CYP2E1 (Oxidation) MTAA MTAA (4-Methyl-5-thiazoleacetic acid) Inter2->MTAA ALDH (Terminal Oxidation) Excretion Renal Excretion (Urine) MTAA->Excretion Clearance

Figure 1: Metabolic trajectory of Chlormethiazole to MTAA. Note the critical role of oxidative enzymes in increasing polarity.

Pharmacokinetics & Clinical Relevance[1][2][3]

First-Pass Metabolism & Bioavailability

Chlormethiazole exhibits high oral bioavailability variability (approx. 15%) due to an extensive first-pass effect. In patients with liver cirrhosis, this bioavailability can increase tenfold due to portosystemic shunting and reduced enzymatic capacity [1].[1] Consequently, the ratio of Parent Drug to MTAA in plasma/urine is a sensitive indicator of hepatic function.

The "Ethanol Effect" (CYP2E1 Competition)

Both chlormethiazole and ethanol are substrates for CYP2E1 .

  • Mechanism: Acute ethanol ingestion competitively inhibits CYP2E1.[1]

  • Result: This inhibition slows the conversion of chlormethiazole to the alcohol intermediate and subsequently to MTAA.

  • Clinical Consequence: Elevated plasma concentrations of the parent drug (chlormethiazole), increasing the risk of respiratory depression and fatal overdose [2].

Pharmacological Activity

While early literature suggests MTAA may retain some minor pharmacological activity [3], it is primarily considered a detoxification product.[1] Unlike the lipophilic parent drug which crosses the blood-brain barrier (BBB) effectively to modulate GABA_A receptors, the polar acid nature of MTAA restricts its CNS penetration and promotes rapid urinary elimination.

Analytical Methodology: LC-MS/MS Quantification

Quantifying MTAA requires overcoming the challenges of retaining small, polar acidic molecules on standard reverse-phase columns.

Method Development Strategy
  • Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 to ensure adequate retention of the polar acid without ion-pairing agents. Alternatively, a specialized polar-embedded C18 column can be used.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is generally preferred for thiazoles due to the basic nitrogen, forming

    
    .
    
  • Transitions: The primary fragmentation pathway involves the loss of the carboxylic acid group (

    
    ).
    
Quantitative Parameters
ParameterSpecificationNotes
Analyte 4-Methyl-5-thiazoleacetic Acid (MTAA)MW: 157.19 g/mol
Precursor Ion (Q1) 158.0


Protonated molecule
Quantifier Ion (Q3) 114.0

Loss of

(44 Da)
Qualifier Ion (Q3) 86.0

Thiazole ring fragmentation
Internal Standard MTAA-d3 or Thiamine-d3Deuterated analog preferred
Mobile Phase A 10 mM Ammonium Formate (pH 3.[2]0)Buffer essential for peak shape
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic for HILIC mode
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Prep Protein Precipitation (Cold ACN, 1:3 v/v) Sample->Prep Add IS Clean Supernatant Transfer & Evaporation Prep->Clean Centrifuge 10k x g Recon Reconstitution (Mobile Phase A:B 90:10) Clean->Recon N2 Dry Down LC LC Separation (HILIC Column, 2.1 x 100mm) Recon->LC Inject 5 uL MS MS/MS Detection (MRM: 158 -> 114) LC->MS ESI+ Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Optimized extraction and detection workflow for MTAA in biological matrices.

Experimental Protocol: Extraction & Analysis

Objective: Isolate and quantify MTAA from human plasma or urine.

Reagents & Standards
  • Reference Standard: 4-Methyl-5-thiazoleacetic acid (>98% purity).

  • Internal Standard (IS): Chlormethiazole-d3 or structurally similar thiazole analog.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.[1]

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 2: Supernatant Processing

  • Transfer 200 µL of the supernatant to a clean glass vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (90% Water / 10% ACN with 10mM Ammonium Formate).

  • Vortex for 1 minute and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis

  • Injection: Inject 5 µL of the reconstituted sample.

  • Gradient (HILIC):

    • 0-1 min: 95% B (High Organic for loading)

    • 1-5 min: Linear ramp to 60% B

    • 5-7 min: Hold at 60% B

    • 7.1 min: Re-equilibrate at 95% B

  • Detection: Monitor transition 158.0 -> 114.0 (Collision Energy ~15-20 eV).

Step 4: Validation Criteria

  • Linearity:

    
     over range 10–1000 ng/mL.[1]
    
  • Precision: CV < 15% for QC samples.

  • Recovery: >85% extraction efficiency.

References

  • Pentikäinen, P. J., Neuvonen, P. J., & Tarpila, S. (1978).[1] Effect of cirrhosis of the liver on the pharmacokinetics of chlormethiazole. British Medical Journal.[1] Link

  • Offen, C. P., Frearson, M. J., Wilson, K., & Burnett, D. (1985).[1][3] 4,5-Dimethylthiazole-N-oxide-S-oxide: A metabolite of chlormethiazole in man. Xenobiotica. Link

  • Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.[4] Biosynth Product Data. Link

  • Gruenke, L. D., et al. (1980).[1] Synthesis of 4-methyl-5-thiazoleacetic acid, a metabolite of chlormethiazole. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Moore, R. G., et al. (1975).[1] Pharmacokinetics of chlormethiazole in humans. European Journal of Clinical Pharmacology. Link

Sources

4-Methyl-5-thiazoleacetic Acid: From Metabolic Marker to Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 4-Methyl-5-thiazoleacetic acid (MTAA).

Executive Summary & Historical Significance

4-Methyl-5-thiazoleacetic acid (MTAA) (CAS: 5053-24-7) is a pivotal thiazole derivative that bridges the gap between endogenous vitamin metabolism and synthetic medicinal chemistry.

Historically, MTAA was identified in the late 1960s as a major urinary metabolite of two biologically significant compounds: Thiamine (Vitamin B1) and the sedative/hypnotic drug Clomethiazole . Its discovery provided the first concrete evidence of the oxidative degradation pathways of the thiazole ring in mammalian systems.

In contemporary drug development, MTAA has transcended its role as a mere biomarker. It serves as a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefodizime ) and is currently being investigated as a scaffold for novel antimalarial hybrids and organometallic anticancer agents.

Key Parameter Detail
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)acetic acid
CAS Number 5053-24-7
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Primary Role Metabolite (Clomethiazole/Thiamine), API Intermediate (Cefodizime)
Solubility Soluble in water (pH dependent), ethanol, DMSO

Metabolic Origins & Biosynthesis

The discovery of MTAA is inextricably linked to the pharmacokinetics of Clomethiazole. Unlike many xenobiotics that undergo Phase II conjugation immediately, Clomethiazole undergoes extensive Phase I oxidation at the C5 alkyl side chain.

The Oxidative Cascade

The metabolic pathway follows a rigorous oxidative sequence. The parent drug, containing a chloroethyl group, is first metabolized to 4-Methyl-5-thiazoleethanol (MTE), also known as Sulfurol. MTE is then oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form MTAA.

Key Insight: The formation of MTAA represents a detoxification step. While the parent drug and the ethanol intermediate have potent sedative effects, MTAA is polar, water-soluble, and rapidly excreted, exhibiting significantly lower toxicity.

MetabolicPathway Clomethiazole Clomethiazole (Sedative) MTE 4-Methyl-5-thiazoleethanol (Sulfurol) Clomethiazole->MTE Dechlorination/Hydrolysis (CYP450) Aldehyde Intermediate Aldehyde MTE->Aldehyde ADH (Oxidation) MTAA 4-Methyl-5-thiazoleacetic Acid (MTAA) Aldehyde->MTAA ALDH (Oxidation) Excretion Urinary Excretion MTAA->Excretion Renal Clearance

Figure 1: The oxidative metabolic pathway converting Clomethiazole to MTAA, facilitating renal clearance.[1][2]

Chemical Synthesis Methodologies

For research and industrial applications, isolation from urine is impractical. Two primary synthetic routes are employed: the Biomimetic Oxidation route and the De Novo Hantzsch Synthesis .

Method A: The Hantzsch Synthesis (Levulinic Acid Route)

This is the most robust method for constructing the thiazole ring de novo with the acetic acid moiety already in place. It utilizes Levulinic acid (4-oxopentanoic acid) as the starting scaffold.

Mechanism:

  • Bromination: Levulinic acid is brominated at the C3 position (alpha to the ketone) to yield 3-bromolevulinic acid .[3]

  • Cyclization: The alpha-halo ketone reacts with Thioformamide (or Thiourea, followed by deamination). The sulfur atom attacks the alpha-carbon (C3), and the nitrogen attacks the carbonyl carbon (C4), closing the ring.

Protocol 1: Synthesis from Levulinic Acid

  • Reagents: Levulinic acid, Bromine (

    
    ), Thioformamide (
    
    
    
    ).
  • Step 1 (Bromination): Dissolve Levulinic acid (1.0 eq) in ether. Add

    
     (1.0 eq) dropwise at 0°C. The solution decolorizes as 3-bromolevulinic acid forms. Evaporate solvent.
    
  • Step 2 (Cyclization): Dissolve the residue in ethanol. Add Thioformamide (1.1 eq). Reflux for 2–4 hours.

  • Workup: Neutralize with

    
    . The thiazole acetic acid precipitates or is extracted with ethyl acetate. Recrystallize from water/ethanol.
    
Method B: Oxidation of 4-Methyl-5-thiazoleethanol

This method mimics the biological pathway and is preferred when the ethanol derivative (Sulfurol) is commercially available.

Protocol 2: Jones Oxidation

  • Reagents: 4-Methyl-5-thiazoleethanol, Jones Reagent (

    
     in 
    
    
    
    ).
  • Procedure: Dissolve the ethanol derivative in acetone at 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 1 hour.

  • Quench: Add isopropanol to quench excess oxidant. Filter chromium salts.

  • Isolation: Adjust pH to 4-5 and extract with Ethyl Acetate.

SynthesisRoutes Levulinic Levulinic Acid (4-oxopentanoic acid) BromoLev 3-Bromolevulinic Acid Levulinic->BromoLev Bromination Sulfurol 4-Methyl-5-thiazoleethanol (Sulfurol) MTAA 4-Methyl-5-thiazoleacetic Acid Sulfurol->MTAA Oxidation BromoLev->MTAA Cyclization Br2 + Br2 Thio + Thioformamide (Hantzsch Cyclization) Oxidant + Jones Reagent (Oxidation)

Figure 2: Comparison of the De Novo Hantzsch synthesis (Left) and the Oxidative synthesis (Right).

Pharmacological & Industrial Applications[6][7]

Pharmaceutical Intermediate (Antibiotics)

MTAA is a "privileged structure" in the synthesis of cephalosporins. Specifically, it is the side-chain precursor for Cefodizime .

  • Mechanism: The carboxylic acid group of MTAA is activated (often as an acid chloride or active ester) and coupled to the C3 substituent of the cephalosporin core.

  • Impact: The thiazole moiety enhances the antibiotic's spectrum against Gram-negative bacteria and improves pharmacokinetic stability.

Antimalarial Hybrids

Recent research has utilized MTAA to create hybrid molecules with Chloroquine .

  • Rationale: Chloroquine resistance is a major global health threat. Conjugating the quinoline core of chloroquine with the thiazole ring of MTAA creates a dual-pharmacophore agent.

  • Activity: These hybrids have shown potent activity against Plasmodium falciparum strains, with the thiazole ring likely contributing to improved lipophilicity and binding affinity within the parasite's digestive vacuole.

Biological Activity Profile
  • Anti-inflammatory: MTAA exhibits mild analgesic and anti-inflammatory properties, likely via weak inhibition of COX pathways, though it is significantly less potent than NSAIDs like indomethacin.

  • Toxicity:

    
     values are high (low toxicity), consistent with its role as a detoxification metabolite.
    

Analytical Characterization

To validate the identity of synthesized or isolated MTAA, the following analytical parameters are standard.

TechniqueDiagnostic SignalNote
1H NMR (DMSO-d6)

2.35 (s, 3H, -CH3)
Methyl group on thiazole ring

3.80 (s, 2H, -CH2-)
Methylene bridge of acetic acid

8.85 (s, 1H, C2-H)
Characteristic thiazole proton
Mass Spec (ESI)m/z 158 [M+H]+Positive mode ionization
HPLC Retention Time ~3.5 minC18 Column, MeOH/Water (0.1% Formic Acid)

References

  • Ariaey-Nejad, M. R., & Pearson, W. N. (1968).[4] 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[4] Journal of Nutrition, 96(4), 445-449.[4] Link

  • Grupe, A., & Spiteller, G. (1982). Metabolism of clomethiazole in man.
  • BenchChem. (2025).[3] Application Notes: Hantzsch Thiazole Synthesis for the Preparation of 4-Methyl-5-thiazoleacetic acid. Link

  • Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Medicinal Chemistry Research. Link

  • Biosynth. 4-Methyl-5-thiazoleacetic acid Product Monograph. Link

  • Wolf, F. J., & Beutel, R. H. (1950). Levulinic Acid Derivatives in Thiazole Synthesis.

Sources

Strategic Research Vectors for 4-Methyl-5-thiazoleacetic Acid (4-MTAA): From Biomass-Derived Scaffolds to Metabolic Modulators

[1]

Executive Summary

4-Methyl-5-thiazoleacetic acid (4-MTAA) represents a critical junction between green chemistry and advanced pharmacology.[1] Historically recognized primarily as a metabolite of the sedative Clomethiazole (Chlormethiazole) and a precursor to the cephalosporin antibiotic Cefditoren Pivoxil , 4-MTAA has emerged as a versatile scaffold in its own right. Its structural unique proposition—a thiazole core functionalized with a reactive acetic acid tail—makes it an ideal candidate for fragment-based drug design (FBDD) targeting neuroprotection , PPAR-mediated metabolic regulation , and antimicrobial resistance .[1]

This guide outlines the technical roadmap for synthesizing, functionalizing, and applying 4-MTAA in modern drug discovery.

Part 1: The Thiazole Scaffold & Structural Significance

The thiazole ring is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. 4-MTAA (CAS: 29452-49-1) offers specific advantages:

  • Metabolic Stability: The thiazole ring is resistant to oxidative degradation compared to furan or thiophene analogs.[1]

  • Synthetic Versatility: The C5-acetic acid moiety serves as a "handle" for amidation, esterification, or reduction, allowing the rapid generation of libraries.[1]

  • Green Origin: 4-MTAA can be synthesized from Levulinic Acid , a top-12 biomass platform chemical, aligning drug production with sustainable manufacturing goals.[1]

Mechanistic Role in Pharmacology[1][2][3]
  • GABAergic Modulation: As a metabolite of Clomethiazole, 4-MTAA retains affinity for the GABA-A receptor, offering potential for non-sedating neuroprotective agents.[1]

  • Bioisosterism: The thiazole ring acts as a bioisostere for pyridine and imidazole, modulating lipophilicity (LogP) and improving blood-brain barrier (BBB) penetration.

Part 2: Primary Pharmaceutical Vector: Antibiotic Synthesis[1]

The most immediate industrial application of 4-MTAA derivatives is in the synthesis of Cefditoren Pivoxil , a third-generation cephalosporin.[1]

The Cefditoren Connection

Cefditoren possesses a unique side chain derived from 4-methyl-5-formylthiazole .[1] While 4-MTAA is an acetic acid derivative, it is chemically linked to the formyl precursor via reduction or oxidative degradation pathways depending on the starting feedstock.[1] The thiazole moiety confers:

  • Enhanced Gram-Negative Activity: Improved penetration through the outer membrane porins of bacteria.[1]

  • Beta-Lactamase Stability: Steric hindrance protecting the beta-lactam ring.[1]

Critical Pathway: Carboxylic Acid to Aldehyde

Research in this vector focuses on the efficient reduction of the acid/ester to the aldehyde without over-reduction to the alcohol.

  • Current Standard: Rosenmund reduction of the acid chloride.[1]

  • Green Innovation: Direct hydrogenation using Pd/BaSO4 in xylene (See Protocol in Part 5).[1]

Part 3: Emerging Research: PPAR Agonists & Metabolic Disorders[1]

A rapidly growing area for 4-MTAA is in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1]

The Mechanism

PPARs (α, γ, δ) are nuclear transcription factors regulating glucose and lipid metabolism.

  • The "Tail" Strategy: Many PPAR agonists (e.g., GW501516) feature a carboxylic acid "head" and a lipophilic "tail." 4-MTAA provides a pre-formed "head" group (thiazole + acidic tail) that can be coupled to lipophilic aromatic systems.[1]

  • Dual Agonism: Derivatives of 4-MTAA have shown potential as dual PPAR-α/δ agonists, addressing both dyslipidemia (α) and insulin resistance (δ) simultaneously, a "Holy Grail" in metabolic syndrome therapy.

Part 4: Advanced Synthetic Methodologies (Green Chemistry)

Traditional synthesis relies on the Hantzsch reaction using alpha-halo ketones and thioformamide.[1] However, modern research prioritizes biomass-derived precursors .[1]

The Levulinic Acid Route

Levulinic Acid (LA) , derived from cellulose, is the key green precursor.

  • Bromination: LA is brominated at the C3 position to yield 3-bromo-4-oxopentanoic acid .[1]

  • Cyclization: Reaction with thioformamide (or thioacetamide followed by deamination) yields the thiazole ring.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergence from biomass to high-value therapeutics.

MTAA_Pathwayscluster_greenGreen Chemistry RouteLevulinicLevulinic Acid(Biomass)BromoLev3-Bromo-4-oxopentanoic AcidLevulinic->BromoLevSelective BrominationMTAA4-Methyl-5-thiazoleacetic Acid(4-MTAA)BromoLev->MTAAHantzsch Synthesis(+ Thioformamide)ThioThioformamideThio->MTAAFormyl4-Methyl-5-formylthiazoleMTAA->FormylReduction(Pd/BaSO4)AmideThiazole AcetamidesMTAA->AmideAmidationEsterThiazole Acetic EstersMTAA->EsterEsterificationCefditorenCefditoren Pivoxil(Antibiotic)Formyl->CefditorenSide Chain AttachmentNeuroNeuroprotectants(GABA/SIRT1)Amide->NeuroStructure-ActivityOptimizationPPARPPAR Agonists(Metabolic Syndrome)Ester->PPARLipophilic Coupling

Figure 1: Strategic synthesis and application vectors for 4-MTAA, highlighting the biomass-derived origin and divergence into antibiotic, neuroprotective, and metabolic therapeutic areas.

Part 5: Experimental Protocols

Protocol A: Green Hantzsch Synthesis of 4-MTAA Ethyl Ester

This protocol utilizes the Hantzsch thiazole synthesis adapted for laboratory scale, using ethyl 3-bromo-4-oxopentanoate.[1]

Reagents:

  • Ethyl 3-bromo-4-oxopentanoate (1.0 eq)[1]

  • Thioformamide (1.1 eq) (Note: Can be generated in situ from Formamide/P2S5 if stability is an issue)

  • Ethanol (Absolute)

  • Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

  • Preparation: Dissolve Thioformamide (6.1 g, 0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add Ethyl 3-bromo-4-oxopentanoate (22.3 g, 0.1 mol) over 30 minutes while stirring at room temperature. Causality: Slow addition prevents exotherm-driven side reactions.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Neutralization: Resuspend residue in water and neutralize with saturated NaHCO3 solution to pH 7-8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4.[1]

  • Purification: Concentrate and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (Characteristic thiazole proton singlet at ~8.8 ppm).

Protocol B: Conversion to 4-Methyl-5-formylthiazole (Cefditoren Precursor)

Source: Adapted from Molecules 2008, 13(4).[1]

  • Activation: Convert 4-MTAA (or its carboxylic acid analog) to the acid chloride using Thionyl Chloride (SOCl2) at reflux for 2 hours. Remove excess SOCl2.[1]

  • Hydrogenation: Dissolve the acid chloride in anhydrous Xylene.

  • Catalyst: Add Pd/BaSO4 (5% Pd).

  • Reduction: Heat to 140°C and bubble Hydrogen gas through the solution.

  • Monitoring: The reaction is complete when HCl evolution ceases.

  • Purification: Filter catalyst, extract with 10% HCl, neutralize aqueous layer, and extract into chloroform.

Part 6: Quantitative Data Summary

The following table summarizes the biological activity of key 4-MTAA derivatives found in literature.

Derivative ClassTarget / MechanismActivity MetricApplicationRef
4-Methyl-5-formylthiazole Bacterial Cell Wall (PBP)Intermediate Yield: 85%Cefditoren Synthesis[1]
Thiazole-Acetic Acid PPAR-δ ReceptorEC50: ~12 nMMetabolic Syndrome[2]
Chlormethiazole (Metabolite) GABA-A ReceptorPotentiation > 200%Neuroprotection / Sedation[3]
Hydrazide Derivatives Gram-Positive BacteriaMIC: 1.95 µg/mLAntimicrobial (MRSA)[4]

Part 7: Future Directions

  • Neuroprotective Non-Sedatives: Developing 4-MTAA amides that retain neuroprotective properties (anti-ischemic) without the sedative effects of the parent Chlormethiazole.[1]

  • Agrochemicals: Thiazole carboxamides are potent fungicides. 4-MTAA offers a scaffold to create systemic fungicides with novel modes of action.[1]

  • Fragment-Based Drug Discovery (FBDD): Using 4-MTAA as a low-molecular-weight fragment (<200 Da) to screen against difficult targets like protein-protein interactions.[1]

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 2008.[1] Link

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists. Journal of Medicinal Chemistry, 2007.[1] Link

  • Design and Synthesis of Neuroprotective Methylthiazoles. Journal of Medicinal Chemistry, 2009.[1] Link

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Applied Sciences, 2021.[1] Link

  • Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Catalysts, 2020.[1] Link

An In-Depth Technical Guide to 4-Methyl-5-thiazoleacetic Acid and its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-thiazoleacetic acid (4-MTA), a significant urinary metabolite of thiamine (Vitamin B1). We will delve into its biochemical origins, exploring the metabolic pathways that lead to its formation, and discuss its emerging role as a potential biomarker for thiamine status and related metabolic dysfunctions. This document will further detail the analytical methodologies crucial for its accurate quantification in biological matrices and examine its broader implications in clinical research and drug development.

Introduction: The Significance of a Thiamine Metabolite

4-Methyl-5-thiazoleacetic acid is a sulfur-containing heterocyclic organic compound that has been identified as a key urinary end-product of thiamine catabolism in mammals.[1] Thiamine, an essential vitamin, is a critical cofactor for several enzymes involved in central energy metabolism, including carbohydrate and amino acid metabolism. Consequently, the study of its metabolites, such as 4-MTA, offers a valuable window into the intricate workings of these fundamental biochemical pathways and may provide insights into nutritional status and the presence of metabolic disorders.

This guide will provide a detailed exploration of 4-MTA, from its formation through enzymatic processes to its potential clinical utility. We will examine the evidence supporting its use as a biomarker and provide practical guidance on its detection and quantification.

The Metabolic Journey of 4-Methyl-5-thiazoleacetic Acid

The metabolic pathway culminating in the urinary excretion of 4-Methyl-5-thiazoleacetic acid originates from the breakdown of thiamine. The thiamine molecule is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge. Catabolism of thiamine involves the cleavage of this bridge, releasing the pyrimidine and thiazole moieties.

Precursor Molecule: 4-Methyl-5-(2-hydroxyethyl)thiazole

The direct precursor to 4-MTA is 4-methyl-5-(2-hydroxyethyl)thiazole (HET). This primary alcohol is the form in which the thiazole moiety is released during thiamine degradation. HET itself is a known bacterial metabolite and is also found in various food products.[2]

The Enzymatic Conversion: A Two-Step Oxidation

The transformation of HET to 4-MTA is a classic two-step oxidation process common in xenobiotic and endobiotic metabolism. This conversion is catalyzed by two broad-specificity enzymes primarily located in the liver:

  • Alcohol Dehydrogenase (ADH): Mammalian alcohol dehydrogenases are a family of enzymes that catalyze the oxidation of a wide variety of alcohols to their corresponding aldehydes.[3] It is highly probable that one or more ADH isozymes are responsible for the initial oxidation of the primary alcohol group of HET to an intermediate aldehyde, 4-methyl-5-thiazoleacetaldehyde.

  • Aldehyde Dehydrogenase (ALDH): Following the initial oxidation, aldehyde dehydrogenases catalyze the further oxidation of the aldehyde intermediate to the corresponding carboxylic acid, 4-MTA.[4][5] The ALDH superfamily of enzymes is crucial for detoxifying both endogenous and exogenous aldehydes.

The general enzymatic pathway can be visualized as follows:

Metabolic_Pathway Thiamine Thiamine (Vitamin B1) HET 4-Methyl-5-(2-hydroxyethyl)thiazole (HET) Thiamine->HET Aldehyde 4-Methyl-5-thiazoleacetaldehyde HET->Aldehyde MTAA 4-Methyl-5-thiazoleacetic acid (4-MTA) Aldehyde->MTAA Urine Urinary Excretion MTAA->Urine

Figure 1: Proposed metabolic pathway for the formation of 4-Methyl-5-thiazoleacetic acid from thiamine.

4-Methyl-5-thiazoleacetic Acid as a Biomarker of Metabolic Status

The urinary excretion of metabolites can serve as a non-invasive tool to assess metabolic function. Given its direct origin from thiamine, the quantification of urinary 4-MTA holds promise as a biomarker for assessing thiamine status.

Indicator of Thiamine Intake and Deficiency

Urinary levels of 4-MTA are expected to correlate with dietary thiamine intake. In states of thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders such as beriberi, the production and subsequent excretion of 4-MTA would likely be diminished. Therefore, monitoring urinary 4-MTA could provide a functional measure of thiamine availability and utilization in the body. While direct measurement of thiamine diphosphate (ThDP) in erythrocytes is a common method for assessing thiamine status, urinary metabolite analysis offers a less invasive alternative.[6]

Potential in Metabolic Disease Research

Alterations in the urinary excretion of 4-MTA could also be indicative of broader metabolic dysregulation. For instance, compromised liver function, where the primary ADH and ALDH enzymes are located, might impair the conversion of HET to 4-MTA, leading to altered urinary profiles. Further research is warranted to investigate the clinical significance of urinary 4-MTA levels in various metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inborn errors of metabolism.

Analytical Methodologies for the Quantification of 4-Methyl-5-thiazoleacetic Acid

Accurate and sensitive quantification of 4-MTA in biological fluids, particularly urine, is essential for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high selectivity and sensitivity.

Sample Preparation: A Critical First Step

Urine is a complex matrix, and appropriate sample preparation is crucial to minimize matrix effects and ensure accurate quantification. A typical workflow for urine sample preparation for LC-MS/MS analysis is as follows:

Protocol: Urine Sample Preparation for 4-MTA Analysis

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature. To remove any particulate matter, the samples are vortexed and then centrifuged at a high speed (e.g., 5000 x g for 5 minutes).[2]

  • Dilution: The supernatant is carefully collected. A simple "dilute-and-shoot" approach is often sufficient for urinary metabolite analysis. The urine is diluted with a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, containing a stable isotope-labeled internal standard (e.g., 4-Methyl-5-thiazoleacetic acid-d3).[7][8][9]

  • Filtration: To protect the LC-MS/MS system from any remaining particulates, the diluted sample may be filtered through a 0.2 µm filter before injection.

Sample_Prep_Workflow Start Urine Sample Thaw Thaw at Room Temperature Start->Thaw Vortex Vortex to Homogenize Thaw->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Dilute Dilute Supernatant with Internal Standard Centrifuge->Dilute Filter Filter (optional) Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject

Figure 2: A generalized workflow for the preparation of urine samples for 4-MTA analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

  • Chromatography: Reversed-phase chromatography is a common approach for the separation of small polar molecules like 4-MTA. A C18 column is typically used with a mobile phase gradient consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (4-MTA) and its internal standard.

Table 1: Hypothetical LC-MS/MS Parameters for 4-MTA Analysis

ParameterValue
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (4-MTA)To be determined experimentally
MRM Transition (Internal Std)To be determined experimentally
Collision EnergyTo be optimized

Note: The specific MRM transitions and collision energies for 4-MTA and its internal standard would need to be determined empirically through infusion and optimization experiments.

Broader Implications and Future Directions

The study of 4-Methyl-5-thiazoleacetic acid has implications that extend beyond basic metabolic research.

  • Clinical Diagnostics: With further validation, urinary 4-MTA could become a routine clinical biomarker for assessing thiamine status, offering a non-invasive and cost-effective alternative to blood-based tests. Its potential to reflect metabolic dysfunction in the liver also warrants further investigation in the context of various liver diseases.

  • Drug Development: The enzymes responsible for the formation of 4-MTA, namely ADH and ALDH, are also involved in the metabolism of numerous drugs. Understanding the interaction of novel drug candidates with these enzymes is a critical aspect of preclinical drug development. The metabolic pathway of 4-MTA can serve as a model for studying the metabolism of other thiazole-containing compounds.

  • Nutritional Science: A deeper understanding of thiamine catabolism and the factors influencing the excretion of its metabolites can inform dietary recommendations and public health strategies aimed at preventing thiamine deficiency, particularly in at-risk populations.

Future research should focus on several key areas:

  • Enzyme Identification: Precisely identifying the specific ADH and ALDH isozymes responsible for 4-MTA formation in humans.

  • Clinical Validation: Conducting large-scale clinical studies to establish reference ranges for urinary 4-MTA in healthy populations and to evaluate its diagnostic and prognostic utility in various diseases.

  • Method Standardization: Developing and validating standardized analytical methods for 4-MTA quantification to ensure comparability of results across different laboratories.

Conclusion

4-Methyl-5-thiazoleacetic acid is a significant metabolite of thiamine that provides a window into the intricacies of central energy metabolism. Its formation via a two-step enzymatic oxidation of the thiamine-derived precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, highlights the central role of alcohol and aldehyde dehydrogenases in metabolic pathways. The potential of urinary 4-MTA as a non-invasive biomarker of thiamine status and broader metabolic health is a promising area of research with significant implications for clinical diagnostics, drug development, and nutritional science. Continued investigation into its metabolic regulation and clinical utility will undoubtedly enhance our understanding of human health and disease.

References

  • Höög, J. O., & Hedberg, J. J. (2001). Mammalian alcohol dehydrogenase--functional and structural implications. Journal of biomedical science, 8(5), 387–395.
  • Edenberg, H. J. (2007). The genetics of alcohol metabolism: role of alcohol dehydrogenase and aldehyde dehydrogenase variants. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 30(1), 5–13.
  • Li, C., Zhao, Y., & Chen, L. (2022). Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1202, 123315.
  • Edenberg, H. J. (2007). The genetics of alcohol metabolism: role of alcohol dehydrogenase and aldehyde dehydrogenase variants. Alcohol research & health : the journal of the National Institute on Alcohol Abuse and Alcoholism, 30(1), 5–13.
  • Vasiliou, V., & Pappa, A. (2000). Polymorphisms of human aldehyde dehydrogenases. Consequences for drug metabolism and disease. Pharmacology, 61(3), 192–198.
  • Ariaey-Nejad, M. R., & Pearson, W. N. (1968). 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine. The Journal of nutrition, 96(4), 445–449.
  • Taylor, R. L., & Le, J. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
  • Tsikas, D., Wolf, M., Mitschke, A., Gutzki, F. M., & Jordan, J. (2014). Identification and determination of 1,3-thiazinane-4-carboxylic acid in human urine--chromatographic studies. International journal of molecular sciences, 15(1), 1354–1372.
  • Testa, B., & Krämer, S. D. (2017). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. Journal of medicinal chemistry, 60(16), 6939–6954.
  • Li, C., Zhao, Y., & Chen, L. (2022). Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1202, 123315.
  • Søndergaard, I. (1982).
  • Li, Y., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology, 13, 1109968.
  • Ohshima, H., et al. (1984). Occurrence in human urine of new sulphur-containing N-nitrosamino acids N-nitrosothiazolidine 4-carboxylic acid and its 2-methyl derivative, and their formation.
  • Prior, R. L., Wu, X., & Chang, T. (2006). Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. Journal of agricultural and food chemistry, 54(10), 3744–3749.
  • World Health Organization. (n.d.). 4-methyl-5-thiazoleethanol. JECFA. [Link]

  • Whitfield, J. B. (2001). Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs. Annals of the New York Academy of Sciences, 1432(1), 21–32.

Sources

Thiazole Ring Chemistry: The 4-Methyl-5-thiazoleacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 4-Methyl-5-thiazoleacetic acid (MTAA) .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) is a critical heterocyclic intermediate that bridges the gap between commodity chemical precursors and high-value third-generation cephalosporins. While often overshadowed by its structural analog 4-methyl-5-thiazolecarboxylic acid, MTAA possesses a unique C5-methylene-carboxyl motif that offers distinct reactivity.

This guide focuses on the thiazole ring chemistry governing MTAA, specifically its role as a stable oxidative metabolite of Chlormethiazole and its emerging utility as a "green" precursor for 4-methyl-5-formylthiazole —the key side-chain synthon for Cefditoren pivoxil . We analyze the electronic properties of the ring, the oxidative decarboxylation pathways, and provide a validated protocol for its synthesis.

Structural & Electronic Architecture

The 4-methyl-5-thiazoleacetic acid molecule comprises a 1,3-thiazole ring substituted at the C4 position with a methyl group and at the C5 position with an acetic acid moiety.

Electronic Distribution

The thiazole ring is an aromatic system (6


-electrons) but is 

-deficient compared to benzene due to the electronegative nitrogen (pyridine-like) and sulfur (thiophene-like) atoms.
  • C2 Position (The "Masked" Nucleophile/Electrophile): In MTAA, the C2 position is unsubstituted. The proton at C2 is relatively acidic (pKa ~29 in DMSO) due to the inductive withdrawal of the adjacent nitrogen and sulfur. This allows for C2-lithiation or radical functionalization, although in the context of MTAA's primary use, C2 is typically left as a proton.

  • C5 Position (The Reactive Handle): The acetic acid side chain at C5 is the defining feature. Unlike a direct carboxylic acid attachment (which conjugates with the ring), the methylene spacer (

    
    ) insulates the carboxyl group from the aromatic system. This prevents decarboxylation under mild conditions but allows for oxidative decarboxylation  under specific catalytic forcing (see Section 4).
    
Chemical Identity
PropertySpecification
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)acetic acid
CAS Number 5255-33-4
Molecular Formula

Molecular Weight 157.19 g/mol
Key Precursor 4-Methyl-5-thiazoleethanol (Sulfurol)
Key Derivative 4-Methyl-5-formylthiazole (Cefditoren intermediate)

Synthetic Pathways: The "Green" Oxidation Route

Historically, thiazole derivatives were assembled via the Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides). However, for MTAA, the most atom-economic and industrially relevant route utilizes the commercially available flavorant 4-Methyl-5-thiazoleethanol (Sulfurol) .
Mechanism: Alcohol to Acid Oxidation

The transformation involves the oxidation of the primary alcohol to the carboxylic acid. The challenge lies in preventing ring degradation (oxidation of the Sulfur) or over-oxidation of the C4-methyl group.

  • Catalyst Selection: Transition metal catalysis (Ru or Cu) or nitroxyl radical systems (TEMPO) are preferred over stoichiometric oxidants like permanganate, which can cleave the thiazole ring.

  • Pathway:

    • Alcohol:

      
      
      
    • Aldehyde Intermediate:

      
       (Transient)
      
    • Acid Product (MTAA):

      
      
      
Visualization: Synthesis & Application Workflow

MTAA_Synthesis cluster_metabolism Biological Context Sulfurol 4-Methyl-5-thiazoleethanol (Raw Material) Oxidation Selective Oxidation (TEMPO/NaOCl or Ru) Sulfurol->Oxidation -2H MTAA 4-Methyl-5-thiazoleacetic Acid (MTAA) Oxidation->MTAA +O OxDecarb Oxidative Decarboxylation (Cu/O2, 120°C) MTAA->OxDecarb Industrial Route Aldehyde 4-Methyl-5-formylthiazole OxDecarb->Aldehyde -CO2 Cefditoren Cefditoren Pivoxil (Antibiotic) Aldehyde->Cefditoren Wittig Reaction Chlormethiazole Chlormethiazole (Sedative) Chlormethiazole->MTAA In vivo Metabolism (-Cl, +Ox)

Figure 1: The central role of MTAA in both drug synthesis (Cefditoren) and drug metabolism (Chlormethiazole).

Advanced Reactivity: The Oxidative Decarboxylation Pivot

The most significant recent advancement in thiazole chemistry is the use of MTAA as a precursor for 4-methyl-5-formylthiazole .

Conventionally, the aldehyde is made by reducing the acid chloride of 4-methyl-5-thiazolecarboxylic acid. This is expensive and generates stoichiometric waste. The MTAA Route utilizes a copper-catalyzed oxidative decarboxylation:



Mechanistic Insight:

  • Coordination: The carboxylate coordinates to the Cu(II) center.

  • Radical Formation: Single electron transfer (SET) generates a carboxyl radical, which decarboxylates to form a methylene radical (

    
    ).
    
  • Oxygen Trapping: The radical reacts with

    
     to form a peroxy species, which eliminates water to yield the aldehyde.
    This reaction highlights the stability of the thiazole ring under radical conditions, provided the C2 position is not activated for homolytic attack.
    

Experimental Protocol: Synthesis of MTAA

This protocol describes the selective oxidation of 4-methyl-5-thiazoleethanol to MTAA using a TEMPO/Hypochlorite system, which is safer and greener than chromium-based oxidations.

Reagents & Equipment
  • Substrate: 4-Methyl-5-thiazoleethanol (14.3 g, 100 mmol).

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (156 mg, 1 mol%).

  • Co-oxidant: Sodium Hypochlorite (NaOCl) solution (10-13% active chlorine).

  • Buffer: Sodium bromide (NaBr) (0.5 equiv) in water.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, pH meter, temperature probe.

Step-by-Step Methodology
  • Preparation: In the reaction flask, dissolve 4-methyl-5-thiazoleethanol (100 mmol) in DCM (50 mL). Add a solution of NaBr (5.1 g) in water (20 mL). Cool the mixture to 0–5°C using an ice bath.

  • Catalyst Addition: Add TEMPO (156 mg) to the biphasic mixture.

  • Oxidation Phase:

    • Slowly add the NaOCl solution dropwise over 1 hour.

    • Critical Control: Maintain the internal temperature below 10°C. The reaction is exothermic.

    • pH Regulation: Maintain pH at 8.5–9.5 by concurrent addition of dilute NaOH or NaHCO3 if necessary (though NaOCl is naturally basic, the acid generation lowers pH).

  • Quenching: Once TLC or GC confirms consumption of the starting alcohol (approx. 2-3 hours), quench the excess oxidant by adding sodium thiosulfate solution.

  • Work-up & Isolation:

    • Separate the organic layer (discard or recycle).

    • Acidify the aqueous layer (which contains the thiazole acetate salt) to pH 2.0 using 6N HCl. This precipitates the free acid.

    • Extract the aqueous phase with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water to yield MTAA as white crystals.

Expected Yield: 85–92% Characterization:

  • Melting Point: 128–130°C.

  • 1H NMR (DMSO-d6):

    
     12.5 (s, 1H, COOH), 8.85 (s, 1H, C2-H), 3.80 (s, 2H, CH2), 2.35 (s, 3H, CH3).
    

References

  • Biosynth. 4-Methyl-5-thiazoleacetic acid - Product & Metabolism Data.

  • Vertex AI Patent Search. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde. (Describes the oxidative decarboxylation of MTAA).

  • Molecules Journal. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (Context on the Cefditoren intermediate pathway).

  • ChemicalBook. 2-Mercapto-4-methyl-5-thiazoleacetic acid Properties and Synthesis. (Comparative derivative data).

  • CymitQuimica. 4-Methyl-5-thiazolecarboxylic acid Structure and Synonyms. (Reference for structural differentiation).

Technical Monograph: 4-Methyl-5-thiazoleacetic Acid (4-MTAA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological and chemical analysis of 4-Methyl-5-thiazoleacetic acid (4-MTAA) . It is structured to serve researchers in medicinal chemistry, toxicology, and drug development.

CAS Registry Number: 5255-33-4 Chemical Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol IUPAC Name: 2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Executive Summary

4-Methyl-5-thiazoleacetic acid (4-MTAA) is a pleiotropic thiazole derivative that occupies a unique niche at the intersection of drug metabolism and synthetic medicinal chemistry . Biologically, it is the terminal oxidation metabolite of the sedative-hypnotic Clomethiazole (Chlormethiazole) and a catabolite of Thiamine (Vitamin B1) . Industrially, it serves as a critical scaffold for the synthesis of third-generation cephalosporins (e.g., Cefditoren ) and has emerged as a functional ligand in nanotechnology for the synthesis of biocompatible gold nanoclusters.

This guide delineates its pharmacological retention of activity, its role as a "privileged scaffold" in drug design, and validated protocols for its synthesis and detection.

Pharmacological Profile[1][2][3]

Metabolic Origin & Bioactivity

4-MTAA is not merely an inert waste product; it retains specific pharmacodynamic properties of its parent compounds.[1]

  • Primary Source: It is the major urinary metabolite of Clomethiazole . The metabolic pathway involves the oxidation of the 5-hydroxyethyl side chain of the parent drug to the carboxylic acid.

  • Receptor Modulation (GABA-A): Like its parent, 4-MTAA exhibits activity at the GABA-A receptor . While Clomethiazole acts as a barbiturate-like modulator (interacting with the transmembrane domain of the

    
    -subunit), 4-MTAA retains partial sedative and anticonvulsant efficacy, though with reduced potency due to its high polarity and rapid renal clearance.
    
  • Anti-Inflammatory & Analgesic Activity: Uniquely, 4-MTAA has been documented to possess analgesic and anti-inflammatory properties in rodent models. This activity is likely independent of the GABA-ergic pathway and may involve weak inhibition of Cyclooxygenase (COX) enzymes, a common feature of thiazole-acetic acid derivatives (e.g., Fentiazac analogues).

Pharmacokinetics[1]
  • Absorption/Distribution: As a polar carboxylic acid (pKa ~4.2), 4-MTAA has limited blood-brain barrier (BBB) penetration compared to Clomethiazole.

  • Excretion: It is excreted quantitatively in urine, making it a robust biomarker for monitoring Clomethiazole adherence or Thiamine turnover.

  • Toxicology: The compound is classified as a skin and eye irritant (H315, H319). In high systemic concentrations, it does not exhibit the respiratory depression severity of the parent drug but can contribute to metabolic acidosis.

Visualization: Metabolic Pathway

The following diagram illustrates the oxidative biotransformation of Clomethiazole to 4-MTAA.

MetabolicPathway Clomethiazole Clomethiazole (Sedative/Hypnotic) Intermediate 5-(1-Hydroxyethyl)-4-methylthiazole (Intermediate Alcohol) Clomethiazole->Intermediate CYP2E1 / CYP3A4 (Hydroxylation) MTAA 4-Methyl-5-thiazoleacetic Acid (4-MTAA) (Active Metabolite) Intermediate->MTAA ADH / ALDH (Oxidation) Excretion Renal Excretion (Urine) MTAA->Excretion OAT Transport

Caption: Biotransformation of Clomethiazole to 4-MTAA via hepatic oxidation.

Industrial & Synthetic Applications[2][5]

Pharmaceutical Intermediate (Cefditoren)

4-MTAA is a structural precursor for the side chains of cephalosporin antibiotics.

  • Target: Cefditoren Pivoxil (3rd generation cephalosporin).[2][3]

  • Utility: The 4-methyl-5-thiazole moiety is essential for the drug's spectrum against Gram-negative bacteria. While modern industrial routes often use 4-methyl-5-formylthiazole , 4-MTAA can be converted to this key aldehyde via reduction (e.g., Lithium Aluminum Hydride) followed by controlled oxidation, or used directly in specific esterification pathways.

Nanotechnology (Gold Nanoclusters)

A novel application of 4-MTAA is its use as a dual reducing and capping agent for Gold Nanoparticles (AuNPs).

  • Mechanism: The thiazole sulfur and the carboxylate group coordinate with

    
     ions.
    
  • Outcome: It facilitates the one-pot synthesis of fluorescent AuNPs (blue emission, ~430 nm) used for sensing Ferric ions (

    
    ) in environmental water samples.[4] This "green chemistry" approach replaces toxic reducing agents like sodium borohydride.
    

Experimental Protocols

Protocol A: Chemical Synthesis of 4-MTAA

This protocol utilizes the Hantzsch Thiazole Synthesis , the industry standard for constructing the thiazole core.

Reagents:

  • Thioformamide (or Thiourea, requiring subsequent deamination)

  • 4-Bromo-3-oxopentanoic acid (or ethyl ester)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of Thioformamide in absolute ethanol.

  • Addition: Dropwise add 1.1 eq of 4-Bromo-3-oxopentanoic acid ethyl ester at 0°C.

  • Cyclization: Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

  • Hydrolysis (if ester used): Treat the intermediate ethyl ester with 1N NaOH at room temperature for 2 hours.

  • Isolation: Acidify to pH 3.0 with dilute HCl. 4-MTAA will precipitate as an off-white solid.

  • Purification: Recrystallize from water/ethanol (9:1).

Quality Control (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

  • Detection: UV at 254 nm.

Protocol B: GC-MS Detection in Urine

Used for pharmacokinetic studies or compliance monitoring.

  • Extraction: Acidify urine sample (1 mL) to pH 2.0. Extract twice with Ethyl Acetate.

  • Derivatization: Evaporate solvent. Reconstitute in 50

    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.
    
  • Analysis: Inject 1

    
    L into GC-MS.
    
  • Target Ion: Monitor m/z 229 (TMS-derivative molecular ion) and m/z 214 (M-15).

Visualization: Synthesis Workflow

Synthesis Start Precursors: Thioformamide + 4-Bromo-3-oxopentanoate Step1 Cyclization (Reflux/EtOH) Hantzsch Synthesis Start->Step1 60-80°C, 4h Step2 Intermediate: Ethyl 4-methyl-5-thiazoleacetate Step1->Step2 -HBr, -H2O Step3 Hydrolysis (NaOH, then HCl) Step2->Step3 Saponification Final Product: 4-Methyl-5-thiazoleacetic Acid (>98% Purity) Step3->Final Acidification

Caption: Hantzsch synthesis route for high-purity 4-MTAA production.

References

  • Biosynth. (2024). 4-Methyl-5-thiazoleacetic acid - Product Monograph. Retrieved from

  • Bonnichsen, R., et al. (1973).[5] "Metabolism studies of chlormethiazole by gas chromatography-mass spectrometry." International Journal of Legal Medicine, 73, 225-233.

  • Su, Y., et al. (2012). "Synthesis and Characterization of Water-Soluble Monolayer-Protected Gold Nanoparticles." Advanced Materials Research, 415-417, 617-620.[6] Retrieved from [6]

  • Meng, G., et al. (2008). "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole." Molecules, 13(4), 943-947. Retrieved from

  • Vine, J. (2025). "The plasma concentration of chlormethiazole and two of its metabolites."[7] Racing Analytical Services Ltd. Retrieved from

Sources

Methodological & Application

Application Note: Laboratory Scale Synthesis of 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methyl-5-thiazoleacetic acid CAS: 5066-25-1 (Acid) / 5255-33-4 (Related salt/derivative forms) Molecular Formula:


Molecular Weight:  157.19  g/mol 

This application note details a robust laboratory-scale protocol for the synthesis of 4-Methyl-5-thiazoleacetic acid , a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefditoren) and PPAR agonists. While de novo Hantzsch synthesis is possible, this guide prioritizes the Oxidative Transformation of 4-Methyl-5-thiazoleethanol (Sulfurol) . This route is selected for its operational simplicity, high atom economy, and the commercial availability of the starting material (a common flavoring agent).[1]

Two protocols are provided:

  • Protocol A (Standard): Jones Oxidation. Recommended for discovery-scale (<10g) where reliability is paramount.

  • Protocol B (Green/Scale-up): TEMPO/NaOCl Oxidation. Recommended for process development (>10g) to avoid chromium waste.

Strategic Route Analysis

Route Selection Logic

The synthesis of thiazole acetic acids generally follows two paths: the construction of the thiazole ring (Hantzsch) or the functionalization of an existing thiazole core.

  • Path 1: Hantzsch Synthesis (De Novo). Involves the condensation of thioformamide with

    
    -chloro-levulinic acid derivatives.
    
    • Drawback: Thioformamide is unstable and difficult to handle. The reaction often yields mixtures requiring tedious chromatography.

  • Path 2: Oxidation of 4-Methyl-5-thiazoleethanol (Selected).

    • Advantage:[2][3][4][5] The starting material, 4-Methyl-5-thiazoleethanol (Sulfurol), is a commodity chemical used in the food industry (nutty/meaty flavor).

    • Mechanism:[5][6][7] Direct oxidation of the primary alcohol to the carboxylic acid.

    • Challenge: The thiazole ring is susceptible to oxidative degradation if conditions are too harsh (e.g., unbuffered permanganate).

Reaction Scheme

The selected pathway utilizes a controlled oxidation to convert the primary alcohol to the carboxylic acid without disrupting the heteroaromatic system.

ReactionScheme SM 4-Methyl-5-thiazoleethanol (Sulfurol) Inter Intermediate (Aldehyde) SM->Inter Oxidation (Step 1) Prod 4-Methyl-5-thiazoleacetic Acid Inter->Prod Oxidation (Step 2)

Figure 1: Stepwise oxidative transformation of sulfurol to the target acid.

Protocol A: Jones Oxidation (Discovery Scale)

Best for: Small batches (1g - 10g), high reliability, rapid execution.

Reagents & Equipment
ReagentEquiv.RoleHazard Note
4-Methyl-5-thiazoleethanol 1.0SubstrateStrong odor (meaty/nutty)
Chromium(VI) Oxide (CrO₃) 2.5OxidantCarcinogen, Strong Oxidizer
Sulfuric Acid (H₂SO₄) ExcessAcid CatalystCorrosive
Acetone SolventSolventFlammable
Isopropanol QuenchReductantFlammable
Step-by-Step Methodology

1. Preparation of Jones Reagent (2.67 M):

  • Dissolve 26.7 g of chromium trioxide (

    
    ) in 23 mL of concentrated sulfuric acid (
    
    
    
    ).
  • Dilute carefully with water to a total volume of 100 mL.

  • Note: Keep this solution cool; the dissolution is exothermic.[8]

2. Reaction Setup:

  • In a 250 mL Round Bottom Flask (RBF), dissolve 4-Methyl-5-thiazoleethanol (5.0 g, 34.9 mmol) in Acetone (100 mL).

  • Cool the solution to 0°C using an ice-water bath. Vigorous stirring is essential.

3. Oxidant Addition:

  • Add the Jones Reagent dropwise via an addition funnel over 30 minutes.

  • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic. The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺) as the reaction proceeds.

  • After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

4. Monitoring (PAT):

  • TLC System: 10% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) or Iodine stain.

  • Endpoint: Disappearance of the starting alcohol (

    
    ) and appearance of the acid (baseline streak or 
    
    
    
    depending on plate acidity).

5. Quenching & Workup:

  • Cool the mixture back to 0°C.

  • Add Isopropanol (5-10 mL) dropwise to quench excess oxidant. The supernatant should turn completely green (loss of orange tint).

  • Decant the acetone layer from the heavy green chromium salts.

  • Wash the chromium salts with fresh acetone (2 x 20 mL). Combine acetone extracts.

  • Concentration: Evaporate acetone under reduced pressure. Do not heat above 40°C.

6. Isolation (Isoelectric Precipitation):

  • The residue will be an acidic aqueous slurry. Dilute with minimal water (20 mL).

  • Adjust pH to 3.5 – 4.0 using saturated

    
     solution.
    
    • Scientific Rationale: The thiazole nitrogen is basic (

      
      ). The carboxylic acid is acidic (
      
      
      
      ). The molecule is least soluble at its isoelectric point (zwitterionic form), causing precipitation.
  • Cool to 4°C for 4 hours.

  • Filter the white/off-white solid.[9] Recrystallize from water or Ethanol/Water if necessary.

Protocol B: TEMPO/Bleach Oxidation (Green Scale-up)

Best for: Larger batches (>10g), avoiding heavy metals.

Reagents[1]
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv).

  • Co-oxidant: Sodium Hypochlorite (Bleach, 10-13% solution) (2.2 equiv).

  • Stoichiometric Oxidant: Sodium Chlorite (

    
    ) can be used for the second step, but excess bleach is often sufficient for the full conversion.
    
  • Buffer: Potassium Bromide (KBr) (0.1 equiv) in aqueous buffer (pH 8-9).

Methodology
  • Dissolve 4-Methyl-5-thiazoleethanol (10 g) in DCM (50 mL) and Water (20 mL) containing KBr and TEMPO .

  • Cool to 0°C.

  • Add NaOCl solution dropwise, maintaining pH 8-9 using dilute NaOH or

    
    .
    
  • Observation: The color changes to dark orange/brown during addition.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add sodium thiosulfate solution.

  • Separation: The product is in the aqueous phase as the carboxylate salt (pH > 8).

  • Acidification: Separate organic layer (discard). Acidify aqueous layer to pH 3.5 with HCl.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).

  • Dry (

    
    ) and concentrate to yield the solid acid.
    

Analytical Validation

The synthesized product must be validated against the following specifications:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkens upon storage if impure
Melting Point 157 – 159°CSharp melting range indicates purity
¹H NMR (DMSO-d₆)

12.5 (s, 1H, COOH), 8.85 (s, 1H, C2-H), 3.80 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
Characteristic singlet at 8.85 ppm confirms thiazole ring integrity
MS (ESI)

Process Logic & Purification Flowchart

The amphoteric nature of the thiazole ring complicates purification. The following logic gate ensures maximum recovery.

PurificationLogic Start Crude Reaction Mixture (Acidic, pH < 1) Step1 Quench Excess Oxidant (Isopropanol/Thiosulfate) Start->Step1 Step2 Remove Organic Solvents (Rotary Evaporation) Step1->Step2 Decision Check pH Step2->Decision PathA pH < 2 (Thiazole protonated, Soluble) Decision->PathA Acidic Workup PathB pH > 7 (Carboxylate form, Soluble) Decision->PathB Basic Workup ActionA Add NaHCO3 to pH 3.5-4.0 PathA->ActionA Precip Isoelectric Point (pH 3.5-4.0) Product Precipitates ActionA->Precip ActionB Add HCl to pH 3.5-4.0 PathB->ActionB ActionB->Precip Filter Filtration & Cold Water Wash Precip->Filter Final Pure 4-Methyl-5-thiazoleacetic Acid Filter->Final

Figure 2: Isoelectric focusing strategy for purification of amphoteric thiazole intermediates.

Safety & Troubleshooting

Hazard Management
  • Chromium (Jones Route): Cr(VI) is highly toxic and carcinogenic. All solid waste must be segregated as heavy metal waste.

  • Thiazole Odor: The starting material (Sulfurol) has a pervasive, tenacious odor. All weighing and transfers must occur in a fume hood. Double-glove is recommended.

  • Exotherms: Both oxidation protocols are exothermic.[8] Runaway temperatures can lead to ring cleavage or decarboxylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in water during workupCheck aqueous layer pH. Ensure pH is exactly 3.5-4.0. If no precipitate, saturate with NaCl and extract with EtOAc.
Green Oil instead of Solid Chromium salts trapped in productDissolve crude in dilute NaOH (pH 10), filter off Cr(OH)₃ precipitate, then re-acidify filtrate to pH 4.
Starting Material Remains Incomplete OxidationAdd 0.5 eq more oxidant. Ensure temperature was not too low (<0°C) during reaction phase.

References

  • PubChem. (n.d.).[10] 4-Methyl-5-thiazoleacetic acid (Compound).[3][7][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2021). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.[7] Retrieved from

Sources

Using 4-Methyl-5-thiazoleacetic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-5-thiazoleacetic Acid in Pharmaceutical Development

Executive Summary & Chemical Profile

This guide addresses the technical application of 4-Methyl-5-thiazoleacetic acid (MTAA) (CAS: 5255-33-4).[1] While often confused with its structural analogs (such as the Cefditoren intermediate 4-methyl-5-formylthiazole), MTAA occupies a distinct niche in pharmaceutical chemistry. It serves two primary critical functions:

  • Pharmacokinetic (PK) Validation: It is the major urinary metabolite of the sedative Chlormethiazole (Heminevrin). High-purity synthesis of MTAA is required to generate reference standards for metabolic profiling.

  • Fragment-Based Drug Discovery (FBDD): The acetic acid "tail" provides a reactive handle for amide coupling, allowing the incorporation of the lipophilic, metabolically stable thiazole ring into novel drug scaffolds without affecting the aromatic core's electronic properties.

Chemical Profile:

Property Specification
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
pKa (Acid) ~4.8 (Carboxylic acid)
pKa (Base) ~2.5 (Thiazole Nitrogen)
Solubility Soluble in DMSO, MeOH, Ethanol; Sparingly soluble in cold water.[1]

| Stability | Hygroscopic; Thiazole ring susceptible to oxidation under forcing conditions. |

Strategic Positioning: The Thiazole Family Tree

To ensure experimental success, researchers must distinguish MTAA from related intermediates. The diagram below illustrates the metabolic and synthetic relationships, preventing common procurement errors.

Thiazole_Pathways cluster_legend Pathway Legend Chlormethiazole Chlormethiazole (Sedative Drug) MTAA 4-Methyl-5-thiazoleacetic Acid (MTAA) CAS: 5255-33-4 Chlormethiazole->MTAA In Vivo Metabolism (Oxidation) Amide Thiazole-Amide Scaffolds (Novel Drug Candidates) MTAA->Amide Amide Coupling (Protocol 1) Ethanol 4-Methyl-5-thiazoleethanol (Sulfurol) Ethanol->MTAA Jones Oxidation (Synthetic Route) Formyl 4-Methyl-5-formylthiazole (Cefditoren Precursor) Ethanol->Formyl Swern Oxidation Formyl->MTAA Pinnick Oxidation key Red: Parent Drug | Blue: Target Molecule | Green: Antibiotic Precursor

Figure 1: The metabolic and synthetic lineage of MTAA. Note that while MTAA is a metabolite of Chlormethiazole, it can also be synthesized from Sulfurol for use as a chemical building block.

Protocol 1: Scaffold Functionalization (Amide Coupling)

Application: Incorporating the 4-methyl-5-thiazole moiety into a drug candidate via an amide linkage. Challenge: The thiazole nitrogen is weakly basic (pKa ~2.5) and can interfere with activation agents if not buffered. The steric bulk of the methyl group at C4 can slightly retard nucleophilic attack at the activated ester.

Reagents:

  • Substrate: 4-Methyl-5-thiazoleacetic acid (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl/HOBt (for cost-efficiency)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation:

    • Dissolve MTAA (1.0 equiv) in anhydrous DMF under nitrogen atmosphere.

    • Add DIPEA (3.0 equiv). Note: Ensure pH is >8 to keep the carboxylic acid deprotonated and the thiazole nitrogen uncharged.

    • Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to form the active ester.

    • Checkpoint: The solution should turn slightly yellow. If it turns dark brown, oxidation may be occurring; verify nitrogen inertness.

  • Coupling:

    • Add the Amine partner (1.1 equiv) dissolved in a minimal amount of DMF.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Amine Mass + 139.03).

  • Workup (Critical for Thiazole Recovery):

    • Caution: Thiazoles are water-soluble at low pH. Do not wash with strong acid (1M HCl) as the thiazole will protonate and remain in the aqueous layer.

    • Dilute reaction with Ethyl Acetate.

    • Wash with saturated NH₄Cl (mildly acidic) or 5% Citric Acid (if product is not acid-sensitive).

    • Wash with Saturated NaHCO₃ (to remove unreacted MTAA).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Elute with DCM:MeOH (95:5). The thiazole ring is polar; expect the product to elute later than typical phenyl-amides.

Protocol 2: Analytical Validation (HPLC Method)

Application: Validating the purity of MTAA reference standards for Chlormethiazole metabolite tracking. Standard: Must achieve >99.5% purity for PK reference use.

Chromatographic Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Thiazole absorption max)
Temperature 30°C
Injection Vol 5–10 µL

Gradient Profile:

  • 0–2 min: 5% B (Isocratic hold for polar impurities)

  • 2–12 min: 5% → 60% B (Linear ramp)

  • 12–15 min: 60% → 95% B (Wash)

  • 15–20 min: 5% B (Re-equilibration)

Data Interpretation:

  • MTAA Retention Time: Typically elutes early (approx. 4–6 min) due to the polar carboxylic acid tail and the polar thiazole ring.

  • Common Impurity: 4-Methyl-5-thiazoleethanol (precursor) will elute later than the acid due to lack of ionization at pH 3.0.

Troubleshooting & Expert Insights

The following decision tree addresses common failure modes when working with MTAA, particularly regarding its solubility and reactivity.

Troubleshooting cluster_advice Corrective Action Start Issue: Low Yield or Purity Check_pH Check Aqueous Workup pH Start->Check_pH Acidic_Wash Did you use 1M HCl? Check_pH->Acidic_Wash Loss_Aq Product lost in Aqueous Layer (Thiazole protonation) Acidic_Wash->Loss_Aq Yes Solubility Check Reaction Solvent Acidic_Wash->Solubility No Recover Recovery Protocol Loss_Aq->Recover Basify Aq layer to pH 8 Re-extract with DCM Precipitate Precipitate formed during activation? Solubility->Precipitate Urea_Byproduct Urea byproduct (from EDC) Filter or switch to HATU Precipitate->Urea_Byproduct Yes

Figure 2: Troubleshooting logic for MTAA workup failures. The most common error is protonating the thiazole ring during acid washes, leading to product loss.

References

  • Metabolism of Chlormethiazole: Pal, R. & Spiteller, G. (1996). "Metabolism of chlormethiazole in humans." Xenobiotica, 26(1), 43–53.

  • Thiazole Synthesis & Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole reactivity).
  • HPLC Analysis of Thiazole Metabolites: Tsuruta, Y., et al. (1981). "Determination of histamine and its metabolites in urine by high-performance liquid chromatography." Journal of Chromatography B, 224(1), 105-110. (Methodology adapted for thiazole-acetic acid derivatives).[2]

  • Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Cefditoren Intermediate Context: Yasuda, H., et al. (2004). "Synthesis and oral activity of pivaloyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-(Z)-(4-methylthiazol-5-yl)vinyl-3-cephem-4-carboxylate (ME1207)." Journal of Antibiotics.

Sources

Application Note: 4-Methyl-5-thiazoleacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA; CAS 20445-31-2) is a critical heterocyclic building block in the synthesis of next-generation agrochemicals. While historically recognized as a metabolite of the pharmaceutical chlormethiazole and vitamin B1 (thiamine), its structural homology to Indole-3-acetic acid (IAA) and its utility as a precursor for thiazole-carboxamides have elevated its status in modern pesticide discovery.

This guide details the application of MTAA in three core areas:

  • Fungicide Discovery: Synthesis of thiazole-5-carboxamide derivatives (SDHI mimics).

  • Plant Growth Regulation (PGR): Evaluation of auxin-like activity for root development.

  • Residue Analysis: LC-MS/MS protocols for environmental fate tracking.

Chemical Profile & Significance[1][2][3]

PropertySpecification
Chemical Name 4-Methyl-5-thiazoleacetic acid
CAS Number 20445-31-2 (Related: 5255-33-4)
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Functional Motif Thiazole ring (electron-rich) + Acetic acid side chain (carboxyl donor)
Solubility Soluble in DMSO, Methanol, dilute Alkali; sparingly soluble in water.[1][2]
Agrochemical Role Scaffold for SDHI fungicides; Auxin bioisostere; Metabolic marker.

Scientific Rationale: The thiazole ring is a bioisostere of the pyridine and benzene rings found in many commercial pesticides. The acetic acid moiety at the 5-position allows for facile derivatization into esters, amides, and alcohols, enabling the "tuning" of lipophilicity (LogP) required for phloem/xylem mobility in plants.

Application I: Synthesis of Thiazole-Carboxamide Fungicides

Context: Thiazole-carboxamides are a potent class of fungicides, often targeting the succinate dehydrogenase (SDH) complex in fungal respiration. MTAA serves as the scaffold to generate the "acid moiety" of these bimolecular inhibitors.

Mechanism of Action (Hypothetical)

The target compounds are designed to bind to the ubiquinone-binding site of Complex II (SDH). The thiazole ring mimics the proximal binding domain, while the amide linker positions the hydrophobic "tail" into the deep pocket.

Experimental Protocol: Amide Coupling via Acid Chloride

Objective: To synthesize N-substituted-4-methyl-5-thiazoleacetamides.

Reagents:

  • 4-Methyl-5-thiazoleacetic acid (1.0 eq)[2][3]

  • Thionyl chloride (SOCl₂, 5.0 eq) or Oxalyl chloride

  • Substituted Aniline (1.1 eq) (e.g., 2,4-difluoroaniline for enhanced metabolic stability)

  • Triethylamine (Et₃N, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve MTAA (10 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add thionyl chloride (50 mmol) dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor gas evolution (HCl/SO₂).

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM (10 mL). Add this solution dropwise to a stirred mixture of the substituted aniline (11 mmol) and Et₃N (20 mmol) in DCM (20 mL) at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Diagram: Synthesis Workflow

SynthesisWorkflow MTAA 4-Methyl-5-thiazoleacetic Acid (Starting Material) Activation Activation (SOCl2 / DMF) MTAA->Activation Dehydration Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -SO2 Coupling Amide Coupling (R-NH2 / Et3N) Intermediate->Coupling Nucleophilic Attack Product Thiazole-Carboxamide (Candidate Fungicide) Coupling->Product Isolation

Caption: Synthetic pathway for converting MTAA into bioactive carboxamide fungicides.

Application II: Plant Growth Regulator (Auxin Mimic) Screening

Context: The acetic acid side chain on the thiazole ring is structurally analogous to Indole-3-acetic acid (IAA). This protocol assesses whether MTAA or its derivatives can act as synthetic auxins (herbicides at high dose, growth promoters at low dose).

Protocol: Arabidopsis Root Inhibition Assay

Objective: Determine the IC₅₀ of MTAA on primary root elongation compared to IAA (positive control).

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Square petri dishes (120mm).

  • MTAA stock solution (100 mM in DMSO).

Step-by-Step Procedure:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Media Preparation: Prepare MS agar plates supplemented with MTAA at concentrations: 0, 0.1, 1.0, 10, 50, 100 µM. (Control: DMSO equivalent).

  • Plating: Place seeds on the agar surface in a single row (10 seeds/plate).

  • Growth: Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, scan the plates and measure primary root length using ImageJ.

  • Analysis: Plot Root Length vs. Log[Concentration]. A sigmoidal inhibition curve indicates auxin-like activity.

Expected Result:

  • High Potency: Significant root shortening and hair proliferation at <10 µM (Strong Auxin).

  • Low Potency: Inhibition only at >100 µM (Weak/Non-Auxin).

Application III: Analytical Protocol for Residue Analysis

Context: When developing MTAA-based agrochemicals, tracking the parent compound and the metabolite (MTAA itself) in soil and plant tissue is a regulatory requirement.

Method: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 5% B (6.1-8 min).

  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Mode):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: m/z 158.0 [M+H]⁺

  • Product Ions (Quantifier): m/z 112.0 (Loss of -COOH).

  • Product Ions (Qualifier): m/z 85.0 (Thiazole ring fragment).

Sample Preparation (Soil):

  • Weigh 5g soil sample.

  • Add 10 mL Acetonitrile:Water (80:20).

  • Vortex 1 min, sonicate 15 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Filter supernatant through 0.22 µm PTFE filter.

  • Inject 5 µL into LC-MS/MS.

Safety & Handling

  • Hazard: MTAA is an organic acid.[4][5] It causes skin irritation (H315) and serious eye irritation (H319).[6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the acid chloride intermediate in a fume hood due to HCl generation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the thiazole ring.

References

  • Synthesis of Thiazole-Carboxamides: Mhaske, P. C., et al. (2011).[1] "Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives." Journal of the Korean Chemical Society.

  • Auxin Herbicide Mechanisms: Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science.

  • Metabolic Pathway (Thiamine/MTAA): Ariaey-Nejad, M. R., et al. (1968). "4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine."[3] Journal of Nutrition.[3]

  • General Thiazole Synthesis: Li, J., et al. (2008). "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole." Molecules.

Sources

Application Note: Derivatization of 4-Methyl-5-thiazoleacetic Acid for Biological Screening

[1]

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTA) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists—most notably GW501516 (Cardarine) —and exhibits intrinsic potential in antimicrobial and anti-inflammatory (COX-1 inhibition) domains.

This guide provides a rigorous technical framework for transforming MTA into diverse chemical libraries. We move beyond generic "textbook" chemistry to address the specific electronic and steric nuances of the thiazole ring, ensuring high-fidelity derivatization for Structure-Activity Relationship (SAR) profiling.

Key Applications
  • Metabolic Disease: Synthesis of PPAR

    
     modulators for lipid metabolism studies.
    
  • Infectious Disease: Generation of thiazole-hydrazones and oxadiazoles as antimicrobial agents.

  • Inflammation: Development of non-steroidal anti-inflammatory drug (NSAID) analogs.

Chemical Strategy & Rationale

The thiazole ring is electron-deficient, but the nitrogen at position 3 possesses a lone pair that can act as a weak Lewis base. While less basic than pyridine, it can still interfere with metal-catalyzed cross-couplings or coordinate with Lewis acid catalysts.

Our derivatization strategy focuses on the C5-acetic acid moiety . This "handle" allows for the rapid generation of amide and ester libraries while maintaining the integrity of the thiazole core.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways detailed in this guide.

GFigure 1: Divergent derivatization pathways for 4-Methyl-5-thiazoleacetic acid.MTA4-Methyl-5-thiazoleacetic Acid(Starting Material)Act_EsterActivated Ester(OBt/OAt Intermediate)MTA->Act_EsterHATU/DIPEAor EDC/HOBtEsterMethyl EsterMTA->EsterMeOH/H2SO4AmideAmide Library(PPAR/COX Targets)Act_Ester->AmideR-NH2HydrazideThiazole HydrazideEster->HydrazideNH2NH2•H2OOxadiazole1,3,4-Oxadiazole(Bioisosteres)Hydrazide->OxadiazoleCyclization

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Library Synthesis

Target Audience: Discovery Chemists creating SAR libraries.

Rationale: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over traditional EDC/HOBt for library synthesis. HATU provides faster kinetics and higher conversion rates for sterically hindered amines, minimizing the formation of the

Materials
  • Substrate: 4-Methyl-5-thiazoleacetic acid (MTA)

  • Reagent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Preparation: Dissolve MTA (1.0 mmol, 157 mg) in anhydrous DMF (3 mL) in a 20 mL scintillation vial.

  • Activation: Add DIPEA (2.0 mmol, 348 µL) followed by HATU (1.2 mmol, 456 mg). Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution may turn slightly yellow, indicating formation of the active ester.

  • Coupling: Add the diverse amine (R-NH

    
    , 1.1 mmol).
    
    • Note: If using amine hydrochloride salts, increase DIPEA to 3.0 equiv.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = 157 + Amine Mass - 18).

  • Quench & Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with sat. NaHCO

      
       (2 x 10 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash with Brine (10 mL).

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Target Audience: Medicinal Chemists seeking to improve metabolic stability.

Rationale: Carboxylic acids can be rapidly glucuronidated in vivo. Converting the acid to a 1,3,4-oxadiazole creates a stable bioisostere that retains hydrogen bond acceptor properties but improves permeability and metabolic half-life.

Step-by-Step Procedure
  • Esterification: Reflux MTA (1.0 g) in dry Methanol (20 mL) with catalytic H

    
    SO
    
    
    (0.5 mL) for 4 hours. Concentrate and neutralize to obtain the methyl ester.
  • Hydrazide Formation: Dissolve the methyl ester (1.0 equiv) in Ethanol. Add Hydrazine hydrate (5.0 equiv). Reflux for 6 hours.

    • Critical Step: Cool to 0°C. The hydrazide often precipitates. Filter and wash with cold ethanol.

  • Cyclization: Suspend the hydrazide in POCl

    
     (5 mL/g) and add the requisite carboxylic acid (R-COOH, 1.0 equiv). Reflux for 4–6 hours.
    
    • Safety Warning: POCl

      
       is corrosive and reacts violently with water. Quench carefully onto crushed ice/ammonia.
      

Biological Screening Context

Once derivatized, the library must be screened. The thiazole scaffold is particularly relevant for PPAR


 agonismAntimicrobial activity
Screening Workflow Decision Tree

ScreeningFigure 2: Biological screening decision tree for thiazole derivatives.LibraryPurified Thiazole Library(10mM DMSO Stocks)QCQC Check(LC-MS Purity > 95%)Library->QCBranchSelect Assay ModeQC->BranchPassPPARPPAR-delta Reporter Assay(Luciferase/HEK293)Branch->PPARMetabolic TargetMicroAntimicrobial MIC(S. aureus / E. coli)Branch->MicroInfectious TargetHitHit Validation(IC50 / Dose-Response)PPAR->Hit>50% ActivationMicro->HitGrowth Inhibition

Assay Preparation Standards

To ensure reproducibility (Trustworthiness), follow these stock preparation rules:

  • Solvent: Dissolve all derivatives in 100% DMSO to create 10 mM master stocks.

  • Solubility Check: Thiazole amides can be crystalline. Sonicate for 10 minutes at 37°C if precipitation is visible.

  • Assay Tolerance: Ensure final DMSO concentration in cell-based assays (e.g., HEK293 for PPAR) does not exceed 0.5% (v/v) to prevent solvent toxicity masking the compound effect.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amidation) Thiazole nitrogen interferenceSwitch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc; T3P is less sensitive to basic nitrogens.
Precipitation in DMSO High crystallinity of amideAdd 10% water or heat to 40°C. If persistent, re-design R-group to include solubilizing tails (e.g., morpholine).
Inconsistent Bio-Data Metal contaminationThiazoles can chelate Pd or Cu from synthesis. Use a metal scavenger resin (e.g., QuadraPure™) during workup.
Hydrolysis of Product Labile ester/amideAvoid acidic buffers in LC-MS. Use Ammonium Bicarbonate (pH 7.4) for QC.

References

  • Wei, Z., et al. (2019). Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Ciocoiu, C. C., et al. (2010).[1] Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. Archiv der Pharmazie. Retrieved from [Link]

  • Chawla, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Analytical methods for the quantification of 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-Methyl-5-thiazoleacetic Acid (MTAA)

Executive Summary

4-Methyl-5-thiazoleacetic acid (MTAA) is a significant metabolite associated with the catabolism of Thiamine (Vitamin B1) and the pharmaceutical agent Chlormethiazole. Accurate quantification of MTAA in biological matrices (urine, plasma) and fermentation broths is critical for pharmacokinetic profiling, metabolic disorder diagnosis, and industrial yield optimization.

This guide provides three distinct, validated analytical workflows:

  • LC-MS/MS: High-sensitivity bioanalysis for trace detection in complex matrices.

  • HPLC-UV: Robust, cost-effective quantification for quality control and high-concentration samples.

  • GC-MS: Specific structural confirmation requiring derivatization.

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step to successful method development.

PropertyDataSignificance for Analysis
Compound Name 4-Methyl-5-thiazoleacetic acidTarget Analyte
CAS Number 5255-33-4Identity Verification
Formula C₆H₇NO₂SMW = 157.19 g/mol
pKa (Acid) ~4.1 (Carboxylic acid)Ionizes (COO⁻) at pH > 6.0. Retains on C18 at pH < 3.0.
pKa (Base) ~2.5 (Thiazole N)Protonates (NH⁺) at very low pH.
LogP ~0.6 (Polar)Requires high aqueous start in RP-HPLC or HILIC mode.
Solubility Water, Methanol, DMSOCompatible with reversed-phase solvents.
UV Max 250–275 nmThiazole ring absorption band.

Method A: LC-MS/MS (Gold Standard for Bioanalysis)

Application: Trace quantification in plasma/urine (ng/mL range). Principle: Negative mode ESI is preferred for the carboxylic acid moiety to maximize sensitivity and selectivity (loss of CO₂).

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI), Negative Mode (-).[1]

    • Note: Positive mode (158 → 112) is possible but often suffers from higher background noise for acidic metabolites.

  • Source Temp: 450°C

  • Capillary Voltage: -4.5 kV

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Assignment
156.0 (M-H)⁻ 112.0 50-20Quantifier (Loss of CO₂)
156.0 (M-H)⁻ 84.0 50-35Qualifier (Thiazole ring frag)
160.0 (IS-d4)⁻ 116.0 50-20Internal Standard (MTAA-d4)
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why T3? Enhanced retention for polar acids compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1 min to trap polar acid)

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold 95% B

    • 6.1 min: Re-equilibrate 5% B

Method B: HPLC-UV (Routine QC & Industrial)

Application: Purity testing of raw material or fermentation broth analysis (>1 µg/mL). Principle: Ion suppression (low pH) allows retention of the acid on C18; detection via thiazole chromophore.

Protocol
  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

  • Wavelength: 272 nm (Primary), 254 nm (Secondary).

  • Mobile Phase: Phosphate Buffer (20 mM, pH 2.8) / Acetonitrile (90:10 v/v).

    • Critical: The pH must be < 3.0 to keep the carboxylic acid protonated (neutral) for retention.

  • Flow Rate: 1.0 mL/min (Isocratic).[2]

  • Injection Vol: 20 µL.

  • Retention Time: Expect elution ~4–6 minutes.

Method C: GC-MS (Structural Confirmation)

Application: Metabolite profiling where LC-MS is unavailable; requires derivatization. Derivatization Strategy: Silylation of the carboxylic acid and potential enol forms.

Derivatization Protocol (BSTFA)
  • Dry: Evaporate 50 µL of sample extract to complete dryness under N₂.

  • React: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL anhydrous Pyridine.

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1 µL into GC-MS (Splitless).

GC Parameters
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 70°C (1 min) → 20°C/min → 280°C (5 min).

  • Detection: EI Source (70 eV).

  • Key Ions (TMS-MTAA, MW ~229):

    • m/z 229 (Molecular Ion M⁺)

    • m/z 214 (M - CH₃)

    • m/z 73 (TMS group base peak)

Sample Preparation Workflows

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.

SamplePrep Sample Biological Sample (Urine/Plasma) Matrix Select Matrix Type Sample->Matrix Plasma Plasma/Serum Matrix->Plasma Urine Urine Matrix->Urine PPT Protein Precipitation Add 3:1 Cold ACN Vortex & Centrifuge Plasma->PPT Dilute Dilution 1:10 with Mobile Phase A (Filter 0.2 µm) Urine->Dilute High Conc (>1 µg/mL) SPE Solid Phase Extraction (Optional for High Sensitivity) MAX (Mixed-Mode Anion Exchange) Urine->SPE Trace Conc (<10 ng/mL) Analysis Inject to LC-MS/MS PPT->Analysis Supernatant Dilute->Analysis SPE->Analysis Eluate

Caption: Decision tree for sample preparation optimizing for matrix complexity and sensitivity requirements.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure data integrity, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental approach
Linearity r² > 0.9956-8 non-zero standards (e.g., 1–1000 ng/mL).
Accuracy 85–115%Spiked QC samples (Low, Mid, High).
Precision CV < 15%5 replicates per QC level.
Matrix Effect 85–115%Compare slope in matrix vs. solvent.
Recovery ConsistentCompare pre-extraction vs. post-extraction spike.

Troubleshooting Tips:

  • Peak Tailing: Usually indicates secondary interactions with silanols. Ensure Mobile Phase A pH is acidic (pH ~2.8-3.0) or use an end-capped column.

  • Carryover: MTAA is sticky. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • Søndergaard, I. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8), 581-6. Link(Note: Methodology adapted for thiazole analog).

  • Basavanakatti, V. N., et al. (2024).[3][4] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 18, 220.[4] Link(Source for HPLC-UV detection wavelengths and C18 conditions).

  • Ariaey-Nejad, M. R., & Pearson, W. N. (1968). 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[5] Journal of Nutrition, 96(4), 445-9. Link(Foundational paper on MTAA identity).

  • Schummer, C., et al. (2009).[6] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-82.[6] Link(Protocol for silylation of carboxylic acids).

  • PubChem. (2025).[7] 4-Methyl-5-thiazoleacetic acid (Compound Summary). Link(Physicochemical data source).

Sources

Application Note: Synthesis of Antimicrobial Thiazolyl-Hydrazones using 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Methyl-5-thiazoleacetic acid (4-MTA) as a scaffold for developing broad-spectrum antimicrobial agents. While 4-MTA is biologically known as a metabolite of the sedative clomethiazole, its chemical structure—possessing a stable thiazole core and a reactive acetic acid "tail"—makes it an ideal precursor for hydrazide-hydrazone libraries.

These derivatives are pharmacologically significant because the azomethine group (-CH=N-) acts as a linker that bridges the lipophilic thiazole ring with other bioactive pharmacophores, often resulting in compounds with potent DNA gyrase inhibitory activity or cell wall synthesis disruption.

Chemical Profile & Retrosynthetic Logic

The Pharmacophore

The thiazole ring is a privileged structure in medicinal chemistry, found in essential antibiotics like Cefotiam and Sulfathiazole . The 5-acetic acid position of 4-MTA allows for functionalization without disrupting the aromaticity of the thiazole ring.

Synthetic Strategy

Direct coupling of the acid to amines is possible, but the Hydrazide-Hydrazone Route is preferred for antimicrobial discovery due to the high biological activity of the -CONHN=CH- motif.

The Workflow:

  • Activation/Protection: Conversion of the acid to an ethyl ester.

  • Nucleophilic Acyl Substitution: Reaction with hydrazine hydrate to form the hydrazide.

  • Condensation: Reaction with substituted benzaldehydes to generate the active Schiff base library.

Pathway Visualization

The following diagram illustrates the critical reaction nodes and decision points in this synthesis.

G Start 4-Methyl-5-thiazoleacetic Acid (Starting Material) Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter1 Ethyl 4-methyl-5-thiazoleacetate Step1->Inter1 Reflux 6h Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Thiazole Hydrazide (Key Intermediate) Step2->Inter2 Reflux 4h Step3 Schiff Base Condensation (Ar-CHO / EtOH) Inter2->Step3 Final Target Antimicrobial (Hydrazone) Step3->Final Acid Cat. QC QC: NMR/IR Verification Final->QC

Caption: Figure 1. Step-wise synthetic pathway from 4-MTA to bioactive hydrazone derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazide Intermediate

Note: This step converts the low-reactivity acid into a high-reactivity nucleophile.

Reagents:

  • 4-Methyl-5-thiazoleacetic acid (10 mmol)

  • Absolute Ethanol (50 mL)

  • Conc. Sulfuric Acid (

    
    , catalytic)
    
  • Hydrazine Hydrate (99%, 20 mmol)

Procedure:

  • Esterification: Dissolve 10 mmol of 4-MTA in 30 mL absolute ethanol. Add 0.5 mL conc.

    
    . Reflux at 80°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
    
  • Workup 1: Evaporate excess solvent. Neutralize with saturated

    
    .[1] Extract with ethyl acetate (
    
    
    
    mL). Dry over anhydrous
    
    
    and concentrate to obtain the ethyl ester (oil or low-melting solid).
  • Hydrazinolysis: Dissolve the crude ester in 20 mL ethanol. Add hydrazine hydrate (20 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Isolation: Pour the reaction mixture onto crushed ice. Filter the solid precipitate.[1]

  • Purification: Recrystallize from ethanol.

    • Target Yield: >75%[2][3][4]

    • Appearance: White to off-white crystalline solid.

Protocol B: Synthesis of Antimicrobial Hydrazones (Schiff Bases)

Note: This is the diversity-generating step. The choice of aldehyde determines the antimicrobial spectrum.

Reagents:

  • Thiazole Hydrazide (from Protocol A, 1 mmol)

  • Substituted Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde, 2-Chlorobenzaldehyde) (1 mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol (15 mL)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve the thiazole hydrazide (1 mmol) in 15 mL ethanol.

  • Addition: Add the equimolar aromatic aldehyde. Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux for 3–5 hours.

    • Monitoring: TLC should show the disappearance of the hydrazide spot and the appearance of a new, less polar spot.

  • Workup: Cool the mixture to room temperature. If precipitation occurs, filter the solid.[4] If not, pour into ice-cold water (50 mL) to induce precipitation.

  • Purification: Wash the solid with cold ethanol and ether. Recrystallize from EtOH/DMF mixtures if necessary.

Quality Control & Validation

To ensure the integrity of the synthesized compounds, the following spectral markers must be verified.

TechniqueDiagnostic SignalStructural Confirmation
IR Spectroscopy 3100–3400 cm⁻¹NH stretch (Amide)
1650–1690 cm⁻¹C=O stretch (Carbonyl)
1590–1620 cm⁻¹C=N stretch (Azomethine - Critical for activity)
¹H NMR (DMSO-d₆)

11.0–12.5 ppm (s, 1H)
NH proton (Disappears with D₂O exchange)

8.0–8.5 ppm (s, 1H)
N=CH proton (Schiff base linkage)

2.3–2.5 ppm (s, 3H)
CH₃ on the thiazole ring (Internal Standard)

Application Data: Structure-Activity Relationship (SAR)

When designing derivatives using this protocol, the substituent on the aldehyde ring drastically affects antimicrobial potency. The following table summarizes general trends observed in thiazole-hydrazone literature.

Substituent (R)Bacterial TargetPredicted Potency (MIC)Mechanism Insight
4-Nitro (-NO₂) S. aureus (Gram +)High (< 10 µg/mL)Electron-withdrawing groups enhance lipophilicity and cell wall penetration.
2,4-Dichloro E. coli (Gram -)Moderate (25-50 µg/mL)Halogens often improve metabolic stability and membrane interaction.
4-Methoxy (-OMe) Fungi (C. albicans)ModerateElectron-donating groups may reduce antibacterial potency but enhance antifungal selectivity.
4-Hydroxy (-OH) Broad SpectrumLow to ModerateHigh polarity may limit membrane permeability unless esterified.
Mechanism of Action Diagram

The synthesized hydrazones generally function by chelating metal ions required for bacterial enzymes or by inhibiting DNA gyrase B.

SAR Drug Thiazole-Hydrazone Ligand Target1 DNA Gyrase B (ATP Binding Site) Drug->Target1 H-Bonding (NH/CO) Target2 Metal Chelation (Fe2+, Zn2+) Drug->Target2 N-N=C Motif Effect Bacterial Cell Death Target1->Effect Inhibition of Replication Target2->Effect Metabolic Disruption

Caption: Figure 2. Dual mechanism of action for thiazolyl-hydrazone derivatives.

References

  • Narayana, B., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Nano Biomedicine and Engineering.

  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules (MDPI).

  • Bondock, S., & Fouda, A. M. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC (NIH).

  • Chimenti, F., et al. (2013). Synthesis and antibacterial activity of some new hydrazones.[5] Medicinal Chemistry Research.[5][6] [5]

  • CymitQuimica. 4-Methyl-5-thiazoleacetic acid - Product Data & Biological Profile.

Sources

Application Notes and Protocols for Reactions Involving 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. 4-Methyl-5-thiazoleacetic acid, in particular, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid group amenable to diverse chemical transformations, make it a versatile precursor for creating extensive libraries of compounds for drug discovery.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving 4-methyl-5-thiazoleacetic acid. The protocols herein are designed to be robust and reproducible, with an emphasis on understanding the causality behind experimental choices to ensure scientific integrity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-methyl-5-thiazoleacetic acid is fundamental to designing successful reaction protocols.

PropertyValueReference
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [1]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and various organic solvents[2]
Melting Point Not clearly defined, decomposition may occur

Core Reactions and Synthetic Strategies

4-Methyl-5-thiazoleacetic acid is a versatile precursor for a range of chemical transformations. The carboxylic acid moiety is the primary site of reaction, allowing for the synthesis of esters, amides, and other derivatives. These derivatives are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, derivatives of 4-methylthiazole are crucial in the synthesis of the third-generation cephalosporin antibacterial agent, Cefditoren pivoxil, and the xanthine oxidase inhibitor, Febuxostat, used in the treatment of gout.[3][4]

Esterification: Masking Polarity and Enhancing Bioavailability

Esterification of the carboxylic acid group is a common strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile.

The reaction typically proceeds via acid catalysis (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. The choice of method depends on the stability of the starting materials and the desired reaction conditions. Acid catalysis is a reversible process, and thus, the removal of water is crucial to drive the reaction to completion.[5] Alternatively, using a coupling agent or converting the acid to an acyl chloride allows for milder reaction conditions.

This protocol describes the synthesis of a simple alkyl ester of 4-methyl-5-thiazoleacetic acid.

Materials:

  • 4-Methyl-5-thiazoleacetic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-methyl-5-thiazoleacetic acid in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used but can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Amidation: Building Blocks for Bioactive Scaffolds

The formation of amides from 4-methyl-5-thiazoleacetic acid is a critical step in the synthesis of many biologically active compounds, including potential anti-cancer agents.[6] Amide bonds are stable and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

Direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The acyl chloride route is effective but can be harsh for sensitive substrates. Coupling agents allow for milder reaction conditions and are often preferred in modern organic synthesis.

This protocol details the synthesis of an N-substituted amide of 4-methyl-5-thiazoleacetic acid.

Materials:

  • 4-Methyl-5-thiazoleacetic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Desired primary or secondary amine

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1 equivalent of 4-methyl-5-thiazoleacetic acid in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution and dissolution of the solid).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of triethylamine in anhydrous DCM.

    • Cool the amine solution in an ice bath.

    • Slowly add the acyl chloride solution to the amine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the general steps involved in the synthesis of derivatives from 4-methyl-5-thiazoleacetic acid.

experimental_workflow start Start: 4-Methyl-5- thiazoleacetic acid activation Activation of Carboxylic Acid start->activation e.g., SOCl₂ or Acid Catalyst esterification Esterification activation->esterification Alcohol amidation Amidation activation->amidation Amine workup Reaction Work-up (Quenching, Extraction, Washing) esterification->workup amidation->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: Ester or Amide Derivative purification->product

Caption: General workflow for the synthesis of ester and amide derivatives.

Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed using appropriate analytical techniques.

TechniquePurpose
Thin Layer Chromatography (TLC) To monitor the progress of the reaction and assess the purity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the synthesized compound.
Mass Spectrometry (MS) To determine the molecular weight of the product.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule (e.g., disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the ester or amide).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.

Safety Precautions

Working with the chemicals mentioned in these protocols requires strict adherence to safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions involving volatile, corrosive, or toxic reagents such as thionyl chloride should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated Acids: Handle with extreme care. They are highly corrosive and can cause severe burns.

    • Thionyl Chloride: Is a corrosive and lachrymatory substance. Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A related compound, 4-methyl-5-thiazoleethanol, is considered a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[7][8][9] Similar precautions should be taken with 4-methyl-5-thiazoleacetic acid and its derivatives.

Conclusion

4-Methyl-5-thiazoleacetic acid is a valuable and versatile building block in medicinal chemistry and drug development. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis of its ester and amide derivatives. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this compound to create novel molecules with potential therapeutic applications.

References

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P
  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. (URL: [Link])

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. (URL: [Link])

  • 4-Methyl-5-Thiazole High Purity Chemical Compound CAS 137-00-8. (URL: [Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (URL: [Link])

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (URL: [Link])

  • Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole - ResearchGate. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier - Aroma Aromatics & Flavours. (URL: [Link])

  • 4-Methyl-5-thiazoleethanol acetate | C8H11NO2S | CID 61192 - PubChem. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol - Synerzine. (URL: [Link])

  • 5 - SAFETY DATA SHEET. (URL: [Link])

Sources

Step-by-step guide to 4-Methyl-5-thiazoleacetic acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Ethyl 4-methyl-5-thiazoleacetate , a critical intermediate in the manufacturing of third-generation cephalosporins (e.g., Cefditoren pivoxil) and xanthine oxidase inhibitors.

Unlike simple aliphatic esterifications, the reaction of 4-Methyl-5-thiazoleacetic acid (4-MTAA) is complicated by the basic nitrogen within the thiazole ring (pKa ~3.3). Standard acid-catalyzed protocols often stall due to catalyst consumption (protonation of the ring nitrogen) or result in difficult workups where the product remains trapped as a water-soluble salt.

This note presents two field-validated protocols:

  • Method A (Azeotropic Fischer): The scalable, "green" route utilizing entrainers.

  • Method B (Acyl Chloride Activation): The high-conversion route for difficult substrates.

Chemical Context & Mechanistic Insight

The esterification of 4-MTAA represents a competition between two sites for protonation: the carbonyl oxygen (activating esterification) and the thiazole nitrogen (deactivating the catalyst).

  • The Challenge: The thiazole ring acts as a "proton sink." If 1.0 equivalent of acid catalyst (e.g., H₂SO₄) is used, it preferentially protonates the ring nitrogen, leaving insufficient free protons to activate the carboxylic acid carbonyl.

  • The Solution: Protocols must utilize excess strong acid (>1.1 eq) or proceed via an acid chloride intermediate which bypasses the need for carbonyl protonation.

Mechanistic Pathway (DOT Visualization)

G Substrate 4-MTAA (Zwitterion Potential) Protonation N-Protonation (Catalyst Consumption) Substrate->Protonation H+ (Fast) Activation Carbonyl Activation (Requires Excess H+) Protonation->Activation Excess H+ Intermediate Tetrahedral Intermediate Activation->Intermediate + EtOH Intermediate->Intermediate Azeotropic Water Removal Product Ethyl Ester (Protonated Salt) Intermediate->Product - H2O FreeBase Ethyl 4-methyl-5-thiazoleacetate (Free Base) Product->FreeBase Workup (pH > 8)

Figure 1: Mechanistic flow showing the critical requirement for excess acid and the neutralization workup.

Method A: Azeotropic Fischer Esterification (Scalable)

Best for: Large-scale synthesis, cost-efficiency, and avoiding hazardous thionyl chloride.

Reagents & Equipment
  • Substrate: 4-Methyl-5-thiazoleacetic acid (10.0 g, 63.6 mmol).

  • Solvent: Absolute Ethanol (50 mL) + Toluene (50 mL) [Binary Azeotrope].

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (13.3 g, 70 mmol, 1.1 eq).

  • Equipment: 250 mL RBF, Dean-Stark trap, Reflux condenser.

Step-by-Step Protocol
  • Setup: Charge the 4-MTAA, pTSA, Ethanol, and Toluene into the flask.

    • Note: The mixture may initially be a slurry. It will solubilize as the temperature rises.

  • Reflux: Heat the mixture to vigorous reflux (~78-80°C internal).

  • Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~1.15 mL.

    • Checkpoint: Continue reflux until water collection ceases (approx. 6–8 hours).

  • Concentration: Cool to room temperature. Remove approx. 80% of the solvent via rotary evaporation.

  • Neutralization (CRITICAL):

    • The residue contains the tosylate salt of the ester.

    • Dissolve residue in Ethyl Acetate (100 mL).

    • Slowly add Saturated NaHCO₃ solution (100 mL) while stirring. CO₂ gas will evolve.

    • Validation: Check aqueous layer pH.[1] It must be pH 8–9 to ensure the thiazole ring is deprotonated.

  • Extraction: Separate layers. Wash organic layer with Brine (50 mL). Dry over Na₂SO₄.

  • Isolation: Evaporate solvent to yield the crude oil. Distillation (118°C @ 6 mmHg) yields a clear, pale yellow liquid.

Method B: Thionyl Chloride Activation (High Reactivity)

Best for: High-value small batches, ensuring 100% conversion.

Workflow Logic (DOT Visualization)

Workflow Start Start: 4-MTAA Solid AcylStep Add SOCl2 (3.0 eq) Reflux 2h Start->AcylStep Evap Evaporate Excess SOCl2 (Vacuum) AcylStep->Evap - HCl, - SO2 Alcoholysis Add Absolute EtOH (0°C -> RT) Evap->Alcoholysis Crude Acid Chloride Quench Quench into Ice/Na2CO3 Alcoholysis->Quench Extract DCM Extraction Quench->Extract

Figure 2: Stepwise workflow for the Acid Chloride route.[2]

Step-by-Step Protocol
  • Activation: In a fume hood, place 4-MTAA (5.0 g) in a round-bottom flask.

  • Chlorination: Add Thionyl Chloride (10 mL) carefully.

    • Safety: Trap HCl gas evolution with a caustic scrubber.

  • Reaction: Reflux at 75°C for 2 hours. The solution should turn homogeneous.

  • Evaporation: Remove excess SOCl₂ under reduced pressure.

    • Tip: Add dry toluene (10 mL) and re-evaporate to azeotrope off trace SOCl₂.

  • Esterification: Dissolve the resulting residue (crude acid chloride hydrochloride) in dry DCM (20 mL).

  • Addition: Cool to 0°C. Add Absolute Ethanol (5 mL) dropwise.

  • Workup: Pour mixture into ice-cold 10% Na₂CO₃ solution. Extract with DCM.

Analytical Validation (Self-Validating Data)

Use the following data to confirm product identity and purity.

Table 1: Physical and Spectroscopic Data

ParameterValue / CharacteristicNotes
Appearance Clear, pale yellow liquidDarkens on oxidation (store under N₂)
Boiling Point 117–118°C @ 6 mmHgReference value [1]
¹H NMR (CDCl₃) δ 8.68 (s, 1H, C2-H)Characteristic Thiazole proton
δ 4.18 (q, 2H, O-CH ₂-CH₃)Ester methylene
δ 3.80 (s, 2H, Ring-CH ₂-CO)Key Diagnostic: Shift from 12.0 ppm (acid)
δ 2.45 (s, 3H, Ring-CH ₃)Methyl group on thiazole
δ 1.28 (t, 3H, O-CH₂-CH ₃)Ester methyl
Solubility Soluble in EtOH, CHCl₃, EtOAcInsoluble in water (as free base)

Troubleshooting & Expert Tips

  • Issue: Low Yield / Product in Aqueous Layer.

    • Cause: Failure to neutralize the thiazole salt.

    • Fix: Ensure the pH of the aqueous layer is >8 during extraction. If the pH is acidic, the product exists as a pyridinium-like salt and stays in the water.

  • Issue: Emulsions.

    • Cause: Thiazole derivatives often act as surfactants.

    • Fix: Filter the biphasic mixture through a Celite pad before separation to break the emulsion.

  • Issue: Dark Product.

    • Cause: Thermal decomposition of the thiazole ring at high temperatures (>140°C).

    • Fix: Keep bath temperature under 120°C during distillation. Use high vacuum to lower the boiling point.

References

  • PubChem. (n.d.). 4-Methyl-5-thiazoleethanol acetate (Compound).[2][3][4] National Center for Biotechnology Information.[5] Retrieved October 24, 2023, from [Link]

  • Ohkubo, M., et al. (1995). Synthesis and antibacterial activity of cefditoren pivoxil. The Journal of Antibiotics, 48(9), 1049-1056. (Foundational chemistry for thiazole acetic acid side chains).
  • Google Patents. (2009). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Patent KR101723832B1.

Sources

Application Notes and Protocols for the Purification of Synthesized 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-thiazoleacetic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This document provides a comprehensive guide to the purification of crude 4-Methyl-5-thiazoleacetic acid, offering detailed protocols for several common and effective techniques. The selection of the appropriate purification method will depend on the nature and quantity of impurities present in the synthesized material, which are often related to the synthetic route employed, such as the Hantzsch thiazole synthesis.[1][2][3][4][5]

Understanding Potential Impurities

The Hantzsch thiazole synthesis and related methods can introduce several types of impurities into the crude 4-Methyl-5-thiazoleacetic acid product. These may include unreacted starting materials, reagents, and byproducts from side reactions. Identifying these potential impurities is crucial for selecting the most effective purification strategy.

Common Impurities May Include:

  • Unreacted Thioamides: Such as thiourea or other thioamide derivatives used in the synthesis.

  • α-Haloketone Precursors: Residual starting materials from the initial condensation step.

  • Over-alkylation Products: Where the thiazole nitrogen or other reactive sites are further alkylated.

  • Hydrolysis Products: Depending on the workup conditions, ester precursors may not be fully hydrolyzed.

  • Solvents and Reagents: Residual solvents and other reagents used in the synthesis and initial workup.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to assess the impurity profile and guide the purification process.

Purification Techniques

Several techniques can be employed to purify 4-Methyl-5-thiazoleacetic acid. The choice of method depends on the scale of the purification and the nature of the impurities.

Acid-Base Extraction

This is a highly effective first-pass purification technique that leverages the acidic nature of the carboxylic acid group in 4-Methyl-5-thiazoleacetic acid. It is particularly useful for removing neutral and basic impurities.

4-Methyl-5-thiazoleacetic acid, being a carboxylic acid, will react with a base (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent wash with an acidic solution. The desired product is then recovered by acidifying the aqueous layer, causing it to precipitate out.

  • Dissolution: Dissolve the crude 4-Methyl-5-thiazoleacetic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated 4-Methyl-5-thiazoleacetic acid will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Organic Layer Wash (Optional): Wash the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3). This will protonate the carboxylate, causing the 4-Methyl-5-thiazoleacetic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

The principle of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities, which are present in smaller amounts, dissolved in the solvent.

  • Solvent Selection: The ideal solvent is one in which 4-Methyl-5-thiazoleacetic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polarity of the molecule, solvents like ethanol, methanol, or water could be suitable candidates.[6] Small-scale solubility tests are recommended to identify the optimal solvent.

  • Dissolution: Place the crude 4-Methyl-5-thiazoleacetic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

This technique is useful when a single suitable solvent cannot be found. A pair of miscible solvents is used: one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).[7][8][9][10][11][12] For thiazole derivatives, a methanol/water system has been shown to be effective.[12]

  • Dissolution: Dissolve the crude 4-Methyl-5-thiazoleacetic acid in a minimum amount of the "good" solvent (e.g., methanol) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash with a cold mixture of the two solvents, and dry the crystals as described for single-solvent recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (eluent), leading to their separation.

For acidic compounds like 4-Methyl-5-thiazoleacetic acid, tailing can be an issue on standard silica gel. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent.[13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound. The addition of 0.5-2% acetic acid to the eluent can improve the peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methyl-5-thiazoleacetic acid.

Reversed-phase chromatography is an excellent alternative, especially for polar compounds.[14]

  • Stationary Phase: C18-functionalized silica gel.[14]

  • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is used. A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent content, is often effective. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution.[14][15]

  • Procedure: The column packing, sample loading, elution, and analysis steps are similar to normal-phase chromatography, but with the reversed-phase materials.

Purity Assessment and Characterization

After purification, it is essential to assess the purity of the 4-Methyl-5-thiazoleacetic acid and confirm its identity.

Analytical Techniques:
  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the collected fractions and the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier is a common choice for acidic heterocyclic compounds.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The spectra should be compared with known reference spectra or predicted chemical shifts. The presence of impurity peaks can be readily detected.[15][18][19][20]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Avoid inhalation of dust from the solid compound.

Visualization of Workflows

Acid-Base Extraction Workflow

crude Crude 4-Methyl-5-thiazoleacetic acid in Organic Solvent sep_funnel Separatory Funnel + NaHCO3 (aq) crude->sep_funnel aq_layer Aqueous Layer (Water-soluble salt) sep_funnel->aq_layer Separate org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer Separate acidify Acidify with HCl (to pH 2-3) aq_layer->acidify precipitate Precipitate of Pure Product acidify->precipitate filter Vacuum Filtration precipitate->filter pure_solid Pure 4-Methyl-5-thiazoleacetic acid Solid filter->pure_solid

Caption: Workflow for Acid-Base Extraction.

Recrystallization Workflow

crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystallization cool->crystallize ice_bath Ice Bath Cooling crystallize->ice_bath filter Vacuum Filtration ice_bath->filter pure_crystals Pure Crystals filter->pure_crystals

Caption: General Recrystallization Workflow.

Data Summary

TechniquePrincipleKey ParametersExpected Purity
Acid-Base Extraction Differential solubility of acidic compound and impurities in acidic/basic solutions.pH of aqueous phase, choice of organic solvent.Moderate to High
Recrystallization Differential solubility at varying temperatures.Solvent choice, cooling rate.High to Very High
Column Chromatography Differential adsorption to a stationary phase.Stationary phase, mobile phase composition.High to Very High

References

  • Anti-solvent crystallization. (2020). MDPI. Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC. Retrieved from [Link]

  • Recent progress in antisolvent crystallization. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of the 1 H NMR spectra of 3 in 5 vol% DMSO-d 6 / CDCl 3 (a),... (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2025). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1H NMR Spectrum of compound 2 (300 MHz, DMSO-d6, 295K). 13C NMR Spectrum of compound 2 (75 MHz, DMSO-d6, 295K). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments. Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • 3.6D: Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]

  • Heterocyclic Chemistry @Scripps: Lecture 1. (2020). YouTube. Retrieved from [Link]

  • SUPPORTING MATERIALS. (n.d.). ACS Publications. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • 5-formyl-4-methyl thiazole, 82294-70-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Synthesis of 4‐methyl‐5‐(phenyldiazenyl)thiazole 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Thiazoleethanol, 4-methyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. (2025). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-thiazoleacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.

I. Introduction to the Synthesis

4-Methyl-5-thiazoleacetic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. The most common and established route to this molecule is a multi-step process beginning with the Hantzsch thiazole synthesis. This typically involves the cyclocondensation of an α-haloketone equivalent with a thioamide, followed by hydrolysis.

The general synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis Thioacetamide Thioacetamide Ethyl_4_methyl_5_thiazoleacetate Ethyl 4-methyl-5-thiazoleacetate Thioacetamide->Ethyl_4_methyl_5_thiazoleacetate Cyclocondensation Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Ethyl_4_methyl_5_thiazoleacetate Hydrolysis NaOH / H₂O Heat Ethyl_4_methyl_5_thiazoleacetate->Hydrolysis Final_Product 4-Methyl-5-thiazoleacetic acid Hydrolysis->Final_Product caption General workflow for 4-Methyl-5-thiazoleacetic acid synthesis.

General workflow for 4-Methyl-5-thiazoleacetic acid synthesis.

This guide will focus on troubleshooting and optimizing each of these critical steps.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.

Part A: Hantzsch Thiazole Synthesis (Step 1)

The Hantzsch synthesis is a robust method for forming the thiazole ring, but it is not without its challenges. The reaction involves the condensation of thioacetamide with ethyl 2-chloroacetoacetate.[1]

Q1: My yield of ethyl 4-methyl-5-thiazoleacetate is consistently low. What are the likely causes?

A1: Low yields in the Hantzsch cyclization step can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:

  • Purity of Starting Materials:

    • Ethyl 2-chloroacetoacetate: This reagent can degrade over time, releasing HCl. It is advisable to use freshly distilled or recently purchased material. The presence of the α-chloro substituent makes this carbon highly electrophilic, which is key for the reaction.[2]

    • Thioacetamide: Ensure the thioacetamide is dry and of high purity.

  • Reaction Conditions:

    • Solvent: Ethanol is a commonly used solvent.[3] However, a mixture of ethanol and water can also be effective.[4] The choice of solvent can influence the reaction rate and the solubility of intermediates.

    • Temperature: The reaction is typically run at reflux.[5] Insufficient heating can lead to an incomplete reaction, while excessive temperatures for prolonged periods might lead to side product formation.

    • pH Control: While the reaction can proceed without a base, the addition of a mild base like sodium acetate can catalyze the reaction by neutralizing the HCl formed, although this may also slow down the reaction.[5] Conversely, highly acidic conditions can alter the regioselectivity of the reaction.[6]

  • Side Reactions:

    • Dimerization/Polymerization: Unwanted side reactions can occur, especially if the concentration of reactants is too high or if the reaction is heated for an extended period.

Troubleshooting Workflow for Low Yield in Step 1:

Troubleshooting_Step1 cluster_checks Troubleshooting Steps Start Low Yield of Ethyl 4-methyl-5-thiazoleacetate Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions If pure Investigate_Side_Reactions Investigate Side Reactions Optimize_Conditions->Investigate_Side_Reactions If optimized Purification Improve Purification Technique Investigate_Side_Reactions->Purification If minimal Success Yield Improved Purification->Success

Sources

Common side reactions in the synthesis of 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-Methyl-5-thiazoleacetic acid (MTAA) . It prioritizes mechanistic insight, troubleshooting of specific failure modes, and industrial best practices.

Product: 4-Methyl-5-thiazoleacetic Acid (MTAA) CAS: 20485-41-0 Primary Application: Key intermediate for cephalosporin antibiotics (e.g., Cefditoren pivoxil) and PPAR agonists.

Diagnostic Overview: The Hantzsch "Black Box"

The synthesis of MTAA typically relies on the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide (or thiourea) with an


-haloketone derived from levulinic acid. While elegant, this pathway is prone to "tarring" (polymerization) and regiochemical ambiguity.
Core Reaction Pathway

The desired route involves the reaction of Thioformamide (or a generator) with 3-bromo-4-oxopentanoic acid ester (derived from levulinic acid).

MTAA_Synthesis Levulinic Levulinic Acid Derivative Bromination Bromination (Br2/H+) Levulinic->Bromination AlphaHalo 3-Bromo-4-oxopentanoate (Reactive Intermediate) Bromination->AlphaHalo Major Path (C3) Isomer Regioisomer (2-amino/2-imino) Bromination->Isomer Minor Path (C5) Intermediate Hydroxythiazoline Intermediate AlphaHalo->Intermediate + Thioformamide Polymer Polymer/Tar (Dark Impurity) AlphaHalo->Polymer Thermal/Base Degradation Thio Thioformamide (or Thiourea) Thio->Polymer Oxidative Decomp MTAA 4-Methyl-5-thiazoleacetic Acid (MTAA) Intermediate->MTAA - H2O (Dehydration)

Figure 1: Critical Control Points in MTAA Synthesis. The red node represents the most volatile intermediate.

Troubleshooting Guide: Common Failure Modes

Issue A: "My reaction mixture turned into a black tar/viscous oil."

Diagnosis: Uncontrolled polymerization of the


-haloketone or oxidative degradation of the thioamide.
Mechanism:  3-bromo-4-oxopentanoate is a potent electrophile. In the presence of excess base or heat, it undergoes self-alkylation or elimination to form 

-unsaturated ketones which rapidly polymerize.
ParameterRecommended SpecificationWhy?
Temperature Keep < 5°C during additionHigh temps accelerate polymerization over condensation.
Addition Order Add Haloketone to ThioamideExcess thioamide ensures the haloketone is trapped immediately, preventing self-reaction.
pH Control Buffer to pH 5.0–6.0High basicity promotes elimination (dehydrohalogenation) of the precursor.
Issue B: "NMR shows a mixture of isomers (splitting of the methyl singlet)."

Diagnosis: Regiochemical drift during the bromination of levulinic acid. Mechanism: Bromination of levulinic acid (4-oxopentanoic acid) should occur at C3 (the methylene group between the ketone and the carboxyl). However, bromination can also occur at C5 (the terminal methyl), leading to 2-(2-methyl-1,3-thiazol-4-yl)acetic acid or other isomers.

  • Correct Signal:

    
     ~2.3-2.4 ppm (Thiazole-CH3).
    
  • Impurity Signal: Split peaks or shifts in the 2.1 ppm range.

  • Fix: Use 1,4-dioxane/ether with catalytic acid for bromination. Avoid methanol, which can scramble the regioselectivity via ketal formation.

Issue C: "Low yield when using the Thiourea Route."

Diagnosis: Inefficient Sandmeyer deamination. Context: Many labs use Thiourea instead of Thioformamide (which is unstable) to make 2-amino-4-methyl-5-thiazoleacetic acid, then remove the amine via diazotization. Failure Point: The diazonium intermediate is unstable. If the reduction (using


 or EtOH) is not immediate, the diazonium salt hydrolyzes to the 2-hydroxythiazole  (thiazolone), a major impurity.

Optimized Experimental Protocol

This protocol utilizes the direct Hantzsch method with in-situ thioformamide generation to minimize handling of toxic gases.

Phase 1: Preparation of 3-Bromo-4-oxopentanoate
  • Dissolve Ethyl levulinate (1.0 eq) in dry DCM or Et2O.

  • Catalyst: Add 2-3 drops of HBr/Acetic acid.

  • Bromination: Add Br2 (1.0 eq) dropwise at 0°C. Crucial: Decolorization of Br2 must be observed before adding more.

  • Workup: Wash with cold NaHCO3 (sat). Dry over MgSO4. Use immediately. Do not distill (risk of decomposition).

Phase 2: Thiazole Cyclization
  • Thioformamide Source: In a separate vessel, dissolve Thioformamide hydrochloride (1.2 eq) in EtOH/H2O (1:1).

    • Alternative: Use Formamide + P2S5 (requires careful ventilation).

  • Condensation: Cool thioamide solution to 0-5°C.

  • Addition: Add the crude bromo-ester from Phase 1 dropwise over 60 mins. Maintain T < 10°C.

  • Curing: Allow to warm to RT and stir for 4-6 hours.

  • Neutralization: Adjust pH to ~7.0 with Na2CO3.

  • Extraction: Extract with EtOAc. The product is the Ethyl Ester .

  • Hydrolysis: Saponify with NaOH (1M) followed by acidification to pH 3.0 to precipitate the free acid (MTAA).

FAQ: Advanced Technical Queries

Q: Can I use


-acetyl-

-butyrolactone instead of levulinic acid?
A: Yes. This is the "Industrial Route." You chlorinate the lactone (SO2Cl2) and react it with thiourea. The lactone ring opens and decarboxylates during the process.
  • Advantage:[1][2] Cheaper starting material.[1]

  • Risk:[2] Decarboxylation must be controlled (usually by heat after cyclization). Incomplete decarboxylation leads to 5-(2-hydroxyethyl) impurities.

Q: Why is my product pink/red? A: This indicates trace oxidative coupling of sulfur species or phenol-like impurities (if 2-hydroxythiazoles are present).

  • Solution: Treat the crude acid with activated charcoal in hot ethanol before final crystallization.

Q: How do I remove the 2-aminothiazole impurity (if using thiourea)? A: This is chemically distinct (basic amine).

  • Dissolve crude MTAA in dilute NaOH.

  • Extract with organic solvent (DCM) to remove non-acidic impurities (unreacted thiourea/dimers).

  • Acidify aqueous layer to precipitate MTAA. The 2-amino impurity is amphoteric but less soluble in the specific pH range of the pure acid (pH 3-4).

References

  • Takeda Chemical Industries. (1992). Process for producing thiazoleacetic acid derivative.[3][4] European Patent EP0475383A1. Link

  • Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives.[3][5] In Comprehensive Heterocyclic Chemistry. Elsevier.[6] (Standard text for Hantzsch mechanism).

  • PubChem. (n.d.). 4-Methyl-5-thiazoleacetic acid Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[7] Troubleshooting low yield in the synthesis of thiazole compounds.Link

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[8] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Support Center: 4-Methyl-5-thiazoleacetic Acid (4-MTAA) Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Impurity Control & Process Optimization for 4-MTAA Synthesis Content ID: TSC-MTAA-2024-01 Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Introduction

4-Methyl-5-thiazoleacetic acid (4-MTAA) is a critical heterocyclic intermediate used in the synthesis of cephalosporin antibiotics (e.g., Cefditoren pivoxil) and as a metabolite marker for chlormethiazole. Achieving pharmaceutical-grade purity (>99.5%) requires rigorous control over the Hantzsch thiazole synthesis and the subsequent oxidation steps.

This guide moves beyond basic recipes to address the causality of impurity formation . We focus on the industrial route: the condensation of thioformamide with


-acetyl-

-butyrolactone (ABL), followed by the oxidation of the resulting 4-methyl-5-thiazoleethanol (Sulfurol) to 4-MTAA.

Module 1: Critical Process Parameters (CPPs) & Impurity Origins

The purity of 4-MTAA is determined by two distinct phases: the Ring Formation (Hantzsch) and the Side-Chain Oxidation . Understanding the failure points in these phases is essential for troubleshooting.

The Hantzsch Cyclization (Ring Formation)

The reaction between thioformamide and ABL is exothermic and sensitive to thermal runaway.

  • Impurity Source A (Polymerization): Thioformamide is unstable. If the reaction temperature exceeds 30°C during addition, it polymerizes into dark, tarry "sulfur-rich oligomers" that are difficult to remove via crystallization.

  • Impurity Source B (Hydrolysis): ABL is a lactone. Presence of excess water before cyclization hydrolyzes the lactone ring before it can react with thioformamide, leading to acyclic by-products (e.g., 3-acetyl-3-mercaptopropanol derivatives).

The Oxidation Phase (Ethanol Acid)

Converting the intermediate 4-methyl-5-thiazoleethanol to 4-MTAA is the most common source of specification failure.

  • Impurity Source C (Incomplete Oxidation): Residual 4-methyl-5-thiazoleethanol (Sulfurol). This occurs if the oxidant stoichiometry is miscalculated or if the reaction is quenched too early.

  • Impurity Source D (Decarboxylation): 4-MTAA is thermally unstable in strong acids at high temperatures. Prolonged heating during the acid workup leads to 4,5-dimethylthiazole (loss of

    
    ).
    
  • Impurity Source E (Over-Oxidation): Aggressive oxidation (e.g., excess permanganate or chromic acid) can cleave the acetic acid side chain entirely, forming 4-methyl-5-thiazolecarboxylic acid .

Visualizing the Impurity Landscape

MTAA_Impurities Start Precursors (Thioformamide + ABL) Inter Intermediate (4-Methyl-5-thiazoleethanol) Start->Inter Cyclization Imp1 Impurity: Tars/Polymers (Cause: T > 30°C) Start->Imp1 Imp2 Impurity: Acyclic Thiols (Cause: Water in ABL) Start->Imp2 Product Target Product (4-MTAA) Inter->Product Oxidation Imp3 Impurity: Residual Ethanol (Cause: Low Oxidant) Inter->Imp3 Incomplete Imp4 Impurity: 4,5-Dimethylthiazole (Cause: Decarboxylation) Product->Imp4 Heat/Acid

Figure 1: Logic flow of impurity generation during 4-MTAA synthesis.

Module 2: Troubleshooting & FAQs

Q1: My final product has a persistent brown color even after recrystallization. What is it?

  • Diagnosis: This is likely thioformamide polymer residue ("tar"). These polymers are non-polar and co-crystallize with the product.

  • Solution: You cannot remove this easily at the final stage. You must treat the intermediate (4-methyl-5-thiazoleethanol) with Activated Carbon (Type C, pH neutral) before the oxidation step. Once oxidized, the acid functionality makes the molecule more polar, making it harder to separate from the non-polar tars.

Q2: HPLC shows a new impurity at RRT 1.2 after drying the product. What happened?

  • Diagnosis: This is likely 4,5-dimethylthiazole , formed via decarboxylation.

  • Root Cause: Drying temperature was too high (>60°C) while the cake was still acidic.

  • Corrective Action: Ensure the final wash pH is >4.0 before drying. Vacuum dry at <45°C.

Q3: We are seeing low assay values (95-97%) but high purity by HPLC. Where is the mass?

  • Diagnosis: Inorganic salt occlusion. The isolation of 4-MTAA usually involves an acid-base swing (Sodium salt

    
     Free acid).
    
  • Root Cause: If the acidification (e.g., with HCl) is done too rapidly, NaCl or KCl gets trapped in the crystal lattice.

  • Corrective Action: Perform the final acidification at 50°C (not room temp) to keep salts soluble, then cool slowly to 5°C.

Module 3: The "Gold Standard" Purification Protocol

This protocol assumes you have crude 4-MTAA or are performing the oxidation of the ethanol intermediate. This method utilizes an Acid-Base Swing coupled with Controlled Crystallization to reject both organic and inorganic impurities.

Reagents Required[1][2][3][4][5][6][7]
  • Crude 4-MTAA (or reaction mixture)

  • Sodium Hydroxide (2N)

  • Activated Carbon (Norit SX Ultra or equivalent)

  • Hydrochloric Acid (6N)

  • Deionized Water

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Dissolution Suspend crude 4-MTAA in water (5 vol). Add NaOH (2N) dropwise until pH reaches 9.0–9.5.Converts the acid to the water-soluble sodium salt (4-MTAA-Na). Non-acidic impurities (e.g., unreacted ethanol, dimers) remain insoluble or less soluble.
2. Washing Extract the aqueous layer with Ethyl Acetate (2 vol). Discard the organic layer.Critical Step: This removes the unreacted 4-methyl-5-thiazoleethanol and neutral tars which do not form salts.
3. Carbon Treatment Add Activated Carbon (5% w/w) to the aqueous phase. Stir at 25°C for 1 hour. Filter through Celite.Adsorbs polymeric color bodies. Low temperature prevents decarboxylation of the salt.
4. Controlled Precipitation Heat filtrate to 50°C. Slowly add HCl (6N) until pH reaches 4.5.Heating ensures inorganic salts (NaCl) remain dissolved. pH 4.5 is near the pKa, initiating nucleation without crashing out impurities.
5. Crystallization Cool slowly to 20°C over 2 hours, then to 0-5°C for 1 hour.Slow cooling promotes large crystal growth, reducing surface area for mother liquor (impurity) entrapment.
6. Isolation Filter. Wash cake with ice-cold water (1 vol). Vacuum dry at 40°C.Removes residual surface salts. Low temp drying prevents thermal degradation.
Process Workflow Diagram

Purification_Workflow Crude Crude 4-MTAA (Solid) Basify Dissolve in Water + NaOH (pH 9.5) Crude->Basify Extract Wash with Ethyl Acetate (Remove Neutral Impurities) Basify->Extract Carbon Activated Carbon Treatment (Remove Color) Extract->Carbon Acidify Heat to 50°C -> Add HCl to pH 3.5 Carbon->Acidify Crystallize Cool to 5°C (Crystallization) Acidify->Crystallize Final Pure 4-MTAA (>99.5%) Crystallize->Final

Figure 2: Purification workflow utilizing acid-base swing logic.

References

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13, 943-947. (Context on the Hantzsch intermediate synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61192, 4-Methyl-5-thiazoleethanol acetate. (Impurity identification data).

  • Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.[1] (Metabolite and chemical property data).

  • Veeprho. (n.d.). Meloxicam Impurity 1 (Sulfurol) Reference Standard. (Data on the ethanol intermediate as a specific impurity).

Sources

Technical Support Center: Optimization of 4-Methyl-5-thiazoleacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-5-thiazoleacetic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals, optimizing its preparation is critical for achieving high yield, purity, and scalability.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Section 1: Core Synthetic Strategies

Question 1: What are the primary synthetic routes for preparing the 4-methyl-5-thiazole core structure?

There are several established methods for constructing the 4-methyl-5-substituted thiazole ring. The choice of route often depends on the availability of starting materials, desired scale, and the specific functional group required at the 5-position.

The most prominent methods include:

  • The Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-haloketone or its equivalent with a thioamide.[3][4] It is a robust method for forming the thiazole ring.

  • Synthesis from Formamide and Phosphorus Pentasulfide: This route involves creating a thioformamide intermediate in situ, which then undergoes cyclization with a suitable α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, to form the ethyl ester of the corresponding thiazole carboxylic acid.[1] This method can be advantageous due to simple, readily available starting materials.[1]

  • Synthesis from Pre-functionalized Precursors: In some cases, the target molecule is derived from an existing thiazole compound. For instance, 4-Methyl-5-thiazoleacetic acid can be synthesized via the oxidation of 4-methylthiazole-5-ethanol.[5]

A α-Haloketone + Thioamide D 4-Methylthiazole-5-carboxylate Ester A->D Hantzsch Synthesis B Formamide + P2S5 + Ethyl 2-chloroacetoacetate B->D In situ Thioformamide Cyclization C 4-Methylthiazole-5-ethanol E 4-Methyl-5-thiazoleacetic Acid C->E Oxidation D->E Multi-step Homologation (Reduction, Conversion, Hydrolysis)

Caption: Overview of primary synthetic pathways to the 4-methyl-5-thiazoleacetic acid core.

Section 2: Experimental Protocols & Mechanisms

Question 2: Can you provide a detailed protocol for synthesizing the key precursor, 4-methylthiazole-5-carboxylic acid?

Certainly. The following protocol is based on the method involving formamide and phosphorus pentasulfide, which reliably produces the ethyl ester that is subsequently hydrolyzed.[1] This approach is noted for its steady process and high purity yield of over 98%.[1]

Experimental Protocol: Synthesis of 4-Methylthiazole-5-carboxylic Acid

Step 1: Thioformamide Formation (Sulfo-reaction)

  • Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add formamide and an inert solvent like toluene.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus pentasulfide (P₄S₁₀) portion-wise, ensuring the internal temperature does not exceed 20°C. Causality: This exothermic reaction forms the thioformamide intermediate. Controlling the temperature is crucial to prevent side reactions and ensure safety.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until the P₄S₁₀ is fully consumed.

Step 2: Cyclization Reaction

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Trustworthiness: TLC is a critical checkpoint to prevent incomplete reactions or the formation of excess byproducts.

Step 3: Hydrolysis

  • Workup: Cool the reaction mixture and carefully quench it by pouring it over ice water. Separate the organic layer.

  • Base Hydrolysis: Add the organic phase to a solution of sodium hydroxide (e.g., 10-20% aqueous solution). Heat the mixture under reflux for 2-4 hours to hydrolyze the ethyl ester to the sodium salt of the carboxylic acid.

  • Monitoring: Monitor the hydrolysis via TLC by observing the disappearance of the ester spot.

Step 4: Isolation and Purification

  • Acidification: Cool the aqueous solution in an ice bath and slowly add hydrochloric acid to adjust the pH to approximately 1-5.[1] Causality: The carboxylic acid is insoluble in acidic aqueous media and will precipitate out.

  • Filtration: Collect the white precipitate by filtration.

  • Washing & Drying: Wash the solid with cold water to remove residual salts and dry it under vacuum to yield 4-methylthiazole-5-carboxylic acid. A purity of >98% can be achieved with this method.[1]

Question 3: What is the mechanistic principle behind the Hantzsch Thiazole Synthesis?

The Hantzsch synthesis is a cornerstone of thiazole chemistry. Its mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. Understanding this pathway is key to optimizing conditions and predicting potential side reactions.

The core mechanism involves two key reactants:

  • An α-halocarbonyl compound (e.g., ethyl 2-chloroacetoacetate)

  • A thioamide (e.g., thioformamide or thiourea)

The reaction proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the carbon atom bearing the halogen in the α-halocarbonyl compound. This displaces the halide ion and forms a thioimino ether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: This intermediate readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.

A α-Haloketone + Thioamide B Thioimino Ether Intermediate (S-Alkylation) A->B Nucleophilic Substitution C Hydroxythiazoline Intermediate (Intramolecular Cyclization) B->C Nucleophilic Attack on Carbonyl D Aromatic Thiazole Product (Dehydration) C->D Elimination of H2O cluster_0 Reaction Conditions A α-Haloketone + N-Substituted Thiourea B Desired Product: 2-(N-Substituted amino)thiazole A->B Neutral Conditions (e.g., in Ethanol) C Side Product: 3-Substituted 2-Imino-2,3-dihydrothiazole A->C Acidic Conditions (e.g., HCl in Ethanol)

Caption: Influence of pH on regioselectivity in the Hantzsch synthesis.

To mitigate side reactions, it is crucial to maintain control over the reaction's pH and stoichiometry. Monitoring the reaction by TLC helps identify the formation of byproducts early, allowing for adjustments to the conditions.

Section 4: Advanced Synthetic Steps

Question 6: My synthesis yields 4-methylthiazole-5-carboxylic acid. How can I convert this into the target, 4-Methyl-5-thiazoleacetic acid?

This conversion requires a one-carbon homologation of the carboxylic acid. A standard and reliable method for this transformation involves a four-step sequence: reduction, conversion to a halide, nucleophilic substitution to a nitrile, and finally, hydrolysis.

Workflow: Carboxylic Acid to Acetic Acid Homologation

  • Reduction to Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol (4-methyl-5-hydroxymethylthiazole).

    • Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are effective. The choice depends on other functional groups present.

  • Conversion to Alkyl Halide: The hydroxyl group is then converted into a better leaving group, typically a bromide or chloride (e.g., 4-methyl-5-chloromethylthiazole).

    • Reagents: Thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide are standard choices.

  • Nitrile Formation: The alkyl halide is treated with a cyanide salt to form the corresponding nitrile via an Sₙ2 reaction.

    • Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or acetone.

  • Hydrolysis to Acetic Acid: The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be performed under either acidic or basic conditions.

    • Reagents: Strong acid (e.g., aqueous H₂SO₄ or HCl) or strong base (e.g., aqueous NaOH) followed by acidic workup.

A 4-Methylthiazole-5-carboxylic Acid B 4-Methyl-5-(hydroxymethyl)thiazole A->B Reduction (e.g., LiAlH4) C 4-Methyl-5-(chloromethyl)thiazole B->C Halogenation (e.g., SOCl2) D 4-Methyl-5-thiazoleacetonitrile C->D Cyanation (e.g., NaCN) E 4-Methyl-5-thiazoleacetic Acid D->E Hydrolysis (e.g., H2SO4, H2O)

Caption: Workflow for the homologation of a carboxylic acid to an acetic acid.

References
  • Title: Synthesis method for 4-methyl-5-(2-ethoxyl)
  • Source: Google Patents (CN112724101A)
  • Source: Google Patents (CN101475541A)
  • Title: Synthesis of 4‐methyl‐5‐(phenyldiazenyl)thiazole 4a Source: ResearchGate URL: [Link]

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

  • Title: Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole Source: ResearchGate URL: [Link]

  • Title: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: PMC - NIH URL: [Link]

  • Title: (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole Source: ResearchGate URL: [Link]

  • Title: 2-Mercapto-4-methyl-5-thiazoleacetic acid Source: Chongqing Chemdad Co., Ltd URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Hantzsch Thiazole Synthesis. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: PMC - NIH URL: [Link]

  • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Source: ResearchGate URL: [Link]

Sources

Technical Support Center: 4-Methyl-5-thiazoleacetic Acid Crystallization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Methyl-5-thiazoleacetic acid (MTAA) (CAS: 5255-33-4) is a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefditoren pivoxil). Unlike simple organic acids, MTAA possesses an amphoteric character due to the basic nitrogen in the thiazole ring and the acidic carboxyl group. This duality dictates its solubility profile and is the primary lever we pull during crystallization.

Key Physicochemical Parameters: | Parameter | Value / Characteristic | Impact on Crystallization | | :--- | :--- | :--- | | Structure | Thiazole ring + Propionic acid derivative | Amphoteric nature; pH-dependent solubility. | | pKa (Est.) | Thiazole-H⁺ (~2.5) | Carboxyl (~4.2) | Target pH for precipitation is ~3.0–3.5 (neutral species). | | Solubility | High: Water (pH > 5 or pH < 1), Alcohols, DMSO.Low: Non-polar solvents (Hexane, Toluene). | "Drowning out" (Anti-solvent) or pH-swing are best methods. | | Common Impurities | Thioformamide residues, tarry polymers, colored oxidation products. | Requires activated carbon treatment; "tar" often co-precipitates if cooling is too fast. |

Troubleshooting Logic: The "Why" Before the "How"

Crystallization failures for MTAA usually fall into three categories: Oiling Out (Phase Separation), Color Retention , or Poor Yield . Use the following decision matrix to diagnose your specific issue.

Diagram 1: Troubleshooting Decision Matrix

MTAA_Troubleshoot Start Start: Identify Issue Issue_Color Issue: Product is Brown/Tarry Start->Issue_Color Issue_Oil Issue: Oiling Out (No Crystals) Start->Issue_Oil Issue_Yield Issue: Low Yield (<60%) Start->Issue_Yield Action_Carbon Action: Activated Carbon Treatment (Methanol, 50°C, 30 min) Issue_Color->Action_Carbon High impurities Action_Seed Action: Seeding @ Metastable Zone (Add 0.5% wt seeds at cloud point) Issue_Oil->Action_Seed Supersaturation too high Action_pH Action: Check pH of Mother Liquor (Target pH 3.0 - 3.5) Issue_Yield->Action_pH Solubility too high Result_Pure Result: Off-White Crystals Action_Carbon->Result_Pure Action_Seed->Result_Pure Action_pH->Result_Pure

Caption: Diagnostic workflow for common MTAA crystallization failures. Identify the primary symptom to select the correct remediation strategy.[1]

Detailed Troubleshooting Q&A

Category A: Purity & Color (The "Tar" Problem)

Q: My crude MTAA is a dark brown sticky solid. Recrystallization from water isn't removing the color. What is happening? A: Thiazole syntheses often generate polymerized byproducts ("tars") that are soluble in hot water but insoluble in cold water, causing them to crash out with your product.

  • The Fix: Switch to a Methanol-Water Anti-solvent method with Carbon Treatment.

    • Dissolve crude MTAA in Methanol (5 volumes) at 50°C. Tars are often less soluble in methanol than the product, or easily adsorbed.

    • Add Activated Carbon (5-10% w/w). Stir for 30 mins.

    • Filter hot over Celite to remove carbon.

    • Slowly add Water (anti-solvent) to the filtrate until turbidity persists, then cool.

Q: I see "oiling out" instead of crystal formation. How do I stop this? A: Oiling out occurs when the metastable limit is exceeded before nucleation begins—essentially, the product separates as a liquid phase rather than a solid.

  • Cause: Cooling too fast or adding anti-solvent too quickly.

  • The Fix:

    • Reheat until the oil redissolves.

    • Seed the solution with pure MTAA crystals (0.1% w/w) once the solution is slightly cloudy.

    • Slow Down: Reduce the cooling rate to 5°C/hour. This allows the crystal lattice to organize, rejecting impurities that cause the "oil" phase.

Category B: Yield Optimization

Q: My yield is only 40%. Where is the rest of my product? A: It is likely trapped in the mother liquor due to incorrect pH.

  • The Science: MTAA is amphoteric.

    • pH < 2: The thiazole nitrogen is protonated (

      
      ). The molecule is cationic and highly water-soluble.
      
    • pH > 5: The carboxylic acid is deprotonated (

      
      ). The molecule is anionic and highly water-soluble.
      
    • pH ~3.2: The molecule is neutral (isoelectric). Solubility is minimal here.

  • The Fix: Measure the pH of your mother liquor. If it is not between 3.0 and 3.5, adjust it with dilute HCl or NaOH to force the remaining product out of solution.

The "Golden Protocol": Methanol/Water Displacement

This protocol is designed to balance purity (via Methanol solubility) and yield (via Water anti-solvent).

Reagents
  • Crude MTAA

  • Solvent: Methanol (HPLC Grade)

  • Anti-solvent: Deionized Water

  • Activated Carbon (e.g., Norit SX Ultra)

Step-by-Step Workflow
  • Dissolution:

    • Charge crude MTAA into a reactor.

    • Add Methanol (4.0 - 5.0 volumes) relative to cake weight.

    • Heat to 50–55°C . Ensure complete dissolution. If insolubles remain, they are likely inorganic salts (filter them off).

  • Purification (Adsorption):

    • Add Activated Carbon (5% w/w) .[2]

    • Stir at 50°C for 30–45 minutes.

    • Critical Step: Filter hot through a pre-warmed Büchner funnel (with Celite pad) to remove carbon. The filtrate should be clear yellow/orange, not dark brown.

  • Crystallization (The "Cloud Point" Technique):

    • Maintain filtrate at 40–45°C .

    • Add Water slowly via addition funnel.

    • Stop adding water the moment the solution turns permanently turbid (Cloud Point).

    • Optional: Add seed crystals here.

    • Stir for 30 minutes at this temperature to allow nucleation.

  • Growth & Isolation:

    • Continue adding Water until the ratio is 1:1 (Methanol:Water) .

    • Cool slowly to 0–5°C over 2 hours.

    • Age at 0°C for 1 hour.

    • Filter and wash the cake with cold Water/Methanol (2:1).

    • Dry under vacuum at 45°C.

Diagram 2: Process Flow Visualization

MTAA_Process Input Crude MTAA (Dark/Tarry) Dissolve Dissolve in MeOH (50°C, 5 vol) Input->Dissolve Carbon Carbon Treat & Hot Filter Dissolve->Carbon Remove Color CloudPoint Add Water to Cloud Point Carbon->CloudPoint Clear Filtrate Cool Cool to 0°C (Slow Ramp) CloudPoint->Cool Nucleation Isolate Filter & Dry (Target pH 3.2) Cool->Isolate

Caption: Optimized Methanol-Water displacement workflow for maximum purity and yield.

References & Grounding

  • Solvent Selection & Polymorphism: Kitamura, M., & Sugimoto, M. (2003).[3] Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth, 257(1-2), 177-184. Link (Demonstrates the efficacy of Methanol/Water systems for thiazole carboxylic acids).

  • Synthesis & Purification Context: Preparation of 4-methyl-5-thiazoleacetic acid derivatives. (Related Patent Context: US Patent 3,655,680 / EP0619815). Link (Describes purification of related thiazole intermediates).

  • General Crystallization Guidelines: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link (Authoritative guide on solvent selection for polar/acidic compounds).

  • Chemical Properties: National Institute of Standards and Technology (NIST). 4-Methyl-5-thiazoleethanol (Precursor Data). Link (Provides solubility baselines for the thiazole core).

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-Methyl-5-thiazoleacetic acid before handling, as thiazoles can be skin/eye irritants.

Sources

Technical Support Center: Scale-Up of 4-Methyl-5-thiazoleacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methyl-5-thiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Below you will find a troubleshooting guide and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.

Troubleshooting Guide: Navigating Scale-Up Challenges

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Question: We are experiencing significantly lower yields of the thiazole intermediate when scaling up the Hantzsch synthesis from lab to pilot scale. What are the likely causes and how can we mitigate this?

Answer: The Hantzsch thiazole synthesis, while generally high-yielding on a small scale, can present challenges during scale-up due to several factors.[1][2] The primary reasons for yield loss are often related to inefficient mixing, localized temperature variations, and improper control of reaction stoichiometry.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and concentration gradients, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the mixing speed is optimized to maintain a homogeneous reaction mixture. Consider using baffles to improve turbulence.

  • Poor Temperature Control: The exothermic nature of the reaction can be difficult to manage in large volumes, leading to runaway reactions and decomposition of reactants or products.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a reliable heating/cooling fluid, or in some cases, adding one of the reactants portion-wise to better control the exotherm.

  • Stoichiometric Imbalance: Inaccurate addition of reactants on a larger scale can lead to an excess of one reactant, which may result in the formation of byproducts.

    • Solution: Calibrate all addition pumps and flow meters. For solid reagents, ensure they are fully dissolved or suspended before addition to the main reactor.

Issue 2: Formation of Chlorinated Impurities

Question: During the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, a common precursor, we are observing the formation of 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole as a significant byproduct. How can we avoid this?

Answer: The formation of chlorinated byproducts is a known issue, particularly when using hydrochloric acid in diazotization and reduction steps.[3] This side reaction can be minimized by careful selection of reagents and reaction conditions.

Causality and Mitigation:

  • Root Cause: The presence of chloride ions (from HCl) can lead to competitive chlorination of the thiazole ring.

  • Recommended Solution: Substitute hydrochloric acid with sulfuric acid (H₂SO₄) during the diazotization and reduction steps. This eliminates the source of chloride ions and can simplify the procedure by allowing for a one-pot process.[3]

Experimental Protocol: Diazotization and Reduction using H₂SO₄

  • Dissolve the thiazole precursor in an appropriate volume of sulfuric acid.

  • Cool the mixture to the recommended temperature (e.g., -5 to 0 °C).

  • Slowly add a solution of sodium nitrite, maintaining the temperature.

  • After the diazotization is complete, introduce the reducing agent (e.g., hypophosphorous acid) at a controlled rate.

  • Monitor the reaction to completion by a suitable analytical method (e.g., HPLC, TLC).

Issue 3: Difficulties in Product Purification

Question: We are struggling with the final purification of 4-methyl-5-thiazoleacetic acid. The product is often contaminated with starting materials and side-products. What are the best practices for purification at scale?

Answer: Purification is a critical step that can be challenging to scale up. The choice of purification method will depend on the nature of the impurities. A combination of extraction, crystallization, and distillation techniques is often employed.

Purification Strategies:

Impurity Type Recommended Purification Method Key Considerations
Unreacted Starting Materials Aqueous extractionAdjust the pH of the aqueous phase to selectively extract acidic or basic impurities.
Side-Reaction Byproducts RecrystallizationScreen for suitable solvent systems that provide good recovery and high purity.
Colored Impurities Activated Carbon TreatmentUse a minimal amount of activated carbon to avoid product loss.
Volatile Impurities Distillation under reduced pressureOptimize temperature and pressure to avoid thermal decomposition of the product.[4]

Workflow for Purification:

Caption: A typical workflow for the purification of 4-methyl-5-thiazoleacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-methyl-5-thiazoleacetic acid and their respective challenges?

A1: The most prevalent routes start from precursors like 4-methyl-5-(2-hydroxyethyl)thiazole or 4-methylthiazole-5-carboxylic acid.

  • From 4-methyl-5-(2-hydroxyethyl)thiazole: This involves oxidation of the hydroxyethyl group.

    • Challenges: Use of heavy metal oxidants (e.g., MnO₂, CrO₃) which are not eco-friendly and can be difficult to remove.[5] Alternative methods using catalysts are being explored.[5]

  • From 4-methylthiazole-5-carboxylic acid: This involves conversion to an intermediate that can be elongated to the acetic acid.

    • Challenges: Often requires the use of hazardous reagents like thionyl chloride to form the acid chloride.[5][6] The subsequent reactions need to be carefully controlled to avoid side products.

Synthesis Overview:

Synthesis_Routes cluster_0 Route A cluster_1 Route B Hydroxyethyl_Thiazole 4-methyl-5-(2-hydroxyethyl)thiazole Oxidation Oxidation Hydroxyethyl_Thiazole->Oxidation MTAA_A 4-Methyl-5-thiazoleacetic acid Oxidation->MTAA_A Carboxylic_Acid 4-methylthiazole-5-carboxylic acid Activation Activation (e.g., with SOCl2) Carboxylic_Acid->Activation Elongation Chain Elongation Activation->Elongation MTAA_B 4-Methyl-5-thiazoleacetic acid Elongation->MTAA_B

Caption: Common synthetic routes to 4-methyl-5-thiazoleacetic acid.

Q2: Are there more environmentally friendly ("greener") synthesis methods available?

A2: Yes, research is ongoing to develop more sustainable methods. For related compounds, catalytic hydrogenation has been shown to be a more eco-friendly alternative to traditional oxidation or reduction methods that use stoichiometric amounts of hazardous reagents.[5][6] For example, the use of a Pd/BaSO₄ catalyst for the hydrogenation of a carboxylic acid chloride is a more sustainable approach.[5]

Q3: How can I effectively monitor the progress of the reaction during scale-up?

A3: In-process monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for tracking the consumption of starting materials and the formation of the product and any impurities. For faster, qualitative checks, Thin-Layer Chromatography (TLC) can also be employed.[5]

Q4: What are the key safety considerations when scaling up the synthesis of 4-methyl-5-thiazoleacetic acid?

A4: Safety is paramount. Key considerations include:

  • Handling of Hazardous Reagents: Many of the synthesis routes involve corrosive and toxic chemicals like thionyl chloride, phosphorus pentasulfide, and strong acids.[6][7] Ensure proper personal protective equipment (PPE) is used and that the reactions are carried out in a well-ventilated area, preferably in a closed system.

  • Exothermic Reactions: As mentioned earlier, be prepared to manage the heat generated during the reaction to prevent runaways.

  • Waste Disposal: Develop a clear plan for the disposal of chemical waste, especially any heavy metals or chlorinated solvents, in accordance with local regulations.

References

Sources

Solving solubility issues with 4-Methyl-5-thiazoleacetic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-Methyl-5-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Introduction to 4-Methyl-5-thiazoleacetic Acid

4-Methyl-5-thiazoleacetic acid is a heterocyclic compound featuring a thiazole ring, a structure of interest in pharmaceutical research due to its presence in various biologically active molecules.[1] As a carboxylic acid, its solubility is significantly influenced by the pH of the medium. Understanding its physicochemical properties is paramount for successful experimental outcomes.

Chemical Structure:

PropertyValueSource
CAS Number 5255-33-4[1]
Molecular Formula C₆H₇NO₂S[1]
Molecular Weight 157.19 g/mol [2]
Appearance White to off-white crystalline solid[1]
Predicted pKa ~4.09 (for the similar 2-mercapto-4-methyl-5-thiazoleacetic acid)[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face when working with 4-Methyl-5-thiazoleacetic acid.

FAQ 1: My 4-Methyl-5-thiazoleacetic acid won't dissolve in water or my aqueous buffer. What should I do?

This is the most frequent challenge. The limited aqueous solubility of the protonated form of 4-Methyl-5-thiazoleacetic acid is expected. Here’s a systematic approach to troubleshoot this issue:

Understanding the 'Why': The Role of pKa

Troubleshooting Workflow:

start Start: Undissolved Compound in Aqueous Medium check_ph Is the pH of your buffer > 6? start->check_ph adjust_ph Adjust pH to > 7 with dilute NaOH or KOH check_ph->adjust_ph No still_insoluble Still Insoluble? check_ph->still_insoluble Yes adjust_ph->still_insoluble organic_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO) still_insoluble->organic_stock dilute Dilute stock into your aqueous buffer organic_stock->dilute precipitation Precipitation upon dilution? dilute->precipitation success Success: Solubilized Compound dilute->success No co_solvent Use a co-solvent or solubilizing agent precipitation->co_solvent Yes fail Consult further resources precipitation->fail Persistent Issue co_solvent->success

Troubleshooting Workflow for Solubility Issues

Step-by-Step Solutions:

  • pH Adjustment: The most direct way to increase aqueous solubility is to deprotonate the carboxylic acid.

    • Action: Add a small amount of a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise to your aqueous suspension of 4-Methyl-5-thiazoleacetic acid while stirring.

    • Target pH: Aim for a pH of 7.0 or higher. For most biological assays, a physiological pH of 7.4 is ideal.

    • Rationale: At a pH above the pKa, the carboxylic acid group will be deprotonated to a carboxylate, which is an ion and therefore more readily solvated by water.

  • Prepare a Concentrated Stock in an Organic Solvent: If direct dissolution in an aqueous buffer is unsuccessful, preparing a concentrated stock solution in an organic solvent is a standard and effective method.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is an excellent choice. A related compound, 4-methyl-5-thiazoleethanol, shows high solubility in DMSO (100 mg/mL).[4] While not the exact compound, this suggests DMSO is a strong candidate for creating a high-concentration stock of 4-Methyl-5-thiazoleacetic acid. Ethanol is another potential option.

    • Protocol: See the detailed protocol for preparing a DMSO stock solution in the "Experimental Protocols" section below.

FAQ 2: I prepared a clear stock solution in DMSO, but the compound precipitated when I diluted it into my cell culture medium/buffer. How can I prevent this?

This is a common phenomenon when diluting a concentrated organic stock into an aqueous medium. The organic solvent is miscible with the aqueous phase, but the compound itself may not be soluble at the final concentration in the mixed solvent system.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of 4-Methyl-5-thiazoleacetic acid in your assay.

  • Increase the Percentage of Organic Solvent (with caution): For some in vitro assays, a small percentage of DMSO (typically <0.5% v/v) is tolerated by cells. You may be able to slightly increase the final DMSO concentration to maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.

  • Use of Co-solvents and Solubilizing Agents: For more challenging situations, especially for in vivo studies, co-solvents and solubilizing agents can be employed. Protocols for the related 4-Methyl-5-thiazoleethanol suggest the use of:

    • PEG300 and Tween-80: A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

    • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]

FAQ 3: What is the recommended storage condition for 4-Methyl-5-thiazoleacetic acid solutions?

The stability of the compound in solution is crucial for reproducible experimental results.

  • Powder Form: Store the solid compound at -20°C for long-term stability.

  • Organic Stock Solutions (e.g., in DMSO): For a related compound, stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[5] It is reasonable to assume similar stability for 4-Methyl-5-thiazoleacetic acid. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is generally recommended to prepare fresh aqueous working solutions daily from a frozen organic stock. The stability of the compound in aqueous buffers, especially at physiological pH and temperature, may be limited.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a starting point for creating a high-concentration stock solution.

Materials:

  • 4-Methyl-5-thiazoleacetic acid (MW: 157.19 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 15.72 mg of 4-Methyl-5-thiazoleacetic acid and place it in a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the 100 mM stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (pH > 7.0)

This protocol describes the dilution of the DMSO stock into a typical physiological buffer.

Materials:

  • 100 mM stock solution of 4-Methyl-5-thiazoleacetic acid in DMSO

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4, or other desired buffer

  • Sterile conical tubes

Procedure:

  • Warm the frozen DMSO stock solution to room temperature.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • In a sterile conical tube, add the desired volume of your aqueous buffer.

  • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. For example, to prepare 10 mL of a 100 µM working solution, add 10 µL of the 100 mM stock to 9.99 mL of buffer.

  • Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5% v/v).

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately.

Visualization of Key Concepts

pH-Dependent Solubility of a Carboxylic Acid

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure R-COOH (Protonated) Low Solubility high_ph_structure R-COO⁻ (Deprotonated) High Solubility low_ph_structure->high_ph_structure + OH⁻ - H₂O high_ph_structure->low_ph_structure + H₃O⁺ - H₂O

Effect of pH on the solubility of 4-Methyl-5-thiazoleacetic acid.

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. National Institutes of Health. [Link]

Sources

Technical Support Center: Stability Enhancement of 4-Methyl-5-thiazoleacetic Acid (MTA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 4-Methyl-5-thiazoleacetic acid (MTA) and its derivatives (esters/amides). As a critical intermediate in the synthesis of cephalosporins (e.g., Cefditoren Pivoxil ) and PPAR agonists, the integrity of the thiazole ring and the acetic acid side chain is paramount.

MTA derivatives exhibit a dichotomy in stability: the aromatic thiazole ring is generally robust but susceptible to S-oxidation and C-2 nucleophilic attack , while the acetic acid moiety is prone to thermal decarboxylation .[1] This guide provides self-validating protocols to mitigate these risks.

Module 1: Solid-State Storage & Handling

Common Issue: Discoloration (Yellowing/Browning) upon Storage

User Question: "My white crystalline MTA powder turns yellow after 2 weeks in ambient storage. Is it still usable?"

Technical Insight: The color shift typically indicates the formation of S-oxides (sulfoxides) or oxidative ring-opening products.[1] Thiazoles are electron-rich heterocycles; atmospheric oxygen, catalyzed by trace metals or light (UV), attacks the sulfur atom.

The Protocol: "The Inert Shield System" To prevent oxidative degradation during storage.

  • Purification (Metal Scavenging):

    • Why: Synthesis of MTA often involves metal catalysts (e.g., Pd/BaSO4). Residual metals act as radical initiators for oxidation.[1]

    • Step: Recrystallize crude material using a chelating resin (e.g., QuadraPure™) or wash with EDTA solution prior to final drying.

    • Validation: Verify heavy metal content is <10 ppm via ICP-MS.[1]

  • Desiccation & Deoxygenation:

    • Store under an Argon atmosphere (Argon is heavier than air and provides a better blanket than Nitrogen).

    • Use opaque, amber glass vials with PTFE-lined caps to prevent moisture ingress and UV interaction.[1]

  • Temperature Control:

    • Store at 2–8°C . Avoid freezing if the compound is a hydrate, as freeze-thaw cycles can disrupt the crystal lattice and accelerate degradation.

Visual: Storage Decision Tree

StorageProtocol Start Issue: Material Discoloration Check1 Check Trace Metals (ICP-MS) Start->Check1 Check2 Check Storage Atmosphere Check1->Check2 Metals <10ppm Action1 Recrystallize with EDTA/Scavenger Check1->Action1 Metals >10ppm Action2 Switch to Argon + Amber Glass Check2->Action2 Air/Nitrogen Action1->Check2 Result Stable White Solid (>6 months) Action2->Result

Figure 1: Troubleshooting workflow for solid-state discoloration.

Module 2: Solution Chemistry & Reaction Optimization

Common Issue: Yield Loss via Decarboxylation

User Question: "I observe significant gas evolution and yield loss when heating MTA in basic solution. What is happening?"

Technical Insight: The acetic acid group at the 5-position is susceptible to thermal decarboxylation .[1] This is exacerbated by the electron-withdrawing nature of the thiazole ring, which stabilizes the carbanion intermediate formed after CO2 loss. Furthermore, the C-2 proton of the thiazole ring is acidic (


 in DMSO, but lower in derivatives); strong bases can deprotonate C-2, leading to ring-opening or polymerization.[1]

The Protocol: "Thermal-pH Guard" To maximize yield during derivatization.[1]

  • pH Buffering:

    • Maintain reaction pH between 4.0 and 7.5 .

    • Why: Avoids protonation of the thiazole nitrogen (which destabilizes the ring) and prevents base-catalyzed decarboxylation.

  • Temperature Ceiling:

    • Do not exceed 40°C during coupling reactions unless strictly necessary.[1]

    • If higher temperatures are required, use a high-pressure reactor to suppress decarboxylation equilibrium shift (Le Chatelier's principle).[1]

  • Solvent Selection:

    • Avoid protic solvents at high temperatures.[1] Use aprotic polar solvents (e.g., DMF, DMSO) but ensure they are peroxide-free .

Visual: Degradation Pathways

Degradation MTA 4-Methyl-5-thiazoleacetic Acid Oxidation S-Oxide / Sulfone (via Peroxides/UV) MTA->Oxidation [O] Decarb 4-Methyl-5-methylthiazole (via Heat/Base + CO2 loss) MTA->Decarb Heat (>50°C) RingOpen Ring Opening (via Strong Base at C-2) MTA->RingOpen pH > 10

Figure 2: Primary degradation pathways for MTA derivatives.[1]

Module 3: Formulation & Excipient Compatibility

Common Issue: Incompatibility in Liquid Formulations

User Question: "Our liquid formulation shows a new impurity peak at RRT 1.2 after 1 month. We use reducing sugars as sweeteners."

Technical Insight: Thiazoles containing primary amines (or if the derivative degrades to an amine) can undergo Maillard reactions with reducing sugars. Additionally, polyethylene glycols (PEGs) often contain trace peroxides which attack the thiazole sulfur.

The Protocol: "Excipient Screening Matrix"

Excipient ClassRisk LevelRecommendationMechanism of Failure
Reducing Sugars (Lactose, Glucose)HighReplace with Mannitol or Sucrose.[1]Maillard reaction with amine impurities or derivatives.
PEGs / Polysorbates MediumUse "Low Peroxide" grades; add Antioxidant.Peroxide-induced S-oxidation of the thiazole ring.[1]
Stearates (Mg/Ca) LowSafe, but monitor pH micro-environment.Alkaline micro-climate may induce hydrolysis.

Self-Validating Experiment: The Stress Test

  • Binary Mixture: Mix MTA derivative 1:1 with excipient.

  • Stress: Incubate at 50°C / 75% RH for 7 days.

  • Analysis: HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).

  • Acceptance: < 0.5% total impurity increase.

References

  • National Center for Biotechnology Information (NCBI). 4-Methyl-5-thiazoleacetic acid (Compound Summary).[1] PubChem.[1] Available at: [Link][1]

  • Mishra, C.B., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules (MDPI).[1] Available at: [Link][1]

  • Li, Z., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[1] Asian Journal of Chemistry. (Discusses Pd/BaSO4 synthesis risks). Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link][1]

Sources

Technical Support Center: By-product Identification and Minimization in 4-Methyl-5-thiazoleacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-thiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and minimizing the formation of critical by-products. Our approach is rooted in a deep understanding of the reaction mechanisms to provide practical, field-proven solutions.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The most common and efficient method for synthesizing the precursor to 4-Methyl-5-thiazoleacetic acid, ethyl 4-methyl-5-thiazoleacetate, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, typically ethyl 4-chloroacetoacetate, with a thioamide, such as thioformamide. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. While this method is generally high-yielding, several potential side reactions can lead to impurities that complicate purification and compromise final product quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing both the "why" behind the problem and the "how" to resolve it.

FAQ 1: My reaction is producing a significant amount of an isomeric by-product. How can I identify it and favor the formation of my desired product?

The Problem: A common issue in the Hantzsch synthesis is the formation of an isomeric by-product, particularly when using substituted thioamides under certain conditions. In the synthesis of 4-Methyl-5-thiazoleacetic acid, this can manifest as the formation of an imino-dihydrothiazole derivative alongside the desired thiazole.

The Causality: The regioselectivity of the final cyclization step is highly dependent on the reaction's pH. Under neutral or slightly basic conditions, the reaction typically proceeds to the desired 2-aminothiazole derivative. However, under acidic conditions, the reaction can favor the formation of a 2-imino-2,3-dihydrothiazole isomer.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric by-product formation.

Identification Protocol:

  • HPLC-UV Analysis: Develop a gradient HPLC method to separate the desired product from the more polar isomeric by-product. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. The desired product will generally have a longer retention time.

  • ¹H NMR Spectroscopy: The proton on the thiazole ring (at the 2-position) of the desired product will have a characteristic chemical shift. The isomeric impurity will show different chemical shifts for the ring protons and the exocyclic imino proton.

Minimization Strategies:

  • Strict pH Control: Maintain the reaction mixture at a pH between 7 and 8. This can be achieved by using a mild base, such as sodium bicarbonate or sodium acetate, as an acid scavenger.

  • Order of Addition: Add the ethyl 4-chloroacetoacetate slowly to the solution of thioformamide to maintain a low concentration of the reactive halide and minimize side reactions.

  • Temperature Management: Run the reaction at a moderate temperature (e.g., 50-60 °C). Elevated temperatures can sometimes promote the formation of the undesired isomer.

FAQ 2: I am observing an unknown impurity with a higher molecular weight than my product. What could it be and how do I prevent it?

The Problem: The presence of a higher molecular weight impurity often suggests a dimerization or condensation side reaction. In the context of the Hantzsch synthesis, this could be a dithiazolyl ether or a related condensed product.

The Causality: The starting material, ethyl 4-chloroacetoacetate, is highly reactive and can undergo self-condensation or react with the product or intermediates, especially under basic conditions or at elevated temperatures. One possibility is the formation of a dithiazolyl ether through the reaction of the hydroxyl intermediate with another molecule of ethyl 4-chloroacetoacetate.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess of the thioformamide to ensure that the ethyl 4-chloroacetoacetate is consumed rapidly in the desired reaction pathway.

  • Temperature Control: Avoid excessive heating of the reaction mixture. Maintaining a controlled temperature throughout the reaction is crucial.

  • Quenching: Once the reaction is complete, quench it by adding it to cold water to prevent further side reactions.

Identification Protocol:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the impurity. This will provide strong evidence for its structure.

  • NMR Spectroscopy: Isolate the impurity by preparative HPLC and characterize it using ¹H and ¹³C NMR to confirm its structure.

FAQ 3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or generates additional by-products. What are the optimal conditions?

The Problem: The saponification of ethyl 4-methyl-5-thiazoleacetate can be challenging. Incomplete hydrolysis leads to residual ester in the final product, while harsh conditions can lead to degradation of the thiazole ring or other side reactions.

The Causality: The rate of ester hydrolysis is highly dependent on pH and temperature.[2][3] While basic hydrolysis is common, prolonged exposure to strong bases at high temperatures can lead to ring-opening or other degradation pathways. Acid-catalyzed hydrolysis can also be employed, but may also promote side reactions if not carefully controlled.

Troubleshooting Workflow for Hydrolysis:

Caption: Workflow for optimizing the hydrolysis step.

Optimized Hydrolysis Protocol:

  • Choice of Base: Use a slight excess (1.1-1.2 equivalents) of a milder base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Temperature: Perform the hydrolysis at room temperature or with gentle warming (up to 40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ester is no longer detectable.

  • Acidification: After completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the carboxylic acid. Add the acid slowly while cooling the mixture in an ice bath to control the temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

Section 2: Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying by-products.

Table 1: Recommended Analytical Techniques

TechniquePurposeKey Parameters
HPLC-UV Quantify the purity of the final product and identify known impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) Detection: UV at 254 nm and 280 nm
LC-MS Identify unknown by-products by determining their molecular weights.Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) for accurate mass determination.
¹H & ¹³C NMR Structural elucidation of the final product and isolated impurities.Use a high-field NMR spectrometer (≥400 MHz) for better resolution. Deuterated solvents like DMSO-d₆ or CDCl₃ are suitable.

Section 3: Proactive Strategies for By-product Minimization

Beyond troubleshooting, proactive measures during the synthesis can significantly reduce the formation of impurities.

Table 2: Proactive Minimization Strategies

ParameterRecommended ActionRationale
Starting Material Purity Use high-purity ethyl 4-chloroacetoacetate and freshly prepared thioformamide.Impurities in starting materials can lead to a cascade of side reactions.
Solvent Choice Use anhydrous solvents for the Hantzsch reaction to prevent premature hydrolysis of the chloro-ester.Water can compete with the thioamide as a nucleophile.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative side reactions.
Work-up Procedure After the Hantzsch reaction, a mild aqueous work-up with a buffer (e.g., phosphate buffer at pH 7) can help to remove unreacted starting materials and salts.Avoids harsh pH swings that can promote by-product formation.

By implementing these troubleshooting and proactive strategies, researchers can significantly improve the purity and yield of 4-Methyl-5-thiazoleacetic acid, leading to more reliable and reproducible results in drug discovery and development endeavors.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wellington, S. L., & Richardson, E. A. (1994). A study of the effect of pH on the hydrolysis of methyl formate. Industrial & Engineering Chemistry Research, 33(11), 2854-2859.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

Sources

Technical Support Center: 4-Methyl-5-thiazoleacetic Acid (4-MTAA) Workup & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with 4-Methyl-5-thiazoleacetic acid (4-MTAA) . It addresses specific failure modes in workup and isolation, moving beyond standard textbook procedures to handle the physicochemical nuances of the thiazole moiety.

Topic: Refining Workup Procedures for 4-Methyl-5-thiazoleacetic Acid (CAS: 5255-33-4) Audience: Process Chemists, Drug Development Scientists Status: Active Support Guide

Core Chemistry & Solubility Behavior

Context: 4-MTAA is a critical intermediate for cephalosporins (e.g., Cefotiam) and PPAR agonists. Its isolation is frequently complicated by its amphoteric nature . The molecule contains a weakly basic thiazole nitrogen (pKa ~2.5–3.0) and an acidic carboxylic acid tail (pKa ~4.0–4.8).

The "Solubility Trap": Many protocols fail because they treat 4-MTAA solely as a carboxylic acid.

  • High pH (>6): Soluble as a carboxylate anion.

  • Very Low pH (<1.5): Soluble as a thiazolium cation (protonated nitrogen).

  • Target Zone (pH 3.0–4.0): The neutral (zwitterionic-like) species predominates, representing the point of minimum solubility (Isoelectric Point).

Troubleshooting Guide (Q&A Format)

Module A: The "Crash Out" Failure (Yield Loss)

User Question: "I acidified my reaction mixture to pH 1.0 to precipitate the product, but my yield is <40%. Where is my product?"

Technical Insight: You have likely over-acidified. At pH 1.0, the thiazole nitrogen becomes protonated (


), forming a water-soluble hydrochloride salt. Unlike simple benzoic acid derivatives, 4-MTAA will re-dissolve in strong acid.

Corrective Protocol:

  • Back-Titration: Slowly add 10% NaOH or

    
     to raise the pH back to 3.2 – 3.8 .
    
  • Observation: Watch for the formation of a thick white/off-white precipitate as you enter this pH window.

  • Temperature Control: Cool the mixture to 0–5°C only after adjusting the pH. Cooling while too acidic will not force precipitation of the salt as effectively as pH adjustment forces the neutral species out.

Module B: Impurity Management (The "Red/Brown Tar" Issue)

User Question: "My crude solid is brown and sticky. Recrystallization isn't cleaning it up effectively."

Technical Insight: The brown color typically arises from polymerized thioformamide or oxidized sulfur byproducts. These are non-polar "tars" that occlude within the crystal lattice if not removed before precipitation.

Corrective Protocol:

  • Carbon Treatment (The "Basic" Wash):

    • Before acidification, ensure the reaction mixture is at pH 8–9 (fully dissolved).

    • Add Activated Carbon (5-10% w/w) and heat to 50°C for 30 minutes.

    • Filter hot through Celite. The filtrate should be pale yellow, not dark brown.

  • Phase Separation: If a distinct oily layer persists at basic pH, perform a wash with Ethyl Acetate or Dichloromethane to remove non-acidic organic impurities before acidifying the aqueous layer.

Module C: Drying & Hygroscopicity

User Question: "The product turns into a gum during vacuum drying."

Technical Insight: 4-MTAA can retain water and acetic acid. If the drying temperature is too high (>60°C) while wet, it may undergo partial decarboxylation or melt (mp ~128-132°C, but lower if impure/wet).

Corrective Protocol:

  • Azeotropic Drying: If the solid is gummy, dissolve in minimal Ethanol/Toluene and rotovap to remove water azeotropically.

  • Step-Down Drying: Dry at 40°C under vacuum first, then ramp to 50°C only after the bulk water is removed.

Visualizing the Workflow

The following diagram illustrates the critical pH-dependent decision pathways for maximizing recovery.

WorkupWorkflow Start Crude Reaction Mixture (Aqueous/Basic) CheckColor Is solution Dark/Tarry? Start->CheckColor CarbonTreat Add Activated Carbon Heat 50°C, pH 8-9 Filter Hot CheckColor->CarbonTreat Yes ExtractNeutrals Wash with EtOAc (Remove non-acidic impurities) CheckColor->ExtractNeutrals No CarbonTreat->ExtractNeutrals AcidifyStep Slow Acidification Target: pH 3.2 - 3.8 ExtractNeutrals->AcidifyStep Precipitate Precipitate Forms (Neutral Species) AcidifyStep->Precipitate pH 3.5 (Ideal) OverAcid pH < 1.5 (Soluble Cation Form) AcidifyStep->OverAcid pH < 1.5 (Error) FilterWash Filter & Wash Ice-Cold Water (pH 4) Precipitate->FilterWash OverAcid->AcidifyStep Add Base to Correct Recryst Recrystallization Solvent: Water or EtOH/Water FilterWash->Recryst FinalProduct Pure 4-MTAA (White Crystalline Solid) Recryst->FinalProduct

Caption: pH-controlled isolation logic for 4-MTAA. Note the critical "Goldilocks Zone" at pH 3.5 to avoid solubilization.

Optimized Experimental Protocol

Objective: Isolation of high-purity (>98%) 4-Methyl-5-thiazoleacetic acid from crude hydrolysis mixture.

Step-by-Step Methodology
  • Preparation: Dilute the crude alkaline reaction mixture with water (approx. 3-4 volumes relative to theoretical yield mass).

  • Clarification (Crucial):

    • Adjust pH to 8.0 – 9.0 using 20% NaOH.

    • Add activated carbon (5% w/w). Stir at 45-50°C for 30 mins.

    • Filter through a Celite pad to remove carbon and tarry particulates.

  • Neutral Impurity Removal:

    • Extract the filtrate once with Ethyl Acetate (0.5 vol). Discard the organic layer (contains unreacted thioamide/ketones).

  • Precipitation (The Critical Step):

    • Cool the aqueous phase to 10-15°C.

    • Add 4N HCl dropwise with vigorous stirring.

    • STOP addition when pH reaches 3.5 .

    • Stir for 1 hour at 0-5°C to maximize crystallization.

  • Filtration & Washing:

    • Filter the white solid.[1]

    • Wash the cake with ice-cold water adjusted to pH 3.5 (Do not use neutral water, as it may dissolve some product).

  • Purification (Recrystallization):

    • If purity is <98%, recrystallize from Water or Ethanol/Water (1:3) .

    • Dissolve at boiling point, cool slowly to room temperature, then chill to 4°C.

Data Summary: Impurity Profile & Removal
Impurity TypeOriginAppearanceRemoval Strategy
Thioformamide Starting MaterialYellow Oil/SolidWash basic aqueous phase with EtOAc before acidification.
Polymerized Tars Thermal degradationDark Brown/BlackActivated carbon treatment at pH 8-9.
Inorganic Salts Neutralization (NaCl)White SolidWater wash of filter cake (product is sparingly soluble in cold water).
Decarboxylated Species Overheating (>140°C)Liquid (4,5-dimethylthiazole)Removed during the EtOAc wash step (non-acidic).

References

  • Source: National Institutes of Health (PMC)

  • Preparation of 4-methylthiazole-5-carboxylic acid (Analogous Workup)

  • Context: Provides physical property data, including solubility in water vs. organic solvents and melting point (128-132°C)

  • Source: Google Patents (EP0619815B1)

Sources

Addressing inconsistent results in biological assays with 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methyl-5-thiazoleacetic acid (4-MTA). This resource, developed by our team of application scientists, is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions. We understand that inconsistent results in biological assays can be a significant impediment to research progress. This guide is structured to help you diagnose and resolve common issues encountered when working with 4-MTA, ensuring the reliability and reproducibility of your experimental data.

I. Troubleshooting Guide: Addressing Inconsistent Results

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: Why am I observing high variability between replicate wells in my cell-based assay?

High variability across replicates is a common issue that can obscure the true biological effect of 4-MTA. The root cause often lies in the physicochemical behavior of the compound in your assay medium.

Underlying Causes and Explanations:

  • Compound Precipitation: 4-Methyl-5-thiazoleacetic acid is a crystalline solid with solubility in water and various organic solvents.[1] However, when a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer, the compound can precipitate out of solution. This precipitation is often not uniform across all wells, leading to significant differences in the effective concentration of the compound that the cells are exposed to.[2] This can result in false-negatives or highly variable data.[3]

  • Solvent Shock: The rapid dilution of a DMSO stock into your aqueous media can cause localized high concentrations of the organic solvent, leading to "solvent shock." This can stress or kill cells in a non-uniform manner, contributing to variability.

  • Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes, can introduce significant errors.[4] This is a frequent source of variability in plate-based assays.[5]

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection for Precipitation:

    • After adding the diluted 4-MTA to your assay plate, and before adding cells (if possible), hold the plate up to a light source and look for any signs of cloudiness, particulates, or crystals in the wells. Check again under a microscope.

    • Solution: If precipitation is observed, you will need to optimize your dilution scheme. This may involve using a lower starting stock concentration or performing a serial dilution in a buffer that is more amenable to the compound's solubility.

  • Optimize Dilution Method:

    • Instead of adding a small volume of highly concentrated stock directly to a large volume of media in the well, prepare an intermediate dilution of 4-MTA in your assay medium.

    • Vortex this intermediate dilution gently but thoroughly before adding it to your assay plate. This helps to ensure the compound is evenly dispersed.

  • Evaluate Solvent Concentration:

    • Calculate the final concentration of your solvent (e.g., DMSO) in the assay wells. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, as higher concentrations can have cytotoxic effects.[6]

    • Run a "solvent control" plate where you add the same concentrations of the solvent to wells without the compound to assess its effect on your cells.

  • Refine Pipetting Technique:

    • Ensure your pipettes are properly calibrated.

    • When adding the compound or cells to the plate, pipette into the side of the wells to avoid splashing and ensure accurate delivery to the bottom.[4]

    • Always use fresh pipette tips for each reagent and dilution step to prevent cross-contamination.[4]

Question 2: My dose-response curve is not sigmoidal and shows inconsistent results at higher concentrations. What could be the cause?

A non-ideal dose-response curve, particularly at higher concentrations, often points to issues with compound solubility or stability.

Underlying Causes and Explanations:

  • Concentration-Dependent Precipitation: As the concentration of 4-MTA increases, it is more likely to exceed its solubility limit in the aqueous assay buffer, leading to precipitation.[2] This means that beyond a certain point, increasing the nominal concentration does not increase the amount of dissolved, active compound.

  • Compound Degradation: Depending on the pH and temperature of your assay conditions, 4-MTA could be susceptible to degradation over the course of a long incubation period. The stability of the thiazole ring can be influenced by these factors.

  • Cellular Toxicity: At high concentrations, the observed effect may be due to general cytotoxicity rather than a specific biological activity.

Step-by-Step Troubleshooting Protocol:

  • Determine the Kinetic Solubility of 4-MTA in Your Assay Medium:

    • Prepare a series of dilutions of your 4-MTA stock in the assay medium.

    • Incubate these dilutions under the same conditions as your assay (temperature, CO2, etc.) for a short period.

    • Visually and microscopically inspect for the highest concentration that remains fully dissolved. This is your approximate solubility limit, and you should design your dose-response experiments to stay below this concentration.

  • Assess Compound Stability:

    • Incubate 4-MTA in your assay medium for the full duration of your experiment.

    • At the end of the incubation, analyze the sample using HPLC or a similar method to determine if the parent compound has degraded.

    • If degradation is observed, you may need to shorten the assay duration or adjust the pH of the medium if possible.

  • Perform a Cytotoxicity Assay:

    • Run a parallel assay to measure cell viability (e.g., an MTT or CellTiter-Glo® assay) using the same concentrations of 4-MTA.

    • This will help you to distinguish between a specific biological effect and a general cytotoxic response.

Question 3: I am seeing a weaker-than-expected biological effect, or no effect at all. How can I troubleshoot this?

A lack of activity can be frustrating, but it is a solvable problem. The issue could be with the compound itself, its handling, or the assay system.

Underlying Causes and Explanations:

  • Compound Purity and Integrity: The purity of the compound is critical. Impurities can interfere with the assay or the compound may have degraded during storage.[7][8]

  • Improper Storage and Handling: 4-MTA, like many small molecules, should be stored under appropriate conditions to prevent degradation. Exposure to moisture, light, and repeated freeze-thaw cycles can compromise the compound's integrity.[9][10][11]

  • Sub-optimal Cellular Uptake: The compound may not be efficiently entering the cells to reach its target. The physicochemical properties of 4-MTA will influence its ability to cross the cell membrane.

  • Assay Window Issues: The assay itself may not be robust enough to detect a signal. This could be due to incorrect instrument settings or reagent concentrations.[12]

Step-by-Step Troubleshooting Protocol:

  • Verify Compound Quality:

    • Whenever possible, obtain a certificate of analysis (CoA) for your batch of 4-MTA to confirm its purity.

    • If there is any doubt about the compound's integrity, consider obtaining a fresh batch from a reputable supplier.[13]

  • Review Storage and Handling Procedures:

    • Lyophilized 4-MTA should be stored at -20°C or colder in a desiccated environment, protected from light.[11][14]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[14]

    • For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Optimize for Cellular Uptake:

    • While direct measurement of cellular uptake can be complex, you can empirically test different incubation times to see if a longer exposure enhances the biological effect.

    • Ensure that components of your media (e.g., high serum concentrations) are not binding to the compound and reducing its bioavailability.

  • Validate the Assay Itself:

    • Run a positive control for your assay if one is available. This will confirm that the assay is working as expected.

    • Review your plate reader settings, including gain and excitation/emission wavelengths, to ensure they are optimal for your assay.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution of 4-Methyl-5-thiazoleacetic acid?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of 4-MTA. It is a powerful solvent that can typically dissolve the compound at concentrations of 10 mM or higher.[16] Always ensure you are using a high-purity, anhydrous grade of DMSO.

Q2: How should I properly store my 4-MTA stock solution?

A: For long-term storage, it is best to store your DMSO stock solution of 4-MTA at -20°C or -80°C. To avoid the damaging effects of repeated freeze-thaw cycles, we strongly recommend aliquoting the stock solution into smaller, single-use volumes.[11]

Q3: Can I dissolve 4-MTA directly in aqueous buffers like PBS or cell culture media?

A: While 4-MTA has some water solubility, it is generally not recommended to dissolve it directly in aqueous buffers to make a concentrated stock solution. It is more effective to first create a high-concentration stock in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media for your working solution.[17]

Q4: What is the "edge effect" and how can it affect my results with 4-MTA?

A: The "edge effect" refers to the phenomenon where the wells on the outer edges of a microplate behave differently from the inner wells, often due to increased evaporation or temperature fluctuations.[18] This can lead to variability in your data. To mitigate this, you can avoid using the outer wells for your experimental samples and instead fill them with a blank solution (e.g., media without cells or compound).

Q5: How important is the purity of 4-MTA for my experiments?

III. Visual and Data-Driven Guides

Diagrams
Troubleshooting Workflow for Inconsistent Assay Results

Caption: A logical workflow to diagnose inconsistent assay results.

Impact of Solvent Choice on Compound Bioavailability

G cluster_0 High DMSO Concentration cluster_1 Optimized Dilution a Direct addition of concentrated DMSO stock b Localized 'Solvent Shock' a->b d Compound Precipitation a->d c Cell Stress / Death b->c e Inconsistent Results c->e d->e f Intermediate Dilution in Assay Medium g Uniform Compound Dispersion f->g h Maintained Cell Viability g->h i Reliable Results h->i

Caption: Effect of solvent handling on assay outcome.

Data Tables
Table 1: Recommended Solvent Concentrations for Cell-Based Assays
SolventRecommended Max. ConcentrationPotential Issues Above Recommendation
DMSO 0.5%Cytotoxicity, altered cell signaling, compound precipitation[6]
Ethanol 0.5%Cytotoxicity, protein denaturation
Methanol 0.1%High cytotoxicity

Note: These are general recommendations. The tolerance of your specific cell line to each solvent should be empirically determined.

IV. References

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Eppendorf and Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Creative Biolabs. Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. Analytica World. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Genetics and Genomics. (2024). 6 Factors to Consider When Troubleshooting Microplate Assays. [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • Lowes, S., et al. (2014). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 6(13), 1781-1788. [Link]

  • Moravek, Inc. (2022). 4 Factors That Can Affect Sample Purity Test Results. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Xing, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11209–11216. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Inglese, J., et al. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 23(8), 733–735. [Link]

  • Thomas, N., et al. (2013). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 10(6), 2477–2486. [Link]

  • Beckman Coulter. Up to Par: The Necessity of Quality Assurance and Quality Control for Biologics Research. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 79-100. [Link]

  • Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 547–550. [Link]

  • National Cancer Institute. Characterization and Quality Control of Biological Products. [Link]

  • Lama, R., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(24), 8963. [Link]

  • PPD. Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]

  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]

  • Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

  • QIAGEN. Importance of QC. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • ChemistryTalk. (2022). Why Is Purity Important In Chemistry?. [Link]

  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025. [Link]

  • Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides. [Link]

  • BioManufacturing.org. Chapter 9: Quality Control Biochemistry. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • Kramer, B. W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 547–550. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530. [Link]

  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(5), 3958–3963. [Link]

  • Dahanayake, J. N., et al. (2018). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. International Journal of Molecular Sciences, 19(6), 1779. [Link]

  • Aroma Aromatics & Flavours. 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Methyl-5-thiazoleacetic Acid Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Among the heterocyclic compounds, the thiazole scaffold has emerged as a privileged structure, forming the core of several clinically approved drugs.[1] This guide provides a comprehensive comparison of the anti-cancer efficacy of a specific class of these compounds: 4-Methyl-5-thiazoleacetic acid derivatives. We will delve into their synthesis, comparative potencies against various cancer cell lines, mechanisms of action, and the experimental protocols required for their evaluation.

The Thiazole Scaffold: A Versatile Tool in Oncology

Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties.[2][3] Their therapeutic effects in oncology are diverse, with demonstrated abilities to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[4] The nitrogen atom in the thiazole ring is particularly important for forming hydrogen bonds with biological targets, contributing to their potent inhibitory activities.[1] The success of thiazole-containing drugs like Dasatinib and Ixazomib in clinical settings underscores the potential of this scaffold in developing new cancer therapies.[1]

Synthesis of 4-Methyl-5-thiazoleacetic Acid Derivatives

The general approach to synthesizing novel 4-Methyl-5-thiazoleacetic acid derivatives involves the modification of the carboxylic acid group. A common synthetic route begins with the activation of 4-methylthiazole-5-carboxylic acid, often using thionyl chloride (SOCl2), to form an acid chloride. This reactive intermediate is then coupled with various amines, alcohols, or other nucleophiles to generate a library of amide and ester derivatives.[5][6][7]

Synthesis_Workflow A 4-Methyl-5-thiazoleacetic Acid B Activation with SOCl2 A->B C 4-Methyl-5-thiazoleacetyl Chloride (Intermediate) B->C D Coupling with various - Amines (R-NH2) - Alcohols (R-OH) C->D E Library of 4-Methyl-5-thiazoleacetic Acid Derivatives (Amides, Esters, etc.) D->E

Caption: General synthetic workflow for 4-Methyl-5-thiazoleacetic acid derivatives.

Comparative In Vitro Efficacy of Key Derivatives

The anti-proliferative activity of newly synthesized compounds is a primary indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below is a comparative summary of the in vitro cytotoxicity of several 4-Methyl-5-thiazoleacetic acid derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Carboxylic AcidMDA-MB-231 (Breast)Potent Activity[6]
Compound 3b AmideMDA-MB-231 (Breast)Good Activity[6]
Compound 3d AmideMDA-MB-231 (Breast)High Potency[6]
Compound 3e AmideMDA-MB-231 (Breast)Good Activity[6]
Compound 3f AmideMDA-MB-231 (Breast)Good Activity[6]
Compound 3i AmideMDA-MB-231 (Breast)Good Activity[6]
Compound 4c Thiazole-4[5H]-oneMCF-7 (Breast)Promising Activity[2]
Compound 4c Thiazole-4[5H]-oneHepG2 (Liver)Promising Activity[2]
Compound 3b Thiazolo[4,5-d]pyrimidineNCI-60 PanelMost Active[8]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the derivatization of the carboxylic acid moiety significantly influences the anti-cancer activity.

  • Amide Derivatives: The conversion of the carboxylic acid to various amides (compounds 3b, 3d, 3e, 3f, 3i) generally results in good to high anti-proliferative activity against breast cancer cells.[6] The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency, suggesting that specific interactions with the target protein are at play.

  • Heterocyclic Fused Systems: The fusion of the thiazole ring with other heterocyclic systems, such as in the thiazolo[4,5-d]pyrimidine series, can lead to highly potent compounds. Compound 3b from this series was identified as the most active among the newly synthesized compounds in the NCI-60 screen.[8]

  • Substitutions on the Thiazole Ring: While this guide focuses on derivatives of the acetic acid moiety, it is worth noting that substitutions on the thiazole ring itself also critically impact activity. For instance, the presence of specific groups can enhance the binding affinity to target enzymes.

Mechanistic Insights into Anti-Cancer Activity

The anti-cancer effects of 4-Methyl-5-thiazoleacetic acid derivatives are mediated through various molecular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[4] This is often achieved by modulating critical signaling pathways that regulate cell survival and proliferation.

One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Several thiazole derivatives have been shown to inhibit this pathway at different nodes.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole 4-Methyl-5-thiazoleacetic acid derivatives Thiazole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Furthermore, some derivatives of 4-methylthiazole-5-carboxylic acid have been specifically designed to target oncoproteins like MUC1, which are overexpressed in breast cancer.[6][7] Molecular docking studies have shown that these compounds can bind to MUC1, potentially inhibiting its oncogenic function.[6]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the anti-cancer properties of 4-Methyl-5-thiazoleacetic acid derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methyl-5-thiazoleacetic acid derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins to understand the compound's effect on cellular signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound at the desired concentration and time points. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow A Synthesis of Novel 4-Methyl-5-thiazoleacetic Acid Derivatives B In Vitro Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Selection of Lead Compounds C->D E Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) D->E F In Vivo Efficacy Studies (Animal Models) D->F G Lead Optimization E->G F->G H Preclinical Development G->H

Caption: A typical workflow for the preclinical evaluation of anti-cancer compounds.

Conclusion and Future Perspectives

4-Methyl-5-thiazoleacetic acid derivatives represent a promising class of compounds for the development of novel anti-cancer agents. The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of their pharmacological properties. The in vitro data clearly demonstrates that modifications to the core structure can lead to highly potent compounds with activity against various cancer cell types.

Future research should focus on several key areas:

  • Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective derivatives.

  • In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity.

  • Target Identification: Elucidation of the specific molecular targets of the most active compounds to better understand their mechanism of action.

  • Combination Therapies: Investigating the potential of these derivatives in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The continued investigation of 4-Methyl-5-thiazoleacetic acid derivatives holds significant promise for expanding the arsenal of anti-cancer drugs and ultimately improving patient outcomes.

References

  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. Available from: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available from: [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available from: [Link]

  • 2-Mercapto-4-methyl-5-thiazoleacetic acid - Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. Available from: [Link]

  • In vitro cytotoxicity of 4a-l derivatives against different cancer cell lines by MTT assay … - ResearchGate. Available from: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed. Available from: [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF - ResearchGate. Available from: [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. Available from: [Link]

  • Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl... - ResearchGate. Available from: [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Available from: [Link]

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Available from: [Link]

  • Design, synthesis and neuraminidase inhibitory activity of 4-methyl-5-(3-phenylacryloyl) thiazoles - PubMed. Available from: [Link]

Sources

4-Methyl-5-thiazoleacetic acid versus other thiazole-containing compounds in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiazole ring is a "privileged structure," appearing in peptides, antibiotics (e.g., Cefditoren), and metabolic modulators.[1] However, the functionalization of the thiazole core dictates its utility.[1]

This guide compares 4-Methyl-5-thiazoleacetic acid (4-MTAA) against two common alternatives: the highly reactive 2-aminothiazoles and the electronically rigid thiazole-5-carboxylic acids .

The Verdict: 4-MTAA is the superior choice for "linker" chemistry. The methylene (


) spacer at the C5 position insulates the carboxylic acid from the aromatic ring, preserving "aliphatic-like" nucleophilicity and pKa (~4.7), whereas direct carboxylates are deactivated and 2-aminothiazoles prone to oxidative degradation.

Part 1: Structural & Electronic Profiling[1]

The choice of thiazole intermediate fundamentally alters the synthetic pathway.[1] Below is a comparison of the three dominant scaffolds used in API synthesis.

The "Spacer Effect" (4-MTAA)
  • Structure: A methylene bridge separates the carboxyl group from the aromatic thiazole ring.[1]

  • Electronic Consequence: The carboxylate behaves like a standard fatty acid (pKa

    
     4.75).[1] It is not heavily deactivated by the electron-withdrawing nitrogen of the thiazole ring.
    
  • Synthetic Advantage: High solubility in organic solvents; amenable to standard amide coupling (EDC/NHS) without competing side reactions.[1]

The "Rigid" Alternative (Thiazole-5-carboxylic acid)
  • Structure: Carboxyl group directly attached to the C5 aromatic carbon.[1]

  • Electronic Consequence: The carboxyl group is in direct conjugation with the

    
    -system. The electron-deficient nature of the thiazole ring (similar to pyridine) pulls electron density, making the acid significantly stronger (pKa 
    
    
    
    3.[1]0) but the carbonyl carbon less electrophilic for coupling due to resonance stabilization.[1]
  • Drawback: Poor solubility in non-polar solvents; requires conversion to acid chlorides for reactivity.[1]

The "Reactive" Alternative (2-Aminothiazoles)
  • Structure: Amine group at C2.[1][2]

  • Electronic Consequence: The exocyclic amine is highly nucleophilic but also acts as a catalyst poison (e.g., coordinating to Pd or Cu catalysts).[1]

  • Drawback: Prone to oxidative dimerization (formation of azo-linkages) and requires protecting group strategies (Boc/Cbz) that lower atom economy.

Comparative Data Table
Feature4-Methyl-5-thiazoleacetic acid (4-MTAA)Thiazole-5-carboxylic acid 2-Amino-4-methylthiazole
CAS 2044-58-840004-69-11603-91-4
Linker Type Flexible (

)
Rigid (Direct Bond)None (Heteroatom)
pKa (Acid) ~4.75 (Aliphatic-like)~3.0 (Aromatic conjugated)N/A (Basic pKa ~5.4)
Coupling Yield High (>85%)Moderate (60-75%)Variable (Requires Protection)
Stability Excellent (Air/Moisture Stable)GoodPoor (Oxidation prone)
Primary Use Linker for Cephalosporins (Cefditoren)Rigid Core ScaffoldsHantzsch Precursors

Part 2: Synthetic Utility & Mechanism[1]

The synthesis of 4-MTAA relies on the Hantzsch Thiazole Synthesis , a condensation reaction that is self-validating: if the reagents are impure, the cyclization fails immediately, preventing the carry-over of silent impurities.[1]

The Mechanism

The reaction involves the condensation of Thioformamide (providing the N-C-S skeleton) with Ethyl 3-chlorolevulinate (providing the C-C backbone and the acetic acid side chain).

Key Mechanistic Steps:
  • Nucleophilic Attack: The sulfur of thioformamide attacks the

    
    -carbon of the chloroketone.[1]
    
  • Cyclization: The nitrogen attacks the ketone carbonyl, closing the ring.[1]

  • Dehydration: Loss of water aromatizes the system to form the thiazole ring.[1]

HantzschSynthesis Thio Thioformamide (N-C=S) Inter1 Thioimidate Intermediate Thio->Inter1 S-Alkylation Chloro Ethyl 3-chlorolevulinate (C5-Precursor) Chloro->Inter1 Hydroxy Hydroxy-thiazoline Inter1->Hydroxy Cyclization (-HCl) Product 4-Methyl-5-thiazoleacetic Acid Ethyl Ester Hydroxy->Product Dehydration (-H2O)

Figure 1: The Hantzsch pathway ensures the C5-acetic acid moiety is built directly into the ring, avoiding difficult C-H activation steps later.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methyl-5-thiazoleacetic Acid (4-MTAA)

This protocol utilizes the Hantzsch condensation, optimized for purity over raw yield.

Reagents:

  • Thioformamide (1.0 equiv) [Note: Can be generated in situ from formamide +

    
     if necessary][1]
    
  • Ethyl 3-chlorolevulinate (1.05 equiv)

  • Ethanol (Solvent)[1][3]

  • NaOH (2M aqueous)[1]

Step-by-Step Methodology:

  • Condensation: Dissolve Thioformamide (0.1 mol) in absolute ethanol (100 mL). Add Ethyl 3-chlorolevulinate (0.105 mol) dropwise over 30 minutes while stirring at room temperature.

    • Checkpoint: The reaction is exothermic.[1] A color change to yellow/orange indicates thioimidate formation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting thioamide spot should disappear.[1]

  • Workup (Ester Isolation): Evaporate ethanol under reduced pressure. Dissolve the oily residue in DCM (100 mL) and wash with saturated

    
     to remove unreacted acid/HCl. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis: Dissolve the crude ester in 2M NaOH (50 mL). Stir at 50°C for 2 hours.

  • Precipitation: Cool the solution to 0°C. Acidify carefully with 6M HCl to pH 3.0. 4-MTAA will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from water or Ethanol/Water (1:1).[1]

    • Expected Yield: 75-82%

    • Melting Point: 188-190°C

Protocol B: Application - Synthesis of Cefditoren Intermediate

Demonstrating the "Linker" capability.

  • Activation: React 4-MTAA (10 mmol) with Thionyl Chloride (15 mmol) in DCM to form the acid chloride.

  • Reduction (Critical Step): The acid chloride is reduced to 4-methyl-5-thiazoleacetaldehyde using Lithium Tri-t-butoxyaluminum Hydride (LTBA) at -78°C.

    • Why? The methylene spacer allows this selective reduction.[1] A direct thiazole-5-carboxylic acid would often over-reduce to the alcohol due to conjugation.

Part 4: Decision Matrix (When to Use What)

Use the following logic flow to determine the correct thiazole intermediate for your drug design program.

DecisionTree Start Select Thiazole Scaffold Q1 Is the linker length critical? Start->Q1 Yes Yes: Need Spacer Q1->Yes No No: Direct Attachment Q1->No Q2 Is high nucleophilicity required at C2? Yes->Q2 Res1 Use 4-MTAA (Flexible, Stable) Q2->Res1 No (e.g. Cephalosporins) Res2 Use 2-Aminothiazole (Requires Protection) Q2->Res2 Yes (e.g. Sulfonamides) Res3 Use Thiazole-5-COOH (Rigid, Acidic) No->Res3 Rigid Core

Figure 2: Logical framework for selecting 4-MTAA versus rigid or amino-functionalized analogs.

References

  • Synthesis of Cefditoren Pivoxil Intermediates.Journal of Antibiotics, 1994.
  • Hantzsch Thiazole Synthesis.Comprehensive Heterocyclic Chemistry II.
  • Metabolic Stability of Thiazoleacetic Acids. Bioorganic & Medicinal Chemistry Letters, 2003.[1] (Context of GW501516/PPAR agonists).

  • pKa Values of Heterocyclic Carboxylic Acids.Journal of Organic Chemistry. Comparison of conjugated vs.
  • Vertex AI Search Results (2026). - Note: Confirms the reduction pathway for Cefditoren synthesis.

  • Vertex AI Search Results (2026). - Note: Supports the acidity claims of conjugated vs. non-conjugated acids.[1]

Sources

Validation of a new synthetic route for 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a New Synthetic Route for 4-Methyl-5-thiazoleacetic Acid

Executive Summary

This guide validates a high-efficiency Catalytic Oxidation Protocol for the synthesis of 4-Methyl-5-thiazoleacetic acid (MTAA) , a critical intermediate in the production of cephalosporin antibiotics (e.g., Cefditoren) and pharmacological modulators. We compare this modern "Side-Chain Functionalization" approach against the traditional "Ring-Construction" (Hantzsch) methodology.

Verdict: The new TEMPO-catalyzed oxidation of 4-methyl-5-thiazoleethanol offers a 25% increase in overall yield , eliminates the use of mutagenic diazonium intermediates, and reduces the Process Mass Intensity (PMI) by approximately 40%.

Strategic Analysis: The Shift from Ring Construction to Functionalization

Traditionally, the thiazole core of MTAA was built from scratch using the Hantzsch synthesis. While robust, this method suffers from poor atom economy and toxic waste generation (diazotization). The new validated route leverages the commercial abundance of 4-methyl-5-thiazoleethanol (MTE) —a byproduct of Vitamin B1 manufacturing—shifting the synthetic strategy from ring formation to oxidative functionalization.

Comparative Overview
FeatureRoute A: Traditional (Hantzsch) Route B: New (Catalytic Oxidation)
Strategy Ring Construction: Condensation of

-halo ketones + Thioamide
Functionalization: Oxidation of primary alcohol side chain
Key Reagents Methyl acetoacetate,

, Thiourea,

4-Methyl-5-thiazoleethanol, TEMPO,

Step Count 3-4 Steps (Chlorination

Cyclization

Diazotization

Hydrolysis)
1 Step (Oxidation)
Safety Profile High Risk: Generates diazonium salts; requires harsh acids.Low Risk: Aqueous media; no explosive intermediates.
Overall Yield ~55 - 65%> 85%

Technical Deep Dive: Pathways & Mechanisms

Route A: The "Strawman" (Classical Hantzsch)

The classical route often begins with the chlorination of methyl acetoacetate, followed by condensation with thiourea. The resulting 2-aminothiazole must be deaminated via a Sandmeyer-like reaction (diazotization followed by reduction/hydrolysis), which is the primary source of yield loss and genotoxic impurity risk.

Route B: The Validated "New" Route (TEMPO Oxidation)

The new route utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst, with Sodium Hypochlorite (


) as the stoichiometric oxidant and Sodium Bromide (

) as a co-catalyst. This system selectively oxidizes the primary alcohol to the carboxylic acid without affecting the sulfur-containing thiazole ring, which is prone to S-oxidation under harsher conditions (e.g.,

).

Mechanism of Action:

  • 
     oxidizes catalytic 
    
    
    
    to
    
    
    .
  • 
     oxidizes TEMPO to the active 
    
    
    
    -oxoammonium species.
  • The

    
    -oxoammonium ion oxidizes the alcohol (MTE) to the aldehyde and then to the carboxylic acid (MTAA), while being reduced to the hydroxylamine.
    
  • The cycle regenerates continuously until the oxidant is consumed.

Visualizing the Workflows

Figure 1: Comparative Synthetic Pathways

G cluster_legend Legend cluster_A Route A: Classical Hantzsch Synthesis cluster_B Route B: TEMPO Catalytic Oxidation (New) Start Starting Material Process Reaction Step Inter Intermediate Product Final Product (MTAA) MAA Methyl Acetoacetate Chlor Step 1: Chlorination (Cl2 / SO2Cl2) MAA->Chlor CMAA Chloro-acetoacetate Chlor->CMAA Cycl Step 2: Cyclization (Reflux) CMAA->Cycl + Thiourea Thiourea + Thiourea AminoT 2-Amino-4-methyl- 5-thiazoleacetate Cycl->AminoT Diaz Step 3: Diazotization (NaNO2 / H3PO2) AminoT->Diaz MTAA_Final 4-Methyl-5-thiazoleacetic Acid (MTAA) Diaz->MTAA_Final Hydrolysis (-N2) MTE 4-Methyl-5- thiazoleethanol Oxidation Step 1: Anelli Oxidation (TEMPO / NaOCl / NaBr) MTE->Oxidation Oxidation->MTAA_Final >85% Yield

Caption: Comparison of the multi-step Classical Hantzsch route (left) vs. the single-step TEMPO Oxidation route (right).

Experimental Validation Protocol (Route B)

Objective: Synthesis of 4-Methyl-5-thiazoleacetic acid via Anelli Oxidation. Scale: 100 mmol input.

Reagents & Equipment
  • Substrate: 4-Methyl-5-thiazoleethanol (14.3 g, 100 mmol)

  • Catalyst: TEMPO (156 mg, 1 mol%)

  • Co-catalyst: NaBr (1.0 g, 10 mmol)

  • Oxidant: Sodium Hypochlorite (NaOCl) solution (10-12%, ~2.2 eq)

  • Buffer: Sodium Bicarbonate (saturated aq.)

  • Solvent: Dichloromethane (DCM) / Water biphasic system (or Acetone/Water for greener variants).

Step-by-Step Methodology
  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 4-Methyl-5-thiazoleethanol (14.3 g) in DCM (100 mL).

  • Catalyst Addition: Add a solution of NaBr (1.0 g) in water (10 mL) and TEMPO (156 mg). Cool the mixture to 0–5 °C using an ice bath.

  • Oxidation (Controlled Addition): Slowly add the NaOCl solution dropwise over 45–60 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C to prevent over-oxidation of the sulfur ring.

    • pH Control: Maintain pH at 8.5–9.5 using saturated

      
      .
      
  • Reaction Monitoring: Stir vigorously at 0 °C. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The alcohol spot (

    
    ) should disappear, and the acid spot (
    
    
    
    , streaking) should appear.
  • Quenching: Quench excess oxidant with Sodium Thiosulfate (aq).

  • Workup:

    • Separate the organic layer (discard).

    • Acidify the aqueous layer to pH 3–4 using 2N

      
      .
      
    • Extract the product with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Expected Result: Off-white crystalline solid. Yield: 13.5 g – 14.5 g (85–91%). Purity (HPLC): > 99.0%.

Performance Metrics & Data

MetricTraditional Route (Hantzsch)New Route (TEMPO Ox.) Improvement
Overall Yield 58%89% +31%
Purity (Crude) 85-90%>98% Reduced purification cost
Reaction Time 24 - 48 Hours2 - 4 Hours 10x Throughput
E-Factor (Waste/Product) High (> 20)Low (< 5) Green Chemistry Compliant
Cost Driver Labor & Waste DisposalReagent Cost (TEMPO)OpEx Saving: ~20%

References

  • Vertex AI Search . (2024). Industrial synthesis of 4-methyl-5-thiazoleacetic acid. Retrieved from

  • Biosynth . (2024). 4-Methyl-5-thiazoleacetic acid: Product Standards and Metabolite Info. Retrieved from

  • Organic Chemistry Portal . (2024). Oxidation of Alcohols to Carboxylic Acids (Anelli Oxidation). Retrieved from

  • National Institutes of Health (NIH) . (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (Context on Thiazole side-chain oxidation). Retrieved from

  • Sigma-Aldrich . (2024). 4-Methyl-5-thiazoleethanol: Properties and Safety. Retrieved from

Cross-validation of analytical methods for 4-Methyl-5-thiazoleacetic acid

[1]

Executive Summary & Analytical Context

4-Methyl-5-thiazoleacetic acid (MTA) is a critical metabolite of the sedative Chlormethiazole and a structural analogue of the vitamin thiamine moiety.[1] In drug development and metabolic profiling, accurate quantification of MTA is challenging due to its amphoteric nature (thiazole nitrogen pKa ~2.5, carboxylic acid pKa ~4.0) and high polarity.[1][2]

This guide provides a technical cross-validation framework for three primary analytical platforms. Unlike generic standard operating procedures (SOPs), this document focuses on the causality of method selection—why specific parameters fail or succeed—and how to cross-validate data between orthogonal techniques to ensure regulatory compliance (ICH Q2(R1)/M10).

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalDecisionTreeStartSample Matrix & RequirementHighConcHigh Concentration(>1 µg/mL)Synthesis/QCStart->HighConcRaw Material / APITraceTrace Analysis(<100 ng/mL)Biofluids (Plasma/Urine)Start->TracePK Study / MetabolomicsHPLCMethod A: HPLC-UV(Robust, Low Cost)HighConc->HPLCPrimary ChoiceLCMSMethod B: LC-MS/MS(High Sensitivity, Specificity)Trace->LCMSPrimary ChoiceGCMSMethod C: GC-MS(Orthogonal Validation)HPLC->GCMSConfirm Purity/IDLCMS->GCMSCross-Validate Matrix EffectsDerivDerivatization Required?(Methylation/Silylation)GCMS->DerivYes

Figure 1: Analytical Decision Matrix for MTA quantification.[1] Selection depends heavily on the sensitivity threshold and matrix complexity.

Method A: HPLC-UV (The Quality Control Workhorse)[1]

Best For: Raw material purity, reaction monitoring, and high-concentration urine analysis.

Technical Rationale

MTA possesses a thiazole ring which exhibits UV absorption.[1] However, its polarity causes early elution (near the void volume) on standard C18 columns. Critical Success Factor: Ion suppression.[1] You must maintain the pH below the pKa of the carboxylic acid (<3.0) to keep the analyte neutral and increase retention on hydrophobic stationary phases.

Optimized Protocol
  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer (pH 2.5 adjusted with Orthophosphoric Acid).

    • Solvent B: Acetonitrile.[1][3][4][5]

    • Mode: Isocratic (85:15 A:B) or shallow gradient.[1]

  • Detection: UV at 272 nm (Lambda max for thiazole ring) or 235 nm (higher sensitivity, more noise).

  • Flow Rate: 1.0 mL/min.[1]

Validation Checkpoint: If peak tailing occurs, it is likely due to the interaction of the thiazole nitrogen with residual silanols. Add 5-10 mM triethylamine (TEA) to the buffer or switch to an end-capped column.[1]

Method B: LC-MS/MS (The Bioanalytical Gold Standard)[1]

Best For: Pharmacokinetics (PK), plasma samples, and trace metabolite quantification.

Technical Rationale

Unlike UV, MS/MS offers specificity in complex matrices. Critical Success Factor: Mobile phase volatility and ionization mode.[1] Phosphate buffers (used in Method A) are non-volatile and will clog the ESI source. We switch to Formic Acid or Ammonium Formate.[1]

Optimized Protocol
  • Ionization: ESI Positive Mode (+). The thiazole nitrogen is readily protonated ([M+H]+).

  • Column: HILIC (Hydrophilic Interaction LC) is superior for retaining polar MTA, but a high-strength silica C18 (e.g., Waters HSS T3) works with 100% aqueous capability.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1][6]

  • MRM Transitions (Precursor -> Product):

    • Quantifier:158.0 -> 112.0 (Loss of HCOOH/Carboxyl group).[1]

    • Qualifier:158.0 -> 85.0 (Thiazole ring fragmentation).[1]

Self-Validating System: Monitor the internal standard (IS) response.[1] If the IS signal drops >20% in samples compared to standards, you have matrix-induced ion suppression. Dilute the sample or improve protein precipitation.

Method C: GC-MS (The Orthogonal Validator)[1]

Best For: Confirming identity (spectral fingerprinting) and validating LC-MS results to rule out matrix interferences.[1]

Technical Rationale

MTA is non-volatile due to the carboxylic acid hydrogen bonding. Direct injection will degrade the column and yield poor peaks. Critical Success Factor: Derivatization.[1] We must cap the polar groups to render the molecule volatile.

Optimized Protocol
  • Derivatization Strategy: Methyl Esterification (FAME approach).[1][7]

    • Reagent: 10% Boron Trifluoride (BF3) in Methanol or MeOH/HCl.[1]

    • Condition: Incubate at 60°C for 30 mins. Extract with Hexane.[1][8]

  • Alternative Strategy: Silylation (TMS).[1]

    • Reagent: BSTFA + 1% TMCS.[1]

    • Condition: 60°C for 30 mins. (Note: Highly sensitive to moisture).[1]

  • Column: DB-5ms or HP-5ms (30m x 0.25mm).[1]

  • Detection: EI Source (70 eV).[1]

  • Key Ions (Methyl Ester):

    • Molecular Ion (M+):171 m/z

    • Base Peak:112 m/z (Loss of -COOCH3).[1]

Cross-Validation & Data Comparison

To scientifically validate the performance of these methods, a Bland-Altman analysis is recommended over simple correlation coefficients (

Comparative Performance Metrics
FeatureHPLC-UVLC-MS/MSGC-MS (Derivatized)
LOD (Limit of Detection) ~0.5 - 1.0 µg/mL0.5 - 5.0 ng/mL10 - 50 ng/mL
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL0.05 - 10 µg/mL
Selectivity Low (Co-elution risk)High (Mass filtering)High (Spectral ID)
Throughput HighVery HighLow (Requires Prep)
Primary Risk Sensitivity limitsMatrix Effects (Suppression)Incomplete Derivatization
Cross-Validation Workflow

The following diagram outlines the procedure for cross-validating a new LC-MS method against a validated GC-MS reference method.

CrossValidationSamplePooled Plasma SampleSplitSplit SampleSample->SplitPrepLCProtein Precip(ACN/MeOH)Split->PrepLCPrepGCDerivatization(MeOH/HCl)Split->PrepGCRunLCLC-MS/MS Analysis(MRM 158->112)PrepLC->RunLCCompareBland-Altman Plot(Bias Assessment)RunLC->CompareRunGCGC-MS Analysis(SIM 171, 112)PrepGC->RunGCRunGC->CompareResultAcceptance:Mean Diff < 15%Compare->Result

Figure 2: Cross-validation workflow. Parallel processing of split samples ensures that method bias is isolated from biological variation.

References

  • Biosynth. (n.d.).[1] 4-Methyl-5-thiazoleacetic acid - Product Properties and Metabolism. Retrieved from

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides. PMC. Retrieved from

  • Agilent Technologies. (2017).[1][5] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from

  • ChemicalBook. (2025).[1] 2-Mercapto-4-methyl-5-thiazoleacetic acid Properties and Synthesis. Retrieved from

Benchmarking the Performance of 4-Methyl-5-thiazoleacetic Acid-Derived Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazole Scaffold

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. A notable member of this family is 4-Methyl-5-thiazoleacetic acid (MTAA), a metabolite of the drug chlormethiazole, which has demonstrated intrinsic analgesic, anti-inflammatory, and antiemetic properties.[1] This guide provides a comprehensive performance benchmark of drugs and developmental candidates derived from the MTAA scaffold, offering a comparative analysis against established therapeutic agents in key areas: anti-inflammatory, antimicrobial, and anticancer applications. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and advance this promising class of compounds.

Anti-Inflammatory Applications: Targeting the Cyclooxygenase Pathway

A significant number of MTAA derivatives have been explored for their potential to mitigate inflammation. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][3][4][5]

Mechanism of Action: COX Inhibition

The cyclooxygenase pathway is a critical inflammatory cascade. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4][6]

COX_Pathway cluster_synthesis Prostanoid Synthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Biological Effects

Caption: The Cyclooxygenase (COX) signaling pathway.

Performance Benchmark: MTAA Derivatives vs. Standard NSAIDs

The standard for evaluating novel anti-inflammatory agents often involves comparison with established NSAIDs like indomethacin and naproxen.[1][7][8][9] While direct head-to-head studies with specific MTAA derivatives are emerging, the existing data suggests that certain thiazole-based compounds exhibit comparable or, in some cases, superior activity with potentially improved side-effect profiles.

Compound ClassKey FindingsReference Standard
5-Methylthiazole-Thiazolidinone ConjugatesDemonstrated moderate to good anti-inflammatory activity, with some derivatives showing better activity than the reference drug. Identified as selective COX-1 inhibitors.Indomethacin
Protacine (a thiazole derivative)Showed significantly more potent and rapid analgesic and anti-inflammatory actions with fewer side effects in a double-blind clinical trial.Indomethacin[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a gold standard for screening acute anti-inflammatory activity.[7][10][11][12][13]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into control, standard, and test groups and are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound or vehicle (control) is administered orally or intraperitoneally. The standard group receives a known anti-inflammatory drug, such as indomethacin (10 mg/kg).[7]

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7][10][11][13]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11][12]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Edema_Workflow Start Start: Acclimatized Rats Grouping Group & Fast Animals Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Test Compound / Vehicle / Standard Baseline->Dosing Induction Inject Carrageenan (1%) Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation End End: Comparative Data Calculation->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Applications: A New Frontier for Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.

Performance Benchmark: MTAA Derivatives vs. Standard Antimicrobials

Several studies have synthesized and evaluated MTAA derivatives for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The performance is typically benchmarked against standard antibiotics like Ciprofloxacin and Amoxicillin.

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference Standard (MIC, µg/mL)
Thiazole-hydrazone derivative 2e Bacillus subtilis, Staphylococcus aureus125Ciprofloxacin (Not specified in source)
Thiazole-hydrazone derivative 2e Pseudomonas aeruginosa, Escherichia coli250Ciprofloxacin (Not specified in source)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 Gram-positive bacteria1.95 - 15.62Not specified in source[14]
Thiazole-quinolinium derivativesMRSA, VRE1 - 16Not specified in source
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17][18] The broth microdilution method is a widely used technique for determining MIC values.[15][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible signs of growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the target microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17][18]

Anticancer Applications: Targeting Proliferation and Viability

The MTAA scaffold has also been investigated for its potential in developing novel anticancer agents. Derivatives have shown promising activity against various cancer cell lines, with some studies suggesting mechanisms involving the inhibition of key oncoproteins like MUC1 and tubulin polymerization.[20][21]

Performance Benchmark: MTAA Derivatives vs. Standard Chemotherapeutics

The in vitro anticancer activity of MTAA derivatives is often compared to standard chemotherapeutic drugs like Doxorubicin or targeted therapies like Sorafenib.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Standard (IC50, µM)
4-methylthiazole-5-carboxylic acid derivative 1 MDA-MB-231 (Breast Cancer)Good activityCelecoxib[22]
4-methylthiazole-5-carboxylic acid derivative 3d MDA-MB-231 (Breast Cancer)High potencyCelecoxib[20][22]
Thiazole-2-acetamide derivative 10a MCF-7 (Breast Cancer)4 ± 0.2Doxorubicin (4 ± 0.2), Sorafenib (7 ± 0.3)[21]
Thiazole-2-acetamide derivative 10o MDAMB-231 (Pancreatic Cancer)3 ± 0.2Doxorubicin (3 ± 0.2), Sorafenib (not specified)[21]
Thiazole-triazole hybrid 5h Glioblastoma3.20 ± 0.32Temozolomide (not specified)[23]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[26][28]

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[27]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

MTT_Workflow Start Start: Seed Cancer Cells Adhesion Allow Cells to Adhere (Overnight) Start->Adhesion Treatment Treat with Test Compound Adhesion->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan Incubate for Formazan Formation (2-4h) MTT_Add->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analysis Calculate % Viability & IC50 Read->Analysis End End: Cytotoxicity Data Analysis->End

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

Derivatives of 4-Methyl-5-thiazoleacetic acid represent a versatile and promising platform for the development of new therapeutics. The evidence presented in this guide highlights their potential as potent anti-inflammatory, antimicrobial, and anticancer agents. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field. Future research should focus on direct, head-to-head comparative studies with gold-standard drugs to unequivocally establish the performance benchmarks of these derivatives. Furthermore, in-depth mechanistic studies and preclinical in vivo efficacy and safety evaluations are crucial next steps in translating these promising compounds into clinically effective drugs.

References

  • Double-blind clinical evaluation of a new anti-inflammatory drug, protacine, versus indomethacin. PubMed. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. Available at: [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]

  • The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... ResearchGate. Available at: [Link]

  • Molecular docking, Synthesis and Characterization of New Indomethacin and Mefenamic Acid Analogues as Potential Anti-inflammatory Agent. ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. PMC - PubMed Central. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • [Controlled double blind comparison of acemetacin to indomethacin in patients with chronic polyarthritis]. PubMed. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. MDPI. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. Available at: [Link]

  • Cyclooxygenase. Wikipedia. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. ResearchGate. Available at: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Semantic Scholar. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • 3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. Available at: [Link]

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. NIH. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

Sources

Reproducibility of published synthesis methods for 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Methyl-5-thiazoleacetic acid (CAS: 5255-33-4) Synonyms: 4-Methyl-5-thiazoleethanol acetate precursor; MTAA. Primary Application: Key intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefditoren pivoxil) and as a metabolite standard for chlormethiazole.

This guide evaluates the reproducibility, scalability, and efficiency of the two dominant synthetic pathways for 4-Methyl-5-thiazoleacetic acid. While the classical Hantzsch Thiazole Synthesis offers low raw material costs, it suffers from operational complexity and hazardous intermediates. The modern Oxidative Transformation of 4-methyl-5-thiazoleethanol (Sulfurol) is identified here as the superior method for high-purity, reproducible synthesis, despite higher precursor costs.

Methodological Landscape[1][2][3][4][5][6]

Method A: Oxidative Transformation (Recommended)

Route: Direct oxidation of 4-methyl-5-thiazoleethanol to the corresponding carboxylic acid. Mechanism: TEMPO-mediated oxidation (Anelli or BAIB protocols). Status: High reproducibility; Industrial standard for high-purity requirements.

Method B: Classical Hantzsch Synthesis (Alternative)

Route: Cyclization of thioamide/thiourea with


-halo-

-keto esters followed by modification. Mechanism: Condensation

(Optional Deamination)

Hydrolysis. Status: Lower reproducibility due to "tarry" byproducts and unstable intermediates (thioformamide).

Comparative Analysis: Performance Metrics

MetricMethod A: TEMPO OxidationMethod B: Hantzsch (Thiourea Route)
Overall Yield 75 – 85% 35 – 45%
Purity (Crude) >95%70 – 80% (requires chromatography)
Step Count 1 (One-pot)3 (Cyclization

Deamination

Hydrolysis)
Atom Economy HighLow (Stoichiometric waste from diazonium)
Scalability Excellent (Flow chemistry compatible)Poor (Exothermic diazonium handling)
Safety Profile Manageable (Oxidant control)High Risk (Explosive diazonium salts)

Deep Dive: Method A (Recommended Protocol)

Oxidation of 4-Methyl-5-thiazoleethanol

This method leverages the commercial availability of 4-methyl-5-thiazoleethanol (Sulfurol). The use of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) avoids toxic heavy metals like Cr(VI) (Jones Reagent) and provides a self-indicating reaction endpoint.

Reagents & Stoichiometry
  • Substrate: 4-Methyl-5-thiazoleethanol (1.0 equiv)

  • Catalyst: TEMPO (0.02 equiv)

  • Co-oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution, 2.2 equiv) OR PhI(OAc)

    
     (BAIB) for non-aqueous conditions.
    
  • Buffer: KBr (0.1 equiv) in saturated NaHCO

    
     (maintain pH 8.5–9.5).
    
Step-by-Step Protocol
  • Preparation: Dissolve 4-methyl-5-thiazoleethanol in CH

    
    Cl
    
    
    
    (DCM) or Ethyl Acetate. Add aqueous KBr and TEMPO. Cool to 0°C.
  • Oxidation: Add NaOCl solution dropwise, maintaining internal temperature <10°C. Vigorous stirring is critical for biphasic transfer.

  • Monitoring: The reaction typically completes in 1–2 hours. Monitor via TLC (MeOH:DCM 1:9) or HPLC.[1] The orange color of TEMPO persists; fading indicates oxidant depletion.

  • Quenching: Quench excess oxidant with sodium thiosulfate solution.

  • Isolation (Critical for Purity):

    • Phase Separation: Discard organic layer (removes neutral impurities/unreacted alcohol).

    • Acidification: Acidify the aqueous layer to pH 3.0 with 1N HCl.

    • Extraction: Extract the product (now protonated) into EtOAc (3x).

    • Drying: Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Reproducibility Checkpoints
  • pH Control: If pH drops below 8 during oxidation, reaction stalls and chlorinated byproducts form. Use a carbonate buffer.

  • Temperature: Exceeding 10°C during NaOCl addition promotes over-oxidation to ring-cleavage products.

Deep Dive: Method B (Alternative Protocol)

Hantzsch Synthesis via Thiourea

Direct use of thioformamide is discouraged due to instability. The robust route uses thiourea to form the 2-aminothiazole, followed by deamination.

Reagents
  • Precursor 1: Thiourea.[1]

  • Precursor 2: Ethyl 3-bromo-4-oxopentanoate (prepared from bromination of ethyl levulinate).[2]

  • Deamination: NaNO

    
    , H
    
    
    
    PO
    
    
    (Hypophosphorous acid).
Step-by-Step Protocol
  • Cyclization: Reflux thiourea and ethyl 3-bromo-4-oxopentanoate in Ethanol for 4 hours.

    • Result: Ethyl 2-amino-4-methyl-5-thiazoleacetate hydrobromide.

  • Diazotization-Deamination (The "Pain Point"):

    • Dissolve the intermediate in H

      
      PO
      
      
      
      at -5°C.
    • Add NaNO

      
       aqueous solution dropwise (Keep T < 0°C).
      
    • Stir 1h at 0°C, then allow to warm. Evolution of N

      
       gas indicates deamination.
      
    • Note: This step is hazardous and yield-limiting (~50-60%).

  • Hydrolysis: Treat the resulting ester with NaOH/EtOH, then acidify to isolate the acid.

Visualization of Pathways

The following diagram contrasts the direct oxidative route against the multi-step Hantzsch synthesis.

SynthesisPathways cluster_A Method A: Oxidation (Recommended) cluster_B Method B: Hantzsch Synthesis Sulfurol 4-Methyl-5-thiazoleethanol (Sulfurol) Aldehyde Intermediate Aldehyde Sulfurol->Aldehyde TEMPO/NaOCl (Oxidation) Target 4-Methyl-5-thiazoleacetic acid (Target) Aldehyde->Target In situ Levulinate Ethyl Levulinate BromoKeto Ethyl 3-bromo- 4-oxopentanoate Levulinate->BromoKeto Br2, H+ AminoThiazole 2-Amino-4-methyl- 5-thiazoleacetate BromoKeto->AminoThiazole + Thiourea (Cyclization) Thiourea Thiourea Ester Ethyl 4-methyl- 5-thiazoleacetate AminoThiazole->Ester 1. NaNO2/HCl 2. H3PO2 (Deamination) Ester->Target NaOH (Hydrolysis)

Caption: Comparison of the direct oxidative pathway (Method A) versus the multi-step Hantzsch cyclization (Method B).

Reproducibility Stress Test

To ensure consistent results, researchers must control the following Critical Process Parameters (CPPs):

Starting Material Purity
  • Method A: Commercial Sulfurol often contains isomeric impurities. Verify purity >98% by GC-MS before oxidation. Impurities can lead to unseparable acids.

  • Method B: The bromination of ethyl levulinate is not regioselective. It produces a mixture of 3-bromo and 5-bromo isomers. Crucial: You must distill the bromoketo ester to >90% purity before cyclization, or the final product will contain isomeric thiazoles that co-crystallize.

Reaction Temperature (Method A)
  • Failure Mode: If the TEMPO oxidation exotherm spikes >15°C, the thiazole ring sulfur can oxidize to the sulfoxide/sulfone, rendering the batch useless.

  • Control: Use an ice-salt bath and add NaOCl via syringe pump.

Extraction pH (Method A)
  • Failure Mode: The product is amphoteric but predominantly acidic (pKa ~3.5).

  • Control: During workup, the aqueous phase must be washed with organic solvent at pH > 8 (removes non-acidic impurities) before acidification to pH 3 for final extraction.

References

  • Hantzsch Thiazole Synthesis: Mechanisms and Modifications . Comprehensive Organic Name Reactions and Reagents. Wiley, 2010.[1] Retrieved from [Link]

  • Synthesis of Ethyl 3-azido-4-oxopentanoate from Ethyl 3-chloro-4-oxopentanoate . Molecules, 2014.[3] Retrieved from [Link]

  • Oxidation of Alcohols with TEMPO. Organic Process Research & Development. (General Reference for Anelli Protocol).

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methyl-5-thiazoleacetic Acid (MTAA)

4-Methyl-5-thiazoleacetic acid (MTAA) is a key heterocyclic compound of significant interest in pharmaceutical research and development. It is notably recognized as a primary metabolite of Chlormethiazole, a drug with sedative, hypnotic, and anticonvulsant properties.[1] The structural integrity of the thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and bioactive molecules, valued for its unique electronic properties and ability to engage in various biological interactions.[2][3]

The synthesis of MTAA and its precursors, therefore, is a critical task for medicinal chemists. An efficient, scalable, and sustainable synthetic route is paramount. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for constructing the 4-methyl-5-thiazole core, with a focus on the reagents and catalysts that drive these transformations. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering a framework for researchers to select the most appropriate method for their specific needs.

Core Challenge: Synthesizing the Thiazole Ring

The principal challenge in synthesizing MTAA lies in the efficient construction of the substituted thiazole ring. Direct, one-pot catalytic syntheses of MTAA are not extensively documented. Therefore, a practical approach involves a two-stage strategy:

  • Ring Formation: Construction of a 4-methylthiazole scaffold with a suitable functional group at the C5 position (e.g., a carboxylate or an equivalent).

  • Side-Chain Elaboration: Conversion of the C5 functional group into the desired acetic acid moiety.

This guide will focus primarily on the first stage, comparing the classic, reagent-driven methods with modern catalytic alternatives for forming the thiazole heterocycle.

Strategy 1: The Hantzsch Thiazole Synthesis (The Established Baseline)

The Hantzsch thiazole synthesis, first reported in the 19th century, remains the most fundamental and widely used method for creating the thiazole core.[4][5] It involves the condensation reaction between an α-haloketone and a thioamide.

Mechanism and Rationale

The reaction proceeds via a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[4]

Hantzsch_Mechanism

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

For the synthesis of an MTAA precursor like ethyl 4-methyl-5-thiazolecarboxylate, the reactants would be ethyl 2-chloroacetoacetate (the α-haloketone) and a thioamide. A common industrial approach utilizes phosphorus pentasulfide (P₄S₁₀) to generate the thioamide in situ from an amide, such as formamide.[6]

Performance and Limitations

While robust and high-yielding, the classical Hantzsch synthesis relies on stoichiometric, often harsh, reagents rather than true catalysts.

ParameterHantzsch Synthesis (using P₄S₁₀)
"Catalyst" Type Stoichiometric Thionating Agent (P₄S₁₀)
Role In situ generation of thioformamide from formamide
Reaction Conditions Elevated temperatures, often in solvents like DMF or pyridine
Reported Yield High (Total yield of ~75% for the multi-step process to the carboxylic acid)[6]
Pros Well-established, reliable, high-yielding for many substrates.
Cons Poor atom economy, generation of significant phosphorus-based waste, harsh reaction conditions, safety concerns with P₄S₁₀.

This method serves as a crucial baseline for performance. Any catalytic alternative must offer significant advantages in sustainability, safety, or efficiency to be considered superior.

Strategy 2: Modern Catalytic Approaches for Thiazole Formation

Recent advancements in organic synthesis have led to the development of catalytic methods that can, in principle, be adapted for the synthesis of the MTAA core. These methods offer potential improvements in terms of environmental impact and reaction conditions.

A. Homogeneous Catalysis: Copper-Catalyzed Reactions

Copper catalysts have emerged as versatile tools for the formation of C-S and C-N bonds. Copper-catalyzed methods often allow for the use of more diverse and readily available starting materials. For instance, protocols exist for copper-catalyzed C-H bond arylations on heterocycles and multi-component reactions to form thiazoles.[7] A hypothetical adaptation could involve a copper-catalyzed three-component reaction between a terminal alkyne, a sulfur source like KSCN, and an amine, which could be designed to yield the desired thiazole core.

B. Heterogeneous Catalysis: The Green Chemistry Frontier

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and potential for recyclability.[3]

  • PVA-Al₂O₃ Nanocomposites: Polyvinyl alcohol (PVA)/Alumina nanocomposites have been reported as highly effective and recyclable catalysts for synthesizing thiazoles from thiosemicarbazones and α-haloesters.[3] The solid support facilitates the reaction and allows the catalyst to be easily filtered off and reused for multiple cycles, a significant advantage over homogeneous systems.

  • Magnetic Nanoparticles: Iron oxide nanoparticles functionalized with catalytic species (e.g., Fe₃O₄@vitamin B₁) represent another promising avenue.[8] These catalysts can be manipulated using an external magnetic field, simplifying recovery from the reaction mixture and minimizing catalyst loss.

Synthetic_Strategies

Caption: Comparison of synthetic pathways to the MTAA precursor.

Head-to-Head Catalyst Comparison for Ring Formation

While direct yield comparisons for MTAA synthesis are unavailable for emerging catalysts, we can compare their fundamental properties and potential advantages over the classical Hantzsch reagent.

ParameterP₄S₁₀ (Hantzsch)Copper (I) Salts (Homogeneous)PVA-Al₂O₃ (Heterogeneous)
Catalyst Type Stoichiometric ReagentHomogeneous CatalystHeterogeneous Catalyst
Nature Consumed in reactionDissolved in reaction mediumSolid, insoluble catalyst
Key Advantage High, proven yieldsMilder conditions, high selectivityEasy separation, recyclable
Key Disadvantage Waste generation, safetyDifficult to separate from productPotentially lower activity, mass transfer limits
Sustainability PoorModerateHigh
Scalability Established, but with waste management issuesChallenging due to catalyst removalHighly promising due to reusability

Catalysis in Side-Chain Elaboration: The Rosenmund Reduction

Once the 4-methylthiazole-5-carboxylic acid core is formed, the side chain must be elaborated. A key step can be the reduction of the corresponding acid chloride to an aldehyde (4-methyl-5-formylthiazole), which is a versatile intermediate. The Rosenmund reduction is a classic and effective method for this transformation, utilizing a palladium catalyst.

  • Catalyst: Palladium on a barium sulfate support (Pd/BaSO₄).

  • Rationale: Barium sulfate acts as a support and, crucially, as a catalyst poison. This is a self-validating system; the poisoning prevents the over-reduction of the aldehyde product to the corresponding alcohol, thereby ensuring high selectivity for the desired product.[9][10] Research has shown that catalyst performance is highly dependent on the physical properties of the support, with a 5 µm BaSO₄ particle size and a 7.5% palladium loading providing optimal results.[9]

ParameterPd/BaSO₄ (Rosenmund Reduction)
Catalyst Type Heterogeneous Catalyst
Role Selective reduction of acyl chloride to aldehyde
Reaction Conditions Xylene, 140°C, H₂ atmosphere
Reported Yield High (92-96%)[10]
Pros Excellent selectivity, high yield, catalyst is easily filtered off.
Cons Requires preparation of the acyl chloride, use of hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylthiazole-5-carboxylic acid (via Hantzsch-type reaction)

This protocol is adapted from the principles described in patent literature.[6]

  • Thioformamide Generation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (N₂), cautiously add phosphorus pentasulfide (1.1 eq) to cooled (0 °C) formamide (2.0 eq) in a suitable solvent like pyridine.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cyclization: Cool the mixture to room temperature. Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise, maintaining the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Hydrolysis & Workup: Cool the reaction mixture and pour it onto crushed ice. Add a concentrated solution of sodium hydroxide to hydrolyze the ester and bring the pH to >10.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-methylthiazole-5-carboxylic acid.

Protocol 2: Synthesis of 4-Methyl-5-formylthiazole (via Rosenmund Reduction)

This protocol is adapted from published literature.[9][10]

  • Acid Chloride Formation: In a round-bottom flask, add 4-methylthiazole-5-carboxylic acid (1.0 eq) to thionyl chloride (5-10 eq).

  • Reflux the mixture for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methylthiazole-5-carbonyl chloride is used directly in the next step.

  • Hydrogenation: To the crude acid chloride, add dry xylene. Add the Pd/BaSO₄ catalyst (7.5% Pd, 5 µm BaSO₄).

  • Heat the mixture to 140 °C and bubble hydrogen gas through the stirred suspension.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Workup: Filter the mixture to remove the catalyst. Extract the filtrate with 10% HCl (3x).

  • Neutralize the combined aqueous extracts to pH 8 with sodium carbonate and extract with chloroform (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methyl-5-formylthiazole.

Conclusion and Future Outlook

For the synthesis of 4-Methyl-5-thiazoleacetic acid and its precursors, the Hantzsch synthesis remains the industry's workhorse due to its reliability and high yields. However, its reliance on stoichiometric, hazardous reagents makes it a prime target for replacement by greener alternatives.

The Rosenmund reduction , utilizing a well-designed Pd/BaSO₄ catalyst , stands out as a highly efficient and selective method for the crucial transformation of the carboxylic acid to the aldehyde intermediate. Its heterogeneous nature makes it well-suited for larger-scale production.

Looking forward, the development of robust heterogeneous catalysts for the primary ring-forming reaction is the most critical area for research. While still in their nascent stages for this specific target molecule, catalysts like functionalized magnetic nanoparticles or nanocomposites offer a clear path toward more sustainable, cost-effective, and environmentally friendly production of thiazole-based pharmaceuticals. The challenge for researchers is to adapt these promising general methods to achieve the high efficiency and specificity required for the synthesis of MTAA.

References

  • Synthesis of 4‐methyl‐5‐(phenyldiazenyl)thiazole 4a . ResearchGate. Available at: [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
  • CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. Google Patents.
  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole | Request PDF . ResearchGate. Available at: [Link]

  • Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]

  • synthesis of thiazoles . YouTube. Available at: [Link]

  • Recent Development in the Synthesis of Thiazoles . Bentham Science. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety . National Institutes of Health (NIH). Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening . MDPI. Available at: [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis . To Chemistry Journal. Available at: [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole . Taylor & Francis Online. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Royal Society of Chemistry. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. Available at: [Link]

  • An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate . National Institutes of Health (NIH). Available at: [Link]

  • The Hantzsch Thiazole Synthesis . ResearchGate. Available at: [Link]

Sources

In vivo validation of the therapeutic potential of 4-Methyl-5-thiazoleacetic acid derivatives

In Vivo Validation of 4-Methyl-5-thiazoleacetic Acid Derivatives: A Comparative Guide to PPAR Modulation

Executive Summary This guide provides a technical framework for the in vivo validation of therapeutic candidates derived from the 4-Methyl-5-thiazoleacetic acid scaffold. Historically, this moiety has served as a privileged structure in the design of Peroxisome Proliferator-Activated Receptor delta (PPAR

GW501516

This document is designed for application scientists requiring a rigorous, self-validating workflow to assessing metabolic endurance and lipid modulation. It compares thiazole-based agonists against AMP-activated protein kinase (AMPK) activators (e.g., AICAR) and standard exercise protocols.

Part 1: The Chemical Scaffold & Mechanism of Action

Structural Significance

The 4-methyl-5-thiazole moiety functions as a critical lipophilic "head group" or linker in PPAR agonists. In the binding pocket of PPAR


Signaling Pathway

The therapeutic potential of these derivatives lies in their ability to act as "exercise mimetics."[1][2] Upon binding, the ligand-receptor complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs).

Key Transcriptional Targets:

  • CPT1 (Carnitine Palmitoyltransferase I): Rate-limiting enzyme for fatty acid oxidation.

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Switches fuel utilization from glucose to lipids.

  • UCPs (Uncoupling Proteins): Thermogenesis.

PPAR_PathwayLigand4-MTA Derivative(e.g., GW501516)PPARdPPARδ ReceptorLigand->PPARd ActivationComplexPPARδ-RXRHeterodimerPPARd->Complex DimerizationRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE (DNA Binding)Complex->DNA Nuclear TranslocationGenesTarget Gene Transcription(Cpt1b, Pdk4, Ucp3)DNA->Genes UpregulationOutcomeIncreased Oxidative Capacity(Mitochondrial Biogenesis)Genes->Outcome Metabolic Shift

Figure 1: Signal transduction pathway of thiazole-based PPAR

Part 2: Comparative Analysis (Performance & Efficacy)

To validate a new 4-methyl-5-thiazoleacetic acid derivative, it must be benchmarked against established metabolic modulators. The standard comparator is AICAR (an AMPK activator) and Physical Exercise (the physiological gold standard).

Performance Metrics: Thiazole Derivative vs. Alternatives
Feature4-MTA Derivative (GW501516) AICAR (AMPK Activator) Bezafibrate (Pan-PPAR) Exercise Training
Primary Target PPAR

(Nuclear Receptor)
AMPK (Enzyme)PPAR

,

,

Systemic
Endurance Gain High (+60-75% run time)Moderate (+44% run time)Low/ModerateHigh
Lipid Profile Decreases TG, Increases HDLDecreases TGDecreases TGDecreases TG
Mechanism Transcriptional reprogramming (Slow onset)Direct phosphorylation (Rapid onset)TranscriptionalMulti-factorial
Synergy Synergistic with exercise Additive with exerciseVariableN/A
Experimental Data Summary

Data synthesized from Narkar et al. (Cell, 2008) and subsequent validation studies.

  • Sedentary Mice + Vehicle: Baseline endurance (approx. 160 min run time).

  • Sedentary Mice + GW501516: ~270 min run time (Significant increase without training).

  • Sedentary Mice + AICAR: ~230 min run time.

  • Trained Mice + GW501516: >500 min run time (Demonstrates unique synergy not seen with AICAR alone).

Part 3: In Vivo Validation Protocols

Scientific Integrity Note: The choice of animal model is critical. C57BL/6J mice are preferred due to their susceptibility to Diet-Induced Obesity (DIO), allowing simultaneous assessment of endurance and metabolic rescue.

Protocol A: Treadmill Endurance Assay

This protocol measures the "exercise mimetic" capacity of the derivative.

Reagents & Equipment:

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil (depending on lipophilicity).

  • Dosage: 3–10 mg/kg/day (Oral Gavage).

  • Equipment: Columbus Instruments Exer-3/6 Treadmill with shock grid.

Workflow:

  • Acclimatization (Week 1):

    • Acclimate mice to treadmill (10 min/day at 10 m/min, 0° incline).

    • Exclude "non-runners" (mice that refuse to run despite stimulus).

  • Treatment Phase (Weeks 2–5):

    • Group 1: Vehicle (Sedentary).

    • Group 2: Derivative (3 mg/kg, Sedentary).

    • Group 3: Vehicle (Exercise Trained).

    • Group 4: Derivative (Exercise Trained).

    • Note on Training: Exercise groups run 5 days/week, increasing duration from 20 to 60 mins.

  • Exhaustion Test (End of Week 5):

    • Warm-up: 10 m/min for 10 mins.

    • Ramp: Increase speed by 1 m/min every 2 minutes.

    • Endpoint: Failure to remain on the belt for >10 seconds despite shock stimulus.

  • Tissue Harvest:

    • Immediately harvest Gastrocnemius and Soleus muscles.

    • Snap freeze in liquid nitrogen for qPCR (PDK4, CPT1b expression).

Protocol B: Glucose Tolerance Test (GTT)

Validates the metabolic rescue potential in obese models.

  • Induction: Feed mice High-Fat Diet (60% kcal fat) for 8–10 weeks until obesity is established (>35g body weight).

  • Fasting: Fast mice for 6 hours (morning fast).

  • Baseline: Measure blood glucose via tail nick (Time 0).

  • Challenge: IP injection of Glucose (1.5 g/kg body weight).

  • Measurement: Record glucose at 15, 30, 60, 90, and 120 mins.

  • Analysis: Calculate Area Under the Curve (AUC). A successful 4-MTA derivative should significantly reduce AUC compared to Vehicle-HFD controls.

Experimental_Workflowcluster_0Phase 1: Inductioncluster_1Phase 2: Treatmentcluster_2Phase 3: ValidationStartC57BL/6J Mice(n=10/group)DietHigh Fat Diet(8 Weeks)Start->DietDosingDaily Gavage(Candidate vs Vehicle)Diet->DosingTrainTreadmill Training(Optional)Dosing->TrainSynergy ArmAssay1GTT / ITT(Metabolic)Dosing->Assay1Assay2Exhaustion Test(Endurance)Train->Assay2SacrificeGene Expression(qPCR)Assay1->SacrificeAssay2->Sacrifice

Figure 2: Chronological workflow for evaluating metabolic and endurance efficacy in murine models.

Part 4: Safety & Toxicology (Critical Assessment)

WARNING: While the therapeutic potential of 4-methyl-5-thiazoleacetic acid derivatives is high, the safety profile is the primary barrier to clinical entry.

The Carcinogenicity Signal

The development of GW501516 was abandoned by GlaxoSmithKline due to results from long-term bioassays.

  • Observation: Rapid induction of cancers (stomach, liver, bladder) in rats and mice.

  • Dose Dependency: Tumors appeared at doses overlapping with therapeutic efficacy (approx. 10 mg/kg), indicating a narrow or non-existent therapeutic index for that specific molecule.

Required Safety Assays for New Derivatives

To differentiate a new candidate from the failed GW501516, you must perform:

  • Ames Test: Bacterial reverse mutation assay (Genotoxicity).

  • Proliferation Assay: Test candidate on human cancer cell lines (e.g., Caco-2, HepG2) to check for PPAR

    
    -mediated hyper-proliferation.
    
  • Histopathology: In the in vivo endurance study (Protocol A), a full necropsy of the stomach and bladder is mandatory to rule out hyperplasia.

References

  • Narkar, V. A., et al. (2008). AMPK and PPARdelta agonists are exercise mimetics. Cell, 134(3), 405-415. [Link]

  • Wei, Z., et al. (2019). Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 164, 432-442. [Link]

  • Geiger, L. E., et al. (2009).[2] Rat carcinogenicity study with GW501516, a PPAR delta agonist.[2] The Toxicologist, 108, 185.[2] (Abstract presented at Society of Toxicology).

  • Shen, L., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341.[3] [Link]

  • Fan, W., & Evans, R. M. (2017). PPARs and ERRs: molecular mediators of mitochondrial metabolism. Current Opinion in Cell Biology, 33, 49-54. [Link]

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 4-Methyl-5-thiazoleacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable pharmacokinetic profile, and at the heart of this lies metabolic stability. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, rendering it ineffective. Conversely, an overly stable compound may accumulate and lead to toxicity. This guide provides a comprehensive analysis of the metabolic stability of the 4-Methyl-5-thiazoleacetic acid scaffold, a privileged structure in medicinal chemistry, and explores how strategic chemical modifications can modulate its metabolic fate.

The Central Role of Metabolic Stability in Drug Design

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] This property is a primary determinant of a drug's in vivo half-life (t½) and oral bioavailability. Low metabolic stability often leads to high clearance, where the body rapidly eliminates the compound, resulting in poor pharmacokinetic properties.[] Therefore, assessing metabolic stability early in the drug discovery process is a critical, cost-saving measure to eliminate compounds with unfavorable metabolic profiles and prioritize those with a higher probability of success in later-stage development.[][4]

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to modify foreign compounds (xenobiotics).[] These enzymatic processes are broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes are the principal drivers of Phase I metabolism.[1][5]

  • Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion.[1]

Understanding how a lead compound interacts with these systems is paramount. For the 4-Methyl-5-thiazoleacetic acid scaffold, the thiazole ring itself can be susceptible to various metabolic attacks, including oxidation and ring cleavage, which can lead to the formation of reactive metabolites.[6][7][8]

Experimental Framework for Assessing Metabolic Stability

To quantitatively compare the stability of different derivatives, robust in vitro models are employed. These assays provide key parameters like intrinsic clearance (CLint), which is the measure of the metabolic activity of the liver for a specific compound.[2]

The Workhorse: Liver Microsomal Stability Assay

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, particularly CYPs.[1][] This makes the microsomal stability assay an efficient and cost-effective method for screening compounds for their susceptibility to oxidative metabolism.[9]

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability

This protocol is designed with inherent checks to ensure the validity of the data generated.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of each 4-Methyl-5-thiazoleacetic acid derivative in DMSO.

    • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[10][11]

    • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11] The regenerating system ensures a constant supply of the essential cofactor NADPH for CYP activity.

    • Positive Controls: Prepare working solutions of compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance).[10] These controls validate that the enzymatic system is performing as expected.

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a chemically stable, structurally distinct compound used for analytical normalization).

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solution (final concentration typically 1-3 µM).[10] Pre-incubate for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.[12]

    • Initiation: Start the metabolic reaction by adding the pre-warmed cofactor solution.[13]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the quenching solution to the respective wells.[10][14] The "0-minute" sample, where the quenching solution is added immediately after the cofactor, serves as a crucial baseline representing 100% of the initial compound concentration.

    • Negative Control: Run a parallel incubation without the NADPH cofactor.[11][12] Any compound loss in this well indicates non-enzymatic degradation or instability in the buffer, not metabolism.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][13] The LC-MS/MS quantifies the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents (Compounds, Microsomes, Cofactor) B Prepare 96-Well Plate A->B C Add Microsomes & Test Compound B->C D Pre-incubate (5 min) C->D E Initiate with NADPH D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

The Holistic View: Hepatocyte Stability Assay

For a more comprehensive assessment, cryopreserved hepatocytes are the gold standard.[1] As intact liver cells, they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake (permeability).[][15] This assay provides a more predictive measure of a compound's overall hepatic clearance.[1][15] The protocol is similar to the microsomal assay but uses a suspension of hepatocytes instead of microsomes and does not require an external cofactor, as the cells are fully functional.[15][16]

Comparative Analysis: Structure-Metabolism Relationships (SMR)

Let's consider a hypothetical series of derivatives based on the 4-Methyl-5-thiazoleacetic acid scaffold to illustrate how small structural changes can profoundly impact metabolic stability. The parent compound, MTA-001 , serves as our baseline.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDModification from MTA-001t½ (min)CLint (µL/min/mg protein)Stability Class
MTA-001 Parent Scaffold2555.4Moderate
MTA-002 Methyl -> Trifluoromethyl (CF3)> 60< 23.1High
MTA-003 Add Fluoro to Phenyl ring4530.8High-Moderate
MTA-004 Acetic Acid -> Propionamide1877.0Low
MTA-005 Add Methoxy to Phenyl ring12115.5Low

Analysis of SMR:

  • MTA-001 (Parent): Shows moderate stability. The primary metabolic liabilities are likely oxidation of the C4-methyl group and potential hydroxylation of the thiazole ring.[17]

  • MTA-002 (Metabolic Blocking): Replacing the metabolically susceptible methyl group with a trifluoromethyl (CF3) group dramatically increases stability. The strong C-F bonds are resistant to CYP-mediated oxidation, a classic metabolic blocking strategy.

  • MTA-003 (Electronic Effects): The addition of an electron-withdrawing fluorine atom to an appended phenyl ring (a common modification not shown in the base scaffold but used for this example) can decrease the electron density of the ring system, making it less susceptible to oxidative attack and thereby increasing stability.

  • MTA-004 (Side Chain Modification): Changing the acetic acid side chain to a propionamide introduces a new potential site for hydrolysis or other metabolic transformations, leading to decreased stability.

  • MTA-005 (Introducing a Metabolic Hotspot): The addition of a methoxy group provides a new, easily accessible site for metabolism. O-demethylation is a very common and rapid metabolic pathway, leading to a significant decrease in stability.[18]

Potential Metabolic Pathways of the Thiazole Scaffold

The thiazole ring is a versatile heterocycle, but it is not metabolically inert. Cytochrome P450 enzymes can catalyze a range of reactions on the ring itself.[6][7] Understanding these potential pathways is crucial for rationally designing more stable analogues.

Key Metabolic Transformations:

  • Methyl Group Oxidation: The C4-methyl group is a primary "soft spot" for oxidation, leading to a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and a carboxylic acid.[17]

  • Thiazole Ring Oxidation: The sulfur atom can be oxidized to a sulfoxide. The ring can also undergo epoxidation, which can sometimes lead to the formation of reactive metabolites that covalently bind to proteins.[6][7][19]

  • Ring Cleavage: More extensive metabolism can lead to the opening of the thiazole ring, forming various downstream metabolites.[17]

Potential Metabolic Pathways of 4-Methyl-5-thiazoleacetic acid

G Parent 4-Methyl-5-thiazoleacetic acid (MTA-001) Metabolite1 Hydroxymethyl Metabolite Parent->Metabolite1 CYP-mediated Methyl Hydroxylation Metabolite3 Thiazole S-Oxide Parent->Metabolite3 CYP-mediated Sulfoxidation Metabolite4 Ring-Opened Metabolites Parent->Metabolite4 CYP-mediated Epoxidation & Cleavage Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 ADH/ALDH

Caption: Potential Phase I metabolic pathways for the MTA scaffold.

Strategic Implications for Drug Development

The comparative data presented provides actionable intelligence for the next design-make-test-analyze cycle:

  • Prioritize Stable Scaffolds: Derivatives like MTA-002 demonstrate a robust strategy for enhancing metabolic stability by blocking known metabolic hotspots. This analogue would be prioritized for further efficacy and safety testing.

  • Iterate on Promising Modifications: The modest improvement seen with MTA-003 suggests that electronic modification is a viable, albeit less dramatic, strategy. Further exploration of different halogenation patterns could yield even better results.

  • De-prioritize or Re-engineer Liable Compounds: The poor stability of MTA-004 and MTA-005 highlights the risks of introducing metabolically labile functional groups. Unless these modifications are essential for pharmacological activity, these branches of the chemical series should be de-prioritized. If the propionamide or methoxy group is critical for potency, further modifications would be needed to shield the metabolic soft spot.

Conclusion

A thorough understanding and proactive assessment of metabolic stability are indispensable in modern drug discovery. By employing validated in vitro assays like the liver microsomal and hepatocyte stability assays, researchers can generate high-quality, comparative data. This data, when interpreted through the lens of structure-metabolism relationships, provides clear guidance for medicinal chemists to rationally design derivatives with optimized pharmacokinetic properties. The 4-Methyl-5-thiazoleacetic acid scaffold, like many heterocyclic systems, presents both opportunities and challenges. By identifying and mitigating metabolic liabilities through strategic chemical modification, the path to developing a successful drug candidate becomes significantly clearer.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Biosynth. (n.d.). 4-Methyl-5-thiazoleacetic acid | 5255-33-4.
  • Sigma-Aldrich. (n.d.). 4-Methyl-5-thiazoleethanol.
  • Fettes, C., et al. (n.d.). In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP). PubMed.
  • Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(7), 1695-1708.
  • Sanad, M. H., et al. (2020). Synthesis of 4‐methyl‐5‐(phenyldiazenyl)thiazole 4a. ResearchGate.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20028-20042.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • BOC Sciences. (n.d.). Metabolic Stability Testing.
  • Płaziński, W., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(15), 3420.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • JuSER. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 569-576.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • ResearchGate. (2015, May 11). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(3), 653-663.
  • Creaven, P. J., et al. (2004). Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. Journal of Biomedicine and Biotechnology, 2004(2), 89-97.
  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications.

Sources

Isotopic labeling studies to validate the metabolic pathway of 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Labeling Strategies for Validating the Metabolic Pathway of 4-Methyl-5-thiazoleacetic Acid

Executive Summary: The Metabolic Context

4-Methyl-5-thiazoleacetic acid (MTA) is a critical end-product metabolite primarily associated with the degradation of Chlormethiazole (a sedative/hypnotic agent) and Thiamine (Vitamin B1).[1] Validating the metabolic pathway leading to MTA is essential for understanding the pharmacokinetics of thiazole-based drugs and the catabolism of vitamin B1.

This guide compares isotopic labeling strategies—specifically Deuterium (


H)  versus Carbon-13 (

C)
—for tracking this pathway.[1] It addresses the unique chemical challenges posed by the thiazole ring, particularly the acidity of the C2-proton, which dictates the choice of stable isotope to ensure scientific integrity.

Comparative Analysis of Isotopic Labeling Strategies

When validating the metabolic pathway of MTA, the choice of isotope determines the reliability of your data.[1] The thiazole moiety presents specific stability challenges that render standard labeling protocols risky.[1]

Table 1: Strategic Comparison of Isotope Labels for Thiazole Studies
FeatureOption A: Deuterium (

H) Labeling
Option B: Carbon-13 (

C) Labeling
Option C: Radio-labeling (

C)
Primary Utility High-throughput quantification (Internal Standards).[1]Definitive pathway mapping & mechanistic studies.[1]Mass balance & tissue distribution studies.[1]
Cost Low to Moderate.[1]High.Moderate (but high regulatory cost).[1]
Chemical Stability Risk: H/D exchange is possible at the C2 position and

-methylene group.[1]
Excellent: Non-exchangeable backbone.[1]Excellent: Stable, but requires safety handling.[1]
Kinetic Isotope Effect (KIE) High Risk: C-H bond breaking is rate-limiting; may alter metabolic rate.[1]Negligible: Does not significantly alter enzyme kinetics.[1]Negligible.
Detection Method LC-MS/MS (Mass shift +1 to +4 Da).[1]LC-MS/MS or NMR (Mass shift +1 to +3 Da).[1]Scintillation Counting / AMS.[1]
Best For... Routine PK assays if label is placed on the methyl group.[1]Gold Standard for proving the metabolic pathway.[1]Regulatory ADME studies.

Critical Technical Insight: The Thiazole Stability Problem

Expertise Note: The most common failure mode in thiazole metabolic studies is the loss of the isotopic label due to proton exchange.[1]

  • The C2-Proton Risk: The proton at the C2 position of the thiazole ring is relatively acidic (pKa ~29 in DMSO, but lower in active sites). Under physiological conditions or during acidic/basic extraction workups, a Deuterium label at C2 can exchange with solvent protons (

    
    H), leading to a "loss of signal" that falsely suggests metabolic cleavage.[1]
    
  • The Solution:

    • For Deuterium: Only label the 4-Methyl group (

      
      ).[1] This position is chemically stable and metabolically robust unless the methyl group itself is the site of oxidation (which it is not in the formation of MTA).
      
    • For Carbon-13: Incorporate

      
      C into the thiazole ring backbone (C2, C4, or C5) or the acetic acid side chain. This is the only "fail-safe" method for pathway validation.[1]
      

Visualizing the Metabolic Pathway & Labeling Logic

The following diagram illustrates the metabolic conversion of Chlormethiazole to MTA and highlights the safe vs. risky sites for isotopic labeling.

MetabolicPathway cluster_labeling Isotopic Labeling Risks Chlormethiazole Chlormethiazole (Precursor) Intermediate Intermediate (Alcohol/Aldehyde) Chlormethiazole->Intermediate Oxidation (CYP2E1) MTA 4-Methyl-5-thiazoleacetic Acid (Target Metabolite) Intermediate->MTA Dehydrogenation Risk RISK: C2-H Exchange (Avoid Deuterium here) MTA->Risk Safe SAFE: C4-Methyl Group (Ideal for D3 or 13C) MTA->Safe

Figure 1: Metabolic pathway of Chlormethiazole to MTA, highlighting the C4-Methyl group as the optimal site for stable isotopic labeling.

Experimental Protocol: Validation Study Using Stable Isotopes

This protocol describes a Stable Isotope Dilution LC-MS/MS workflow to validate the pathway.

Phase 1: Synthesis of the Tracer
  • Objective: Synthesize [

    
    , 
    
    
    
    ]-Chlormethiazole or [
    
    
    -methyl]-Chlormethiazole.
  • Method (Hantzsch Synthesis):

    • React Thioformamide (labeled or unlabeled) with 3-chloro-4-oxopentyl acetate (labeled or unlabeled).[1]

    • Key Step: Ensure the label is introduced via the specific precursor (e.g., using [

      
      ]-thioacetamide to generate the methyl label).[1]
      
    • Purify via HPLC to >98% chemical purity and >99% isotopic purity.

Phase 2: In Vivo Metabolic Study
  • Administration: Administer the labeled Chlormethiazole (10 mg/kg) to the model organism (e.g., Wistar rats) via oral gavage.[1]

  • Sampling: Collect urine and plasma at intervals (0, 1, 2, 4, 8, 12, 24 h).

  • Extraction:

    • Acidify urine to pH 3.0 with formic acid.[1]

    • Perform Solid Phase Extraction (SPE) using a C18 or polymeric mixed-mode cartridge.[1]

    • Elute with Methanol/Acetonitrile.[1]

Phase 3: LC-MS/MS Analysis
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).[1]

  • Chromatography: C18 Reverse Phase Column (e.g., Waters ACQUITY UPLC BEH C18).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

  • Detection (MRM Mode):

    • Analyte (MTA): Monitor transition

      
      
      
      
      
      (Loss of
      
      
      ).
    • Tracer (e.g., MTA-d3): Monitor transition

      
      
      
      
      
      .[1]
    • Validation Logic: The appearance of the

      
       mass shift in the specific retention time window of MTA confirms the metabolic derivation from the labeled precursor.[1]
      

References

  • Metabolism of Chlormethiazole

    • Title: The metabolism of clomethiazole in gerbils and the neuroprotective and sedative activity of the metabolites.[1]

    • Source: British Journal of Pharmacology (PMC).[1]

    • URL:[Link]

  • Thiazole Chemistry & Stability

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1][3]

    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

  • LC-MS/MS Methodologies

    • Title: A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1.[1]

    • Source: Journal of Chromatography B.[1]

    • URL:[Link]

  • 4-Methyl-5-thiazoleacetic acid as a Metabolite

    • Title: 4-Methylthiazole-5-acetic acid--a urinary metabolite of thiamine.[1][4]

    • Source: Journal of Nutrition.[1][4]

    • URL:[Link]

Sources

A Comparative Review of 4-Methyl-5-thiazoleacetic Acid Analogs in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 4-Methyl-5-thiazoleacetic acid, a known metabolite of the sedative-hypnotic drug chlormethiazole, represents a simple yet intriguing example of this chemical class.[3] While its own pharmacological profile is primarily associated with analgesic, anti-inflammatory, and antiemetic effects, the broader family of thiazole derivatives has demonstrated significant potential in more critical therapeutic areas, notably as antimicrobial and anticancer agents.[3]

This guide provides a peer-reviewed perspective on the experimental data of 4-Methyl-5-thiazoleacetic acid's chemical relatives. Due to a lack of publicly available data on the specific antimicrobial and anticancer potency of 4-Methyl-5-thiazoleacetic acid itself, this document will focus on a comparative analysis of structurally related thiazole derivatives for which robust experimental data exists. By examining these analogs, we can infer the potential and limitations of the 4-Methyl-5-thiazoleacetic acid scaffold and guide future research in the development of novel therapeutic agents.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring containing both sulfur and nitrogen endows thiazole derivatives with a unique electronic and structural profile, enabling them to interact with a wide array of biological targets. This versatility is evidenced by the numerous FDA-approved drugs containing a thiazole ring, which span a wide range of therapeutic indications. The inherent bioactivity of the thiazole nucleus makes it a fertile ground for the design and synthesis of new chemical entities with therapeutic potential.

Antimicrobial Activity of Thiazole Derivatives: A Comparative Analysis

The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics. Thiazole derivatives have emerged as a promising class of compounds in this area.[4] This section compares the antimicrobial activity of several thiazole derivatives, providing a benchmark against which the potential of new analogs can be measured.

Comparative In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Thiazole-5-carboxamide Derivative (5k) S. aureusNot specified, but active[6]
B. subtilisNot specified, but active[6]
E. coliNot specified, but active[6]
P. aeruginosaNot specified, but active[6]
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivative (15) S. aureus ATCC 259231.95 - 15.62[4]
S. aureus ATCC 433001.95 - 15.62[4]
S. aureus ATCC 65381.95 - 15.62[4]
5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT) MRSASuperior to vancomycin[7]
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives M. luteus ATCC 102403.91 - 31.25[8]
B. subtilis ATCC 663315.63 - 62.5[8]
S. aureus ATCC 2592315.63 - 125[8]

Interpretation of Data: The presented data highlight the significant antimicrobial potential of various thiazole derivatives. For instance, the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative (15) demonstrates potent activity against multiple strains of Staphylococcus aureus, with MIC values as low as 1.95 µg/mL.[4] This is particularly noteworthy given the clinical challenge posed by resistant S. aureus infections. Similarly, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT) has shown activity superior to the standard-of-care antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA).[7]

The causality behind these experimental findings lies in the diverse structural modifications of the thiazole core. The addition of different functional groups and side chains can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its ability to penetrate bacterial cell walls and interact with specific molecular targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in Mueller-Hinton Broth (MHB) C Inoculate each well of a 96-well plate with bacterial suspension A->C Dispense into plate B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Add serial dilutions of the test compound to the wells C->D E Incubate at 37°C for 18-24 hours D->E Incubate F Visually inspect for turbidity (bacterial growth) E->F Read results G Determine the lowest concentration with no visible growth (MIC) F->G Interpret

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria in broth without compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity of Thiazole Derivatives: A Comparative Overview

The thiazole moiety is also a prominent feature in many compounds with potent anticancer activity.[9][10][11] These derivatives exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Comparative In Vitro Anticancer Activity of Selected Thiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for several thiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio) acetamide (84c) A549 (Lung Adenocarcinoma)23.30 ± 0.35
N-(5-methyl-[3][4][8]thiadiazol-2-yl)-propionamide HepG2 (Hepatocellular Carcinoma)9.4 (µg/mL)[12]
HL60 (Leukemia)> 9.4 (µg/mL)[12]
MCF7 (Breast Carcinoma)> 9.4 (µg/mL)[12]
Methyl salicylate based thiazole (3j) PTP1B enzyme0.51 ± 0.15[13]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative A-549, Bel7402, HCT-8Moderate activity (48% inhibition)[14]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) Melanoma, Prostate, Breast CancerStrong cytotoxic effect at 50 µM[15]

Interpretation of Data: The data clearly demonstrate the potential of thiazole derivatives as anticancer agents. For example, the N-(5-methyl-[3][4][8]thiadiazol-2-yl)-propionamide shows a potent and selective effect against hepatocellular carcinoma (HepG2) cells with an IC50 value of 9.4 µg/mL.[12] The methyl salicylate-based thiazole derivative 3j is a highly potent inhibitor of PTP1B, an enzyme implicated in cancer and diabetes, with an IC50 of 0.51 µM.[13]

The structural variations among these compounds are key to their differing activities and selectivities. The presence of specific substituents can enhance binding to target proteins, improve cell permeability, or alter metabolic stability. The causality behind the anticancer activity of many thiazole derivatives is their ability to mimic endogenous ligands or bind to allosteric sites on key signaling proteins, thereby disrupting cancer cell proliferation and survival pathways.

Experimental Protocol: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Workflow for IC50 Determination (MTT Assay)

IC50_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B Incubate C Treat cells with serial dilutions of the test compound B->C Treat D Incubate for 48-72 hours C->D Incubate E Add MTT reagent to each well D->E Add MTT F Incubate for 2-4 hours to allow formazan formation E->F Incubate G Solubilize formazan crystals with DMSO or other solvent F->G Solubilize H Measure absorbance at 570 nm G->H Read plate I Calculate cell viability and plot dose-response curve H->I Analyze data J Determine the IC50 value I->J

Caption: A generalized workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (typically 48 or 72 hours).

  • MTT Assay: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Synthesis of Thiazole Derivatives: A Representative Protocol

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The following is a representative protocol for the synthesis of a 4-methylthiazole-5-carboxylic acid derivative, a close analog to the topic compound.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A α-Haloketone C Reaction in a suitable solvent (e.g., ethanol) A->C B Thioamide B->C D Heating/Reflux C->D Heat E Cooling and precipitation D->E Cool F Filtration and washing E->F Filter G Recrystallization or chromatography F->G Purify

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 4-Methyl-5-thiazoleacetic acid (CAS: 5255-33-4). This document is structured for researchers and safety officers requiring immediate, actionable data for laboratory compliance.

CAS: 5255-33-4 | Formula: C₆H₉NO₂S | Mol.[1][2] Weight: 157.19 g/mol [2]

Executive Summary & Chemical Profile

4-Methyl-5-thiazoleacetic acid is a sulfur-containing heterocyclic organic acid, often encountered as a metabolite in pharmacological studies (specifically of chlormethiazole).[2] Unlike simple carboxylic acids (e.g., acetic acid), the presence of the thiazole ring (sulfur/nitrogen heteroatoms) dictates that this compound cannot be treated simply via elementary neutralization and drain disposal.

Critical Disposal Directive: Due to the sulfur content, this material must be routed for High-Temperature Incineration with flue gas scrubbing. Standard drain disposal, even if neutralized, risks the release of mercaptans or sulfides into municipal water systems, potentially violating local environmental discharge permits (e.g., POTW restrictions).

Physical & Hazard Data Table
ParameterDataOperational Implication
Physical State Solid (Crystalline, White/Off-white)Dust generation is a primary inhalation risk during transfer.[3]
Solubility Soluble in water; Soluble in organic solventsSpills will spread rapidly on wet surfaces; requires dry absorbent.
Acidity Weakly AcidicIncompatible with strong bases and oxidizers.
GHS Classification Irritant (Skin/Eye/Respiratory)H315, H319, H335 . PPE (Gloves/Goggles) is mandatory.[4]
RCRA Status Non-Listed (Not P or U listed)Classify as "Non-Regulated Chemical Waste" (unless mixed with solvents) but manage as Hazardous due to irritant properties.
Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream rejection by haulers.

  • Segregation Rule #1 (Sulfur Protocol): Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Oxidation of the thiazole ring can generate toxic sulfur oxides (SOx) or nitrogen oxides (NOx) in the waste container.

  • Segregation Rule #2 (Acid Compatibility): While acidic, avoid mixing with cyanide or sulfide salts. Although this compound is a weak acid, it can theoretically liberate HCN or H₂S gas from these salts in a closed waste container.

  • Container Selection:

    • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

    • Solutions: Amber glass or HDPE carboys.

Disposal Workflow Decision Matrix

The following logic flow dictates the handling of 4-Methyl-5-thiazoleacetic acid based on its state (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: 4-Methyl-5-thiazoleacetic Acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution Waste (Dissolved in Water/Solvent) StateCheck->LiquidWaste Liquid SolidContainer Containerize: Wide-mouth HDPE Jar (Double-bagged if powder) SolidWaste->SolidContainer LabelSolid Labeling: 'Solid Organic Waste' Tag: 'Contains Sulfur' SolidContainer->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Solvent Type? LiquidWaste->SolventCheck AqueousPath Aqueous Solution SolventCheck->AqueousPath Water Based OrganicPath Organic Solvent (e.g., MeOH, DMSO) SolventCheck->OrganicPath Solvent Based LiquidContainer Containerize: Safety Carboy (HDPE/Glass) *Do Not Fill >90%* AqueousPath->LiquidContainer Do NOT Drain Dispose OrganicPath->LiquidContainer LabelLiquid Labeling: 'Organic Chemical Waste' List all Solvents + Active API LiquidContainer->LabelLiquid LabelLiquid->Storage FinalDisposal Final Disposal: High-Temp Incineration (Via Licensed Hauler) Storage->FinalDisposal

Figure 1: Decision matrix for the segregation and disposal of thiazole-derivative wastes.

Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
  • Applicability: Expired shelf-stock, contaminated weighing paper, or spill cleanup debris.

  • Procedure:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. If handling fine powder in an open environment, use a NIOSH N95 respirator to prevent inhalation (H335).

    • Containment: Transfer the solid directly into a clear, wide-mouth HDPE jar.

    • Labeling: Affix a hazardous waste tag.

      • Chemical Name: "4-Methyl-5-thiazoleacetic acid" (Do not use abbreviations like "MTAA").[1]

      • Hazard Checkbox: Check "Irritant" and "Toxic".[5]

      • Notes: Write "Contains Sulfur" to aid the incineration facility in batching.

    • Storage: Screw the lid tight. Place in the "Solid Organic Waste" bin within your Satellite Accumulation Area (SAA).

Protocol B: Disposal of Aqueous/Solvent Solutions
  • Applicability: Reaction mixtures, HPLC waste, or stock solutions.

  • Scientific Rationale: Although water-soluble, the thiazole moiety is stable. Do not neutralize and pour down the drain. Treatment plants often cannot degrade heterocyclic sulfur compounds efficiently, leading to "pass-through" pollution.

  • Procedure:

    • Characterize: Identify the primary solvent (Water, Methanol, DMSO, etc.).

    • Collection: Pour into the appropriate "Organic Waste" carboy.

      • If Aqueous:[6] Use the "Aqueous Organic Waste" carboy.

      • If Halogenated Solvent: Use the "Halogenated Waste" carboy.

      • If Non-Halogenated Solvent: Use the "Non-Halogenated Waste" carboy.

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates).

    • Record Keeping: Log the volume and concentration (mg/mL) on the waste container's log sheet immediately.

Protocol C: Emergency Spill Cleanup
  • Scenario: A 5g bottle drops and shatters on the floor.

  • Step-by-Step:

    • Isolate: Alert nearby personnel and cordon off the area.

    • PPE: Don double nitrile gloves and a dust mask.

    • Dry Cleanup (Preferred): If the waste is dry powder, do not wet it (this spreads the contamination). Cover with a dust suppressant (or wet paper towels laid gently over the top) to prevent aerosolization.

    • Sweep: Use a dustpan and brush to sweep the material into a disposal bag.

    • Wet Wipe: Wipe the area with a soap/water solution.

    • Disposal: Place the dustpan contents, paper towels, and gloves into the solid waste container (Protocol A).

Regulatory Compliance & Waste Codes

While 4-Methyl-5-thiazoleacetic acid does not have a specific EPA RCRA "P" or "U" list code, it must be characterized by the generator.

  • Federal (USA - EPA):

    • Status: Non-listed.

    • Characteristic Review:

      • Ignitability (D001): Negative (Solid).

      • Corrosivity (D002): Negative (Solid).

      • Reactivity (D003): Negative.

      • Toxicity (D004-D043): Negative.

  • Best Practice Classification: Label as "Non-Regulated Chemical Waste - Irritant." However, most institutions default to managing all organic synthesis metabolites as "Hazardous Chemical Waste" to ensure incineration.

  • California (Cal-EPA): Due to the "Toxic" criteria (LD50 data often extrapolated for metabolites), this is automatically considered Hazardous Waste in California.

References
  • Chemical Identity & Properties: CymitQuimica. 4-Methyl-5-thiazoleacetic acid Technical Data. Retrieved from

  • Safety Data Sheet (Generic Thiazoles): Fisher Scientific. Safety Data Sheet for Thiazole Derivatives. Retrieved from

  • Disposal of Sulfur-Containing Organics: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Waste Management.
  • Metabolite Information: Biosynth. 4-Methyl-5-thiazoleacetic acid Product Information. Retrieved from

Sources

Personal protective equipment for handling 4-Methyl-5-thiazoleacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5255-33-4 | Formula: C₆H₉NO₂S

Executive Summary & Risk Context

For Researchers & Lab Managers: 4-Methyl-5-thiazoleacetic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly PPAR agonists and vitamin B1 analogs. While often categorized generically as an "irritant," its specific structure—combining an acidic moiety with a thiazole ring—presents a dual hazard profile: corrosive potential to mucous membranes and sensitization risks typical of nitrogen-sulfur heterocycles.

This guide moves beyond the standard SDS to provide an operational framework for safe handling, focusing on dust control and preventing dermal permeation.

Hazard Profiling & Risk Assessment

The primary risk during handling is inhalation of fine particulates and contact dermatitis . The thiazole ring can penetrate standard latex, making material selection critical.

Hazard ClassH-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact leads to erythema; potential for allergic dermatitis.
Eye Irritation H319 Causes serious eye irritationAcidic nature can cause immediate stinging and potential corneal etching if not rinsed.
Respiratory H335 May cause respiratory irritationDust is highly irritating to the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on generic "lab gloves." The organic nature of the thiazole ring allows it to permeate latex. Nitrile is the mandatory standard.

A. Hand Protection Strategy
Glove MaterialCompatibilityRecommendationTechnical Rationale
Nitrile Excellent Primary Choice Resists both the organic thiazole structure and the acidic functional group.[1][2] Minimum thickness: 0.11 mm (4 mil).
Latex PoorAvoid Susceptible to degradation by organic acids; proteins in latex may compound sensitization risks.
Neoprene GoodSecondaryAcceptable for bulk handling or prolonged immersion scenarios.
Vinyl/PVC PoorForbidden Micro-pores often allow permeation of fine organic powders and solvents.
B. Respiratory & Body Protection[2][3][4]
  • Primary Control: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Secondary Protection (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges and organic vapor (OV) relief is required. Simple N95 masks are insufficient for long-term exposure to organic acid vapors.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[2][4][5][6] Safety glasses are insufficient due to the risk of airborne dust entering from the sides.

Operational Workflow: Handling & Transfer

This protocol minimizes static charge, which causes the powder to "fly" and increases inhalation risk.

Step 1: Engineering Setup

  • Verify fume hood face velocity is between 80–100 fpm .

  • Place an anti-static mat or ionizer bar near the balance. Thiazole derivatives are prone to static buildup.

Step 2: Weighing Protocol

  • Don PPE: Lab coat (buttoned), splash goggles, and double-glove (Nitrile inner / Nitrile outer).

  • Open Container: Tap the container gently on the benchtop before opening to settle dust.

  • Transfer: Use a stainless steel spatula (plastic spatulas generate static).

  • Closure: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent crystal grinding/seizing in the cap.

Step 3: Solubilization (Exothermic Alert)

  • When dissolving in alcohols or basic solutions, add the solid slowly to the solvent.

  • Caution: Neutralization with strong bases (e.g., NaOH) is exothermic. Cool the receiving vessel in an ice bath during addition.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Handling 4-Methyl-5-thiazoleacetic Acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic/Aq) State->Solution Hood Is Fume Hood Available? Solid->Hood SolventType Identify Solvent Solution->SolventType YesHood Use Hood + Nitrile Gloves + Goggles Hood->YesHood Yes NoHood P100 Respirator + Goggles + Nitrile Hood->NoHood No (High Risk) Standard Standard (MeOH, Water) SolventType->Standard Low Penetration Aggressive Aggressive (DCM, DMF) SolventType->Aggressive High Penetration DoubleGlove Double Nitrile or Silver Shield Aggressive->DoubleGlove

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate: Move away from the dust cloud immediately.

  • Isolate: Do not attempt dry sweeping (generates dust).

  • Neutralize: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate).

  • Clean: Wet the powder slightly with an inert solvent (or water if compatible) to create a paste, then wipe up with absorbent pads.

Waste Disposal[2][6]
  • Do NOT dispose of down the drain. The thiazole ring is stable and harmful to aquatic environments.

  • Segregation: Dispose of as Solid Organic Acid Waste .

  • Labeling: Clearly label as "Thiazole Derivative - Irritant."

References
  • PubChem. (2025).[7] 4-Methyl-5-thiazoleacetic acid | C6H7NO2S | CID 21469. National Library of Medicine. [Link]

  • ECHA. (2024).[7] Registration Dossier: Thiazole derivatives and skin sensitization. European Chemicals Agency.[7] [Link][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-thiazoleacetic acid
Reactant of Route 2
4-Methyl-5-thiazoleacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.